Product packaging for Oxypalmatine(Cat. No.:)

Oxypalmatine

Cat. No.: B10831658
M. Wt: 367.4 g/mol
InChI Key: MZIUUCTTWZPXOV-UHFFFAOYSA-N
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Description

8-Oxypalmatine is a natural product found in Coscinium fenestratum, Limaciopsis loangensis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21NO5 B10831658 Oxypalmatine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-24-16-6-5-13-9-15-14-11-18(26-3)17(25-2)10-12(14)7-8-22(15)21(23)19(13)20(16)27-4/h5-6,9-11H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIUUCTTWZPXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C3C4=CC(=C(C=C4CCN3C2=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Oxypalmatine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypalmatine, a protoberberine alkaloid, is gaining attention in the scientific community for its potential therapeutic properties. While it is a known hepatic oxidative metabolite of the more abundant alkaloid Palmatine, this compound is also found as a natural constituent in several plant species. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an in-depth look at its interaction with key cellular signaling pathways. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Natural Sources of this compound

This compound has been identified in various plant families, primarily within the Berberidaceae and Menispermaceae families. While often present in smaller quantities compared to its precursor Palmatine, certain species are recognized as notable sources.

Table 1: Plant Sources of this compound and Related Protoberberine Alkaloids

Plant SpeciesFamilyPlant PartReported AlkaloidsQuantitative Data (this compound)Quantitative Data (Palmatine)
Phellodendron amurenseRutaceaeBarkThis compound, Palmatine, BerberineData not readily available1.25 mg/g (hydrochloric acid/methanol-ultrasonic extraction)
Stephania suberosaMenispermaceaeTubersOxypseudopalmatine (related oxoprotoberberine)Data not readily availableData not readily available
Coscinium fenestratumMenispermaceaeStemsThis compoundData not readily available0.73 mg/g (Microwave-Assisted Extraction)[1]
Enantia chloranthaAnnonaceaeStem BarkPalmatine, Jatrorrhizine, ColumbamineData not readily available600 mg from 1.47 g of methanolic extract
Berberis darwiniiBerberidaceaeRoots, StemsPalmatine, BerberineData not readily availableUp to 9978.27 µg/g in roots
Corydalis yanhusuoPapaveraceaeTubersTetrahydropalmatine, PalmatineData not readily available2.24% of total alkaloids in an optimized extract

Isolation and Purification of this compound

A specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature. However, a general methodology for the extraction and separation of protoberberine alkaloids can be adapted. The following protocol is a composite based on established methods for related compounds.

General Experimental Protocol for Protoberberine Alkaloid Isolation

This protocol can be adapted for the isolation of this compound, with the understanding that optimization of solvent systems and chromatographic conditions may be necessary.

1. Plant Material Preparation:

  • The selected plant material (e.g., dried and powdered bark or tubers) is the starting point.

2. Extraction:

  • Maceration/Percolation: The powdered plant material is extracted with methanol or ethanol (e.g., 80% methanol) at room temperature with stirring for an extended period (e.g., 72 hours). This process is typically repeated multiple times to ensure exhaustive extraction.
  • Soxhlet Extraction: Alternatively, a Soxhlet apparatus can be used with methanol or ethanol for a more efficient extraction process.
  • The resulting extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Acid-Base Partitioning:

  • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.
  • This aqueous solution is then washed with a non-polar organic solvent (e.g., n-hexane or diethyl ether) to remove non-alkaloidal lipophilic impurities.
  • The acidic aqueous phase is then basified with a base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
  • The basified aqueous solution is then extracted multiple times with a chlorinated solvent such as dichloromethane or chloroform to transfer the alkaloids into the organic phase.
  • The combined organic extracts are dried over anhydrous sodium sulfate and evaporated to dryness to yield a crude alkaloid mixture.

4. Chromatographic Purification:

  • Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica gel.
  • A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration being incrementally increased.
  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent).
  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC on a C18 reversed-phase column is often used.
  • A mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a modifier like formic acid or trifluoroacetic acid, is used.
  • The separation is monitored by a UV detector at a wavelength suitable for the detection of protoberberine alkaloids (typically around 280 nm and 345 nm).

5. Structure Elucidation:

  • The purified compound is identified and its structure confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and comparison with literature data.

Workflow for Protoberberine Alkaloid Isolation

G start Dried Plant Material extraction Extraction (Methanol/Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fractions Collected Fractions column_chrom->fractions prep_hplc Preparative HPLC fractions->prep_hplc tlc TLC Monitoring fractions->tlc pure_this compound Pure this compound prep_hplc->pure_this compound spectroscopy Structural Elucidation (NMR, MS) pure_this compound->spectroscopy

Fig. 1: General workflow for the isolation of this compound.

Signaling Pathways Modulated by this compound

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound, with a particular focus on its anti-inflammatory and anti-cancer effects.

Inhibition of the PI3K/AKT Signaling Pathway

This compound has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway, which is a critical regulator of cell proliferation, survival, and apoptosis.[2]

G This compound This compound pi3k PI3K This compound->pi3k akt AKT pi3k->akt downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream proliferation Cell Proliferation & Survival downstream->proliferation apoptosis Apoptosis downstream->apoptosis

Fig. 2: this compound's inhibition of the PI3K/AKT pathway.

Experimental Protocol: Western Blot Analysis of PI3K/AKT Pathway Proteins

  • Cell Culture and Treatment: Cancer cell lines (e.g., breast or lung cancer cells) are cultured to an appropriate confluency and then treated with varying concentrations of this compound for a specified time period (e.g., 24 hours).

  • Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific for total and phosphorylated forms of PI3K and AKT. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software.

Modulation of the AMPK/NF-κB Signaling Pathway

This compound has demonstrated anti-inflammatory properties by activating AMP-activated protein kinase (AMPK) and subsequently inhibiting the nuclear factor-kappa B (NF-κB) pathway.

G This compound This compound ampk AMPK This compound->ampk nf_kb NF-κB ampk->nf_kb pro_inflammatory Pro-inflammatory Cytokine Expression nf_kb->pro_inflammatory

Fig. 3: this compound's modulation of the AMPK/NF-κB pathway.

Experimental Protocol: Analysis of AMPK and NF-κB Activation

  • Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of varying concentrations of this compound.

  • Western Blot Analysis:

    • Protein extraction, quantification, SDS-PAGE, and protein transfer are performed as described in the previous protocol.

    • Immunoblotting is carried out using primary antibodies against total and phosphorylated forms of AMPK and key proteins in the NF-κB pathway (e.g., p65, IκBα).

  • ELISA for Pro-inflammatory Cytokines:

    • The cell culture supernatants are collected after treatment.

    • Enzyme-linked immunosorbent assays (ELISAs) are performed to quantify the levels of secreted pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, following the manufacturer's instructions.

  • Immunofluorescence for NF-κB Nuclear Translocation:

    • Cells are grown on coverslips and treated as described above.

    • Cells are then fixed, permeabilized, and incubated with an antibody against the p65 subunit of NF-κB.

    • A fluorescently labeled secondary antibody is used for visualization.

    • The localization of p65 (cytoplasmic vs. nuclear) is observed using a fluorescence microscope to assess NF-κB activation.

Conclusion and Future Directions

This compound is an intriguing natural product with demonstrated biological activities, particularly in the realms of anti-cancer and anti-inflammatory research. While its natural abundance appears to be lower than that of its precursor, Palmatine, its potent effects on key signaling pathways such as PI3K/AKT and AMPK/NF-κB warrant further investigation.

Future research should focus on:

  • Developing and optimizing specific isolation protocols for this compound to improve yields from natural sources.

  • Conducting comprehensive quantitative analyses of this compound content across a wider range of plant species to identify high-yielding sources.

  • Further elucidating the downstream targets and broader network effects of this compound's interaction with cellular signaling pathways.

  • In vivo studies to validate the therapeutic potential of this compound in various disease models.

This technical guide provides a foundational resource for researchers to advance the understanding and potential application of this compound in drug discovery and development.

References

The Biosynthesis of Protoberberine Alkaloids: An In-depth Technical Guide to the Formation of Oxypalmatine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of protoberberine alkaloids, with a specific focus on the formation of oxypalmatine. Protoberberine alkaloids are a diverse class of isoquinoline alkaloids found in numerous medicinal plants, renowned for their wide range of pharmacological activities. Understanding their biosynthesis is crucial for the metabolic engineering of these high-value compounds and the development of novel therapeutics.

Introduction to Protoberberine Alkaloids

Protoberberine alkaloids are characterized by a tetracyclic ring system and are derived from the amino acid L-tyrosine. This class of compounds, which includes well-known members like berberine, palmatine, and canadine, exhibits a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, an oxidized derivative of palmatine, has also garnered interest for its potential pharmacological effects. The biosynthesis of these complex molecules involves a series of enzymatic reactions, including hydroxylations, methylations, and oxidative cyclizations, catalyzed by a variety of enzyme classes.

The Core Biosynthetic Pathway of Protoberberine Alkaloids

The biosynthesis of protoberberine alkaloids commences with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine. A series of subsequent enzymatic modifications leads to the central intermediate, (S)-reticuline. From (S)-reticuline, the pathway branches towards various protoberberine scaffolds. The core pathway leading to palmatine and its subsequent oxidation to this compound is detailed below.

From (S)-Reticuline to (S)-Scoulerine: The Berberine Bridge Enzyme

The first committed step in protoberberine biosynthesis is the oxidative cyclization of (S)-reticuline to (S)-scoulerine, a reaction catalyzed by the Berberine Bridge Enzyme (BBE) . This flavin-dependent oxidase forms the characteristic berberine bridge, a C-C bond between the N-methyl group and the phenolic ring of (S)-reticuline.

Methylation of (S)-Scoulerine: (S)-Scoulerine 9-O-Methyltransferase

Following the formation of the protoberberine scaffold, (S)-scoulerine undergoes methylation at the 9-hydroxyl group. This reaction is catalyzed by (S)-scoulerine 9-O-methyltransferase (SOMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to produce (S)-tetrahydrocolumbamine.[1][2]

Formation of the Methylenedioxy Bridge: Canadine Synthase

The subsequent step involves the formation of a methylenedioxy bridge on the A ring of (S)-tetrahydrocolumbamine to yield (S)-canadine. This reaction is catalyzed by a cytochrome P450-dependent enzyme known as canadine synthase (CYP719A1) .

Aromatization to Berberine and Columbamine

(S)-canadine can then be oxidized to the quaternary alkaloid berberine by (S)-tetrahydroberberine oxidase (STOX) , a flavoprotein that catalyzes the four-electron oxidation of the C-ring.[3] Similarly, (S)-tetrahydrocolumbamine can be oxidized to columbamine.

The Final Steps to Palmatine and this compound

The biosynthesis of palmatine proceeds from columbamine through the action of columbamine O-methyltransferase , which methylates the hydroxyl group on the D ring.

The final conversion of palmatine to This compound (8-oxypalmatine) involves an oxidation step. While the specific plant enzyme responsible for this conversion has not been definitively characterized, studies on the metabolism of palmatine in human liver models have shown that cytochrome P450 enzymes, particularly CYP2D6 and to a lesser extent CYP1A2 , can mediate the hydroxylation and O-demethylation of palmatine.[4][5] It is plausible that a similar cytochrome P450-dependent enzyme is involved in the biosynthesis of this compound in plants.

Quantitative Data on Key Biosynthetic Enzymes

The following table summarizes the available kinetic parameters for some of the key enzymes in the protoberberine biosynthesis pathway. It is important to note that these values can vary depending on the plant species, the specific isoform of the enzyme, and the assay conditions.

EnzymeSubstrateKmkcatVmaxSource Organism
Berberine Bridge Enzyme (BBE)(S)-Reticuline---Eschscholzia californica
(S)-Scoulerine 9-O-Methyltransferase (NnOMT6 variant)(S)-Norcoclaurine281.73 µM--Nelumbo nucifera[6]
Canadine Synthase (CYP719A21)(S)-Tetrahydrocolumbamine4.63 ± 0.71 µM--Papaver somniferum
Columbamine O-Methyltransferase (NnOMT6)Caffeic Acid216.03 µM--Nelumbo nucifera[6]
Tetrahydroprotoberberine Oxidase(S)-Tetrahydroberberine---Berberis wilsoniae
Cytochrome P450 2D6 (human)Palmatine---Homo sapiens[4]

Experimental Protocols

This section provides representative experimental protocols for the assay of key enzymes in the protoberberine biosynthetic pathway. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Berberine Bridge Enzyme (BBE) Assay (HPLC-based)

This protocol is adapted from established methods for assaying BBE activity.

Materials:

  • Enzyme preparation (purified or crude extract)

  • (S)-Reticuline (substrate)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and a known concentration of (S)-reticuline.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate the reaction for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of methanol or by heat inactivation.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of (S)-scoulerine produced.

    • HPLC Conditions:

      • Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

      • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 280 nm.

  • Calculate the enzyme activity based on the amount of product formed over time.

(S)-Scoulerine 9-O-Methyltransferase (SOMT) Assay (Radiometric)

This protocol utilizes a radiolabeled methyl donor to quantify enzyme activity.

Materials:

  • Enzyme preparation

  • (S)-Scoulerine (substrate)

  • S-Adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled methyl donor)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Dithiothreitol (DTT)

  • Ethyl acetate

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), DTT, (S)-scoulerine, and S-adenosyl-L-[methyl-¹⁴C]methionine.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Start the reaction by adding the enzyme preparation.

  • Incubate for 30 minutes at 30°C.

  • Stop the reaction by adding a strong base (e.g., 1 M NaOH).

  • Extract the radioactive product, (S)-tetrahydrocolumbamine, with ethyl acetate.

  • Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the incorporation of ¹⁴C into the product.

Cytochrome P450-mediated Oxidation of Palmatine Assay (LC-MS-based)

This protocol is designed to detect the formation of this compound from palmatine using recombinant human CYP enzymes as a model system.[4]

Materials:

  • Recombinant human cytochrome P450 enzymes (e.g., CYP2D6, CYP1A2) and CPR (cytochrome P450 reductase)

  • Palmatine (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), MgCl₂, the NADPH regenerating system, and the recombinant CYP enzyme/CPR mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding palmatine.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to detect and quantify the formation of this compound and other metabolites.[7][8]

    • LC-MS/MS Conditions:

      • Column: C18 or a suitable alternative for alkaloid separation.

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

      • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode, with monitoring of the specific m/z transitions for palmatine and its expected oxidized products.

Visualizing the Biosynthetic Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core biosynthetic pathway of this compound and a typical experimental workflow for enzyme characterization.

Protoberberine_Biosynthesis cluster_0 Core Pathway cluster_1 Protoberberine Formation L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-HPAA L-Tyrosine->4-HPAA S-Norcoclaurine S-Norcoclaurine Dopamine->S-Norcoclaurine 4-HPAA->S-Norcoclaurine S-Reticuline S-Reticuline S-Norcoclaurine->S-Reticuline Multiple Steps S-Scoulerine S-Scoulerine S-Reticuline->S-Scoulerine BBE S-Tetrahydrocolumbamine S-Tetrahydrocolumbamine S-Scoulerine->S-Tetrahydrocolumbamine SOMT S-Canadine S-Canadine S-Tetrahydrocolumbamine->S-Canadine CYP719A1 Columbamine Columbamine S-Tetrahydrocolumbamine->Columbamine STOX Palmatine Palmatine Columbamine->Palmatine Columbamine O-methyltransferase This compound This compound Palmatine->this compound CYP450 (e.g., CYP2D6)

Caption: Biosynthetic pathway of this compound from L-tyrosine.

Enzyme_Assay_Workflow cluster_workflow General Enzyme Assay Workflow Enzyme_Source Enzyme Source (Purified Protein or Crude Extract) Substrate_Preparation Prepare Reaction Mixture (Buffer, Substrate, Cofactors) Enzyme_Source->Substrate_Preparation Incubation Incubate at Optimal Temperature and Time Substrate_Preparation->Incubation Reaction_Termination Stop Reaction (e.g., Solvent, Heat) Incubation->Reaction_Termination Product_Analysis Analyze Product Formation (HPLC, LC-MS, etc.) Reaction_Termination->Product_Analysis Data_Analysis Calculate Enzyme Activity (e.g., nmol/min/mg protein) Product_Analysis->Data_Analysis

Caption: A generalized workflow for in vitro enzyme activity assays.

Conclusion

The biosynthesis of protoberberine alkaloids, culminating in compounds like this compound, is a complex and highly regulated process involving a suite of specialized enzymes. This guide has outlined the core enzymatic steps, provided available quantitative data, and presented representative experimental protocols to aid researchers in this field. Further elucidation of the specific enzymes and their kinetic properties, particularly for the final oxidation of palmatine in plants, will be crucial for advancing the metabolic engineering of these valuable natural products. The provided diagrams offer a clear visual representation of the pathway and common experimental approaches, serving as a valuable resource for both seasoned researchers and newcomers to the field of alkaloid biosynthesis.

References

Oxypalmatine's Mechanism of Action in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypalmatine, a protoberberine alkaloid isolated from Phellodendron amurense, has garnered significant interest for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects on mammalian cells, with a focus on its anticancer properties. The information presented herein is a synthesis of current research findings, intended to support further investigation and drug development efforts.

Core Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

The primary mechanism of action of this compound in cancer cells is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, survival, and apoptosis.[1][2]

This compound has been shown to inactivate the PI3K/AKT signaling cascade, leading to a reduction in the phosphorylation of both PI3K and AKT.[1][2] This inhibitory action disrupts downstream signaling, ultimately promoting apoptosis and suppressing cell proliferation in cancer cells.[1]

Downstream Cellular Effects

The inhibition of the PI3K/AKT pathway by this compound triggers a cascade of downstream cellular events:

  • Induction of Apoptosis: this compound promotes programmed cell death in a dose-dependent manner.[2] Western blot analyses have shown that treatment with this compound leads to an increased expression of the pro-apoptotic protein Bax and cleaved caspase-3, alongside a decreased expression of the anti-apoptotic protein Bcl-2.[2]

  • Inhibition of Cell Proliferation: this compound attenuates the proliferation and DNA replication of cancer cells.[1] This effect has been demonstrated in various cancer cell lines, including those of the breast and lung.[1][2]

  • Induction of Protective Autophagy: In lung cancer cells, this compound has been observed to induce a protective autophagic response.[2] While autophagy is a cellular degradation process, in this context, it appears to be a survival mechanism for the cancer cells. Co-treatment with an autophagy inhibitor, such as chloroquine, has been shown to significantly enhance the apoptotic effects of this compound.[2]

Quantitative Data

The cytotoxic effects of this compound have been quantified in several lung adenocarcinoma cell lines, with the half-maximal inhibitory concentrations (IC50) determined at different time points.

Cell LineIC50 (24 hours)IC50 (48 hours)
A549~17.42 µM~3.747 µM
H1299~25.48 µM~4.215 µM
H1975~15.36 µM~3.811 µM
PC9~20.10 µM~12.22 µM

Data sourced from a study on lung adenocarcinoma cells.[2]

While studies have confirmed that this compound inhibits proliferation and induces apoptosis in multiple breast cancer cell lines, including MCF-7 and MDA-MB-231, through the PI3K/AKT pathway, specific IC50 values from these studies are not currently available in the public domain.[1]

Signaling Pathway Diagrams

Oxypalmatine_PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits p_PI3K p-PI3K PI3K->p_PI3K Phosphorylation AKT AKT p_AKT p-AKT AKT->p_AKT Phosphorylation p_PI3K->AKT Proliferation Cell Proliferation p_AKT->Proliferation Inhibits Apoptosis Apoptosis p_AKT->Apoptosis Promotes

This compound's inhibition of the PI3K/AKT signaling pathway.

Oxypalmatine_Apoptosis_Autophagy This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibits Autophagy Protective Autophagy This compound->Autophagy Induces Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits CellDeath Enhanced Cell Death Apoptosis->CellDeath Autophagy->Apoptosis Inhibits AutophagyInhibitor Autophagy Inhibitor (e.g., Chloroquine) AutophagyInhibitor->Autophagy Inhibits AutophagyInhibitor->CellDeath

Interplay of apoptosis and autophagy induced by this compound.

Other Potential Signaling Pathways

Network pharmacology analyses have suggested that this compound may also influence other signaling pathways, including the MAPK and VEGFA-VEGFR2 pathways, in the context of breast cancer.[1] However, direct experimental validation and quantitative data on the effects of this compound on these pathways are currently limited and represent an area for future research.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound's mechanism of action.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.

  • Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle-only control group.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

Cell Proliferation Assay (EdU)
  • Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with this compound as described for the CCK-8 assay.

  • EdU Labeling: Add 5-ethynyl-2´-deoxyuridine (EdU) to the cell culture medium at a final concentration of 10 µM and incubate for a period that allows for incorporation into newly synthesized DNA (typically 2 hours).

  • Fixation and Permeabilization:

    • Remove the culture medium and fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells with 3% BSA in PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

  • Click-iT Reaction:

    • Prepare the Click-iT reaction cocktail containing a fluorescently labeled azide (e.g., Alexa Fluor 488 azide), CuSO₄, and a reducing agent.

    • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Nuclear Staining: Stain the cell nuclei with Hoechst 33342 or DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Analysis: Quantify the percentage of EdU-positive (proliferating) cells relative to the total number of cells (DAPI-stained).

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with different concentrations of this compound for the specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining:

    • Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Western Blot Analysis for PI3K/AKT Pathway Proteins
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total PI3K, phospho-PI3K, total AKT, phospho-AKT (Ser473), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Transmission Electron Microscopy (TEM) for Autophagy
  • Cell Fixation: Fix cells treated with this compound in a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., sodium cacodylate) for 1 hour.

  • Post-fixation: Post-fix the cells in 1% osmium tetroxide.

  • Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed in an epoxy resin.

  • Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.

  • Staining: Stain the sections with uranyl acetate and lead citrate.

  • Imaging: Examine the sections using a transmission electron microscope.

  • Analysis: Identify and quantify autophagic structures, such as autophagosomes (double-membraned vesicles containing cytoplasmic cargo) and autolysosomes.

Conclusion

This compound exerts its primary anticancer effects in mammalian cells through the inhibition of the PI3K/AKT signaling pathway, leading to decreased cell proliferation and the induction of apoptosis. In some cancer types, it also promotes a protective autophagic response, which can be targeted to enhance its therapeutic efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future investigations should focus on obtaining more extensive quantitative data across a wider range of cancer cell lines and validating the role of other potential signaling pathways.

References

Oxypalmatine: A Technical Guide to its Pharmacological Properties and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypalmatine, a protoberberine-type alkaloid, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the known pharmacological properties and bioactivity of this compound, with a focus on its anticancer, anti-inflammatory, neuroprotective, and cardiovascular effects. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a compilation of current data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Pharmacological Properties and Bioactivity Screening

This compound has demonstrated a range of biological activities, with the most pronounced effects observed in the context of cancer. Its therapeutic potential is also being explored in other areas, including inflammation, neurodegeneration, and cardiovascular disorders.

Anticancer Activity

This compound exhibits significant anticancer properties, primarily through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[1][2] The primary mechanism of action identified is the inhibition of the PI3K/AKT signaling pathway.[1][2]

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different lung adenocarcinoma cell lines.

Cell LineTime PointIC50 (µM)Reference
A54924h17.42[1]
A54948h3.747[1]
H129924h25.48[1]
H129948h4.215[1]
H197524h15.36[1]
H197548h3.811[1]
PC924h20.10[1]
PC948h12.22[1]
Signaling Pathway: PI3K/AKT Inhibition

This compound has been shown to suppress the proliferation and induce apoptosis in cancer cells by mitigating the PI3K/AKT signaling pathway.[1][2] This pathway is crucial for regulating cell growth, survival, and proliferation. By inhibiting the phosphorylation of PI3K and AKT, this compound effectively downregulates this pro-survival pathway, leading to cancer cell death.[1] This inhibition also affects the expression of downstream apoptosis-related proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1]

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits pPI3K p-PI3K PI3K->pPI3K Phosphorylation AKT AKT pAKT p-AKT AKT->pAKT Phosphorylation pPI3K->AKT Activates Proliferation Cell Proliferation pAKT->Proliferation Promotes Bcl2 Bcl-2 (Anti-apoptotic) pAKT->Bcl2 Promotes Bax Bax (Pro-apoptotic) pAKT->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

This compound's inhibition of the PI3K/AKT signaling pathway.

Anti-Inflammatory, Neuroprotective, and Cardiovascular Effects

While extensive quantitative data for this compound in these areas is still emerging, studies on its parent compound, palmatine, suggest potential activities. Palmatine has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties.[3][4] For instance, palmatine can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also demonstrated neuroprotective effects in models of neurodegenerative diseases by mitigating oxidative stress and neuroinflammation. The cardiovascular effects are less characterized, but some related alkaloids have shown cardioprotective properties. Further research is required to specifically quantify the anti-inflammatory, neuroprotective, and cardiovascular bioactivities of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the bioactivity screening of this compound.

Cell Viability and Proliferation Assays

1. Cell Counting Kit-8 (CCK-8) Assay

This colorimetric assay is used to determine cell viability.

  • Principle: The WST-8 reagent in the CCK-8 kit is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye. The amount of formazan is directly proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48 hours).

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

2. EdU (5-ethynyl-2'-deoxyuridine) Proliferation Assay

This assay is used to measure DNA synthesis and cell proliferation.

  • Principle: EdU, a nucleoside analog of thymidine, is incorporated into DNA during active DNA synthesis. It is then detected via a click chemistry reaction with a fluorescent azide.

  • Protocol:

    • Seed cells on coverslips in a 24-well plate and treat with this compound.

    • Add 10 µM EdU to the cell culture medium and incubate for 2 hours.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.5% Triton X-100 for 20 minutes.

    • Prepare the click reaction cocktail containing a fluorescent azide and incubate for 30 minutes in the dark.

    • Wash the cells and counterstain the nuclei with DAPI.

    • Visualize and quantify the EdU-positive cells using a fluorescence microscope.

Experimental_Workflow cluster_cck8 CCK-8 Assay cluster_edu EdU Assay cck8_1 Seed Cells cck8_2 Treat with this compound cck8_1->cck8_2 cck8_3 Add CCK-8 Reagent cck8_2->cck8_3 cck8_4 Incubate cck8_3->cck8_4 cck8_5 Measure Absorbance (450nm) cck8_4->cck8_5 edu_1 Seed & Treat Cells edu_2 Add EdU edu_1->edu_2 edu_3 Fix & Permeabilize edu_2->edu_3 edu_4 Click Reaction edu_3->edu_4 edu_5 Visualize & Quantify edu_4->edu_5

Workflow for CCK-8 and EdU proliferation assays.

Apoptosis Assay

Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry

This method is used to detect and quantify apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells.

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within one hour.

Protein Expression Analysis

Western Blotting for PI3K/AKT Pathway Proteins

This technique is used to detect specific proteins in a sample.

  • Protocol:

    • Treat cells with this compound and lyse them to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total and phosphorylated PI3K and AKT, as well as Bax and Bcl-2, overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow step1 Cell Lysis & Protein Extraction step2 SDS-PAGE step1->step2 step3 Protein Transfer (PVDF) step2->step3 step4 Blocking step3->step4 step5 Primary Antibody Incubation step4->step5 step6 Secondary Antibody Incubation step5->step6 step7 Detection (ECL) step6->step7

General workflow for Western blot analysis.

Conclusion and Future Directions

This compound is a promising natural compound with potent anticancer activity, primarily mediated through the inhibition of the PI3K/AKT signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development. While its anti-inflammatory, neuroprotective, and cardiovascular effects are less established, preliminary evidence from related compounds suggests that these are worthy areas of future investigation. To advance the therapeutic potential of this compound, future studies should focus on:

  • In-depth quantitative analysis of its anti-inflammatory, neuroprotective, and cardiovascular activities.

  • In vivo studies to validate the in vitro findings and assess its pharmacokinetic and pharmacodynamic properties.

  • Exploration of other potential molecular targets and signaling pathways to fully elucidate its mechanism of action.

  • Development of novel drug delivery systems to enhance its bioavailability and therapeutic efficacy.

This technical guide serves as a valuable starting point for researchers dedicated to unlocking the full therapeutic potential of this compound.

References

Oxypalmatine: A Technical Guide to its Discovery, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxypalmatine is a naturally occurring protoberberine-type alkaloid predominantly isolated from Phellodendron amurense, a plant with a long history in traditional medicine.[1][2] It is also recognized as a metabolite of the related alkaloid, Palmatine. Emerging research has highlighted this compound's potential as a therapeutic agent, particularly in oncology, due to its demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3][4] Its primary characterized mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, a critical cascade in cell survival and proliferation.[4][5] This technical guide provides a comprehensive overview of the discovery, physicochemical properties, and known biological activities of this compound, with a focus on its mechanism of action and methodologies for its study.

Discovery and History

This compound is a bioactive alkaloid that has been identified in the bark of the Amur cork tree, Phellodendron amurense.[1] This plant is a staple in traditional East Asian medicine, where it has been used for its anti-inflammatory and antipyretic properties.[1] While the parent compound, Palmatine, has a more extensive research history, this compound has garnered increasing interest for its distinct bioactivities. It has been identified both as a direct isolate from natural sources and as an oxidative metabolite of Palmatine.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name 5,6-Dihydro-2,3,9,10-tetramethoxy-8H-dibenzo[a,g]quinolizin-8-one[6]
Synonyms 8-Oxopalmatine, 8-Oxypalmatine[2][6]
CAS Number 19716-59-7[1][6]
Molecular Formula C21H21NO5[1][6]
Molecular Weight 367.4 g/mol [2][7]
Melting Point 183-184 °C (in methanol)[6][7]
Appearance Light yellow to yellow crystals[6]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[6][7]
Topological Polar Surface Area 57.2 Ų[7]

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, primarily as an anti-cancer agent. Its effects are attributed to the induction of apoptosis and the inhibition of cell proliferation in various cancer cell lines.

Anti-Cancer Activity

Recent studies have quantified the cytotoxic effects of this compound against several human lung adenocarcinoma cell lines, as summarized in the table below.

Cell LineIC50 (24h)IC50 (48h)Reference
A549 ~17.42 µM~3.75 µM[3]
H1299 ~25.48 µM~4.22 µM[3]
H1975 ~15.36 µM~3.81 µM[3]
PC9 ~20.10 µM~12.22 µM[3]
Signaling Pathways

The primary characterized mechanism of action for this compound's anti-cancer effects is the inhibition of the PI3K/AKT signaling pathway.[4] This pathway is a crucial mediator of cell survival, proliferation, and growth.[4] In cancer cells, the PI3K/AKT pathway is often hyperactivated.[4] this compound has been shown to significantly downregulate the phosphorylation of key proteins in this pathway, namely PI3K and AKT, leading to the inactivation of the signaling cascade.[3][4] This inhibition of the PI3K/AKT pathway promotes apoptosis and suppresses the proliferation of cancer cells.[3][4] Molecular docking studies suggest that this compound may directly interact with PIK3R1 and AKT1.[4]

PI3K_AKT_Pathway This compound This compound pPI3K p-PI3K (Active) This compound->pPI3K Inhibits PI3K PI3K PI3K->pPI3K Phosphorylation pAKT p-AKT (Active) pPI3K->pAKT Activates AKT AKT AKT->pAKT Phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes Apoptosis Apoptosis pAKT->Apoptosis Inhibits

Inhibition of the PI3K/AKT signaling pathway by this compound.

While the primary focus of this compound research has been on its anti-cancer effects via the PI3K/AKT pathway, there are indications that it may also modulate inflammatory pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular defense against oxidative stress, while the NLRP3 inflammasome is a critical component of the innate immune system that, when aberrantly activated, contributes to a variety of inflammatory diseases.[8][9][10][11] The detailed mechanisms by which this compound may interact with these pathways are still under investigation and represent an emerging area of research.

Nrf2_Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibits (Ubiquitination) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds CytoprotectiveGenes Cytoprotective Genes ARE->CytoprotectiveGenes Activates Transcription This compound This compound (Potential Modulator) This compound->Nrf2 ?

General overview of the Nrf2 signaling pathway, a potential target for this compound.

NLRP3_Inflammasome_Pathway PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Inflammasome Inflammasome Assembly ProCaspase1 Pro-Caspase-1 ASC->ProCaspase1 Caspase1 Active Caspase-1 ProCaspase1->Caspase1 Cleavage ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleaves IL1b IL-1β (Pro-inflammatory) ProIL1b->IL1b This compound This compound (Potential Inhibitor) This compound->Inflammasome ?

General overview of the NLRP3 inflammasome pathway, a potential target for this compound.

Pharmacokinetics (ADME)

Currently, there is a lack of publicly available, detailed in vivo pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. Further research is required to characterize these crucial parameters to support its development as a clinical candidate.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound.

Isolation of this compound from Phellodendron amurense

Materials:

  • Dried bark of Phellodendron amurense

  • Methanol

  • Chloroform

  • Silica gel for column chromatography

  • Appropriate solvents for elution (e.g., hexane, ethyl acetate, methanol gradients)

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Procedure:

  • Extraction: The powdered bark of P. amurense is extracted with methanol.

  • Partitioning: The methanol extract is then partitioned with chloroform.

  • Chromatography: The chloroform layer, containing the alkaloids, is subjected to silica gel column chromatography.

  • Elution: A gradient of solvents is used to elute the different compounds.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Purification: Fractions rich in this compound are further purified using preparative HPLC to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR and mass spectrometry.

Isolation_Workflow Start Dried P. amurense Bark Extraction Methanol Extraction Start->Extraction Partitioning Chloroform Partitioning Extraction->Partitioning ColumnChromatography Silica Gel Column Chromatography Partitioning->ColumnChromatography HPLC Preparative HPLC ColumnChromatography->HPLC Analysis Structural Elucidation (NMR, MS) HPLC->Analysis End Pure this compound Analysis->End

General workflow for the isolation of this compound.
Chemical Synthesis of this compound

A novel synthesis of this compound has been reported, proceeding in three steps from a benzonitrile and a toluamide.[12]

Key Steps:

  • Lithiated Cycloaddition: A lithiated cycloaddition reaction between a benzonitrile and a toluamide yields a 3-arylisoquinolinone intermediate.

  • Internal SN2 Reaction: A subsequent internal SN2 reaction of the intermediate produces the 8-oxoprotoberberine scaffold.

  • Final Product: This leads to the formation of this compound.

A detailed, step-by-step protocol with specific reagents, conditions, and purification methods would be required for replication and is typically found in the full experimental section of the primary literature.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample and is commonly employed to calculate the IC50 value of a compound.[3][12][13][14][15]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., A549, H1299)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[14]

  • Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time periods (e.g., 24 and 48 hours). Include a vehicle control (DMSO).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[12][14]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[12][14]

  • Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for PI3K/AKT Pathway

Western blotting is used to detect the levels of specific proteins and their phosphorylation status, providing insight into the activation of signaling pathways.[4][16][17][18][19][20]

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.[18]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[18]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression and phosphorylation levels.

Future Directions

The existing research on this compound provides a strong foundation for its further development as a therapeutic agent. Key areas for future investigation include:

  • Comprehensive Pharmacokinetic Profiling: In-depth in vivo ADME studies are crucial to understand the compound's behavior in a biological system.

  • Mechanism of Action Elucidation: Further studies are needed to detail the precise molecular interactions of this compound with the PI3K/AKT pathway and to explore its effects on other signaling pathways, such as Nrf2 and the NLRP3 inflammasome.

  • In Vivo Efficacy Studies: Preclinical studies in animal models of cancer and inflammatory diseases are necessary to validate the in vitro findings and assess the therapeutic potential of this compound.

  • Lead Optimization: Medicinal chemistry efforts could be employed to synthesize analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a promising natural compound with well-documented anti-cancer properties mediated through the inhibition of the PI3K/AKT signaling pathway. Its discovery from a plant with a history of medicinal use underscores the value of natural products in drug discovery. While further research is needed to fully characterize its therapeutic potential, particularly in the areas of pharmacokinetics and in vivo efficacy, the data gathered to date warrant continued investigation of this compound as a lead compound for the development of novel therapeutics.

References

Oxypalmatine as a Metabolite of Palmatine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmatine, a protoberberine alkaloid found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities.[1] Understanding its metabolic fate is crucial for the development of palmatine-based therapeutics and for predicting potential drug-drug interactions. This technical guide provides a comprehensive overview of the biotransformation of palmatine, with a specific focus on its metabolite, oxypalmatine. Recent studies have indicated that this compound, particularly 8-oxypalmatine, may exhibit superior bioactivity compared to its parent compound.[1] This document summarizes the current knowledge on the metabolic pathways, quantitative data from in vivo and in vitro studies, and detailed experimental protocols for investigating palmatine metabolism.

Metabolic Pathways of Palmatine

The metabolism of palmatine primarily involves Phase I and Phase II reactions.[2][3] Phase I reactions include O-demethylation and hydroxylation, while Phase II reactions involve glucuronidation and sulfation of the Phase I metabolites.[2][4]

Phase I Metabolism: Formation of this compound

The conversion of palmatine to this compound is a key Phase I metabolic reaction. This process involves the O-demethylation of one of the four methoxy groups on the palmatine molecule.[2] In vitro studies using human liver microsomes and recombinant human cytochrome P450 (CYP) enzymes have identified CYP2D6 and, to a lesser extent, CYP1A2 as the primary enzymes responsible for the O-demethylation of palmatine.[2] The resulting metabolite is commonly referred to as 8-oxypalmatine.[1]

dot

Palmatine_Metabolism Palmatine Palmatine This compound 8-Oxypalmatine (O-demethylation) Palmatine->this compound CYP2D6, CYP1A2 Hydrthis compound Hydrthis compound (Hydroxylation) Palmatine->Hydrthis compound CYP Enzymes PhaseII_Metabolites1 Glucuronide/Sulfate Conjugates This compound->PhaseII_Metabolites1 UGTs, SULTs PhaseII_Metabolites2 Glucuronide/Sulfate Conjugates Hydrthis compound->PhaseII_Metabolites2 UGTs, SULTs

Caption: Metabolic pathway of palmatine.

Phase II Metabolism

Following O-demethylation or hydroxylation, the resulting metabolites can undergo Phase II conjugation reactions.[2] These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), increase the water solubility of the metabolites, facilitating their excretion from the body.[4]

Quantitative Data Summary

The following tables summarize the quantitative data on the pharmacokinetics of palmatine from in vivo studies and its metabolism in in vitro systems.

Table 1: In Vivo Pharmacokinetic Parameters of Palmatine in Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
Oral1086 ± 100.9 ± 0.95.7 ± 2.1-<10[1]
Oral20-----[5][6]
Oral3081 ± 391.3 ± 0.55.6 ± 0.82--[1]
Oral60273 ± 1680.6 ± 0.43.8 ± 0.7--[1]
Intravenous2.5397 ± 1400.1 ± 0.023.3 ± 14.0--[1]

Table 2: In Vitro Metabolism of Palmatine

SystemPalmatine Concentration (µM)Incubation TimeEnzyme(s)% Palmatine ConvertedMetabolite(s) FormedReference
Human Hepatocytes102 hoursEndogenous CYPs<5% (Phase I), <2% (Phase II)O-demethylated and hydroxylated products, and their glucuronide/sulfate conjugates[2]
Recombinant Human CYP2D61030 minCYP2D64.6%O-demethylated palmatine[2]
Recombinant Human CYP1A21030 minCYP1A21.4%O-demethylated palmatine[2]

Note: Michaelis-Menten kinetic parameters (Km and Vmax) for the O-demethylation of palmatine by CYP2D6 and CYP1A2 have not been reported in the reviewed literature.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolism of palmatine.

1. In Vitro Metabolism of Palmatine using Recombinant Human CYP Enzymes

dot

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination & Sample Preparation cluster_analysis Analysis Reagents Prepare Incubation Mixture: - Recombinant CYP Enzyme (e.g., CYP2D6) - Palmatine Solution - NADPH Regenerating System - Phosphate Buffer (pH 7.4) Incubate Incubate at 37°C Reagents->Incubate Terminate Terminate Reaction (e.g., with acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis: - Identify Metabolites - Quantify Parent and Metabolites LCMS->Data

Caption: Experimental workflow for in vitro metabolism.
  • Objective: To determine the specific cytochrome P450 enzymes involved in the metabolism of palmatine and to quantify the formation of its metabolites.[2]

  • Materials:

    • Recombinant human CYP enzymes (e.g., CYP2D6, CYP1A2) co-expressed with NADPH-CYP reductase in a membrane fraction (e.g., bactosomes).[2]

    • Palmatine hydrochloride.

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

    • Potassium phosphate buffer (50 mM, pH 7.4).

    • Magnesium chloride (MgCl2).[2]

    • Acetonitrile (for reaction termination).

    • Internal standard for LC-MS/MS analysis.

  • Procedure:

    • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing 50 mM potassium phosphate buffer (pH 7.4), 5 mM MgCl2, the NADPH regenerating system, and the recombinant CYP enzyme (e.g., 4 pmol).[2]

    • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiation of Reaction: Add palmatine (e.g., 10 µM final concentration) to initiate the metabolic reaction.[2]

    • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[2]

    • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

    • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify palmatine and its metabolites.

2. In Vivo Metabolism of Palmatine in Rats

  • Objective: To investigate the pharmacokinetic profile and identify the metabolites of palmatine in a living organism.[5][6]

  • Materials:

    • Sprague-Dawley rats.[1]

    • Palmatine hydrochloride solution for oral or intravenous administration.

    • Metabolic cages for urine and feces collection.

    • Heparinized tubes for blood collection.

    • Anesthetic agent.

  • Procedure:

    • Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

    • Dosing: Administer a single dose of palmatine to the rats either orally (e.g., 20 mg/kg) or intravenously.[5][6]

    • Sample Collection:

      • Blood: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[6] Centrifuge the blood to obtain plasma.

      • Urine and Feces: House the rats in metabolic cages to collect urine and feces for a specified period (e.g., 0-24 hours).[5]

    • Sample Storage: Store all biological samples at -80°C until analysis.

    • Sample Preparation:

      • Plasma: Precipitate proteins using a suitable solvent (e.g., acetonitrile).

      • Urine: Centrifuge to remove any particulate matter.

      • Feces: Homogenize with a suitable solvent and extract the analytes.

    • LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method to quantify palmatine and identify its metabolites.

3. LC-MS/MS Method for Quantification of Palmatine and this compound

  • Objective: To develop a sensitive and specific method for the simultaneous quantification of palmatine and its metabolite, this compound, in biological matrices.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).[5]

  • Chromatographic Conditions (Example):

    • Column: A reverse-phase C18 column.[5]

    • Mobile Phase: A gradient of methanol and formic acid in water.[5]

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Positive electrospray ionization (ESI+).[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Palmatine: Monitor the transition of the parent ion to a specific product ion.

      • This compound: Monitor the transition of the parent ion to a specific product ion.

      • Internal Standard: Monitor the transition of the parent ion to a specific product ion.

  • Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Conclusion

The biotransformation of palmatine to its metabolite, 8-oxypalmatine, is a critical area of research for understanding the full pharmacological potential of this natural compound. The O-demethylation of palmatine is primarily mediated by CYP2D6 and CYP1A2.[2] While in vivo and in vitro studies have provided valuable insights into the pharmacokinetics and metabolic pathways of palmatine, further research is needed to fully characterize the enzymatic kinetics of this compound formation. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further investigations into the metabolism of palmatine and to explore the therapeutic potential of its metabolites. A deeper understanding of these metabolic processes will be instrumental in the development of novel and effective therapies based on palmatine and its derivatives.

References

Literature review on the therapeutic potential of Oxypalmatine.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypalmatine, a protoberberine-type alkaloid, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive review of the current scientific literature on the therapeutic potential of this compound, with a primary focus on its anti-cancer properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the primary signaling pathway implicated in its mechanism of action. While research is ongoing, this guide serves as a foundational resource for professionals engaged in drug discovery and development.

Introduction

This compound is a natural alkaloid that has demonstrated promising pharmacological activities, particularly in the realm of oncology. Its therapeutic potential is being actively investigated, with current research highlighting its ability to inhibit cancer cell proliferation and induce programmed cell death. This guide synthesizes the existing data to provide a clear and structured overview of the scientific evidence supporting the exploration of this compound as a potential therapeutic agent.

Anti-Cancer Activity

The primary therapeutic application of this compound investigated to date is in the treatment of cancer, with a notable focus on lung and breast cancer.

Quantitative Data: In Vitro Cytotoxicity

The anti-proliferative effects of this compound have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the reported IC50 values for this compound in lung cancer cell lines.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
A549Lung Adenocarcinoma2417.42
A549Lung Adenocarcinoma483.747
H1299Non-Small Cell Lung Cancer2425.48
H1299Non-Small Cell Lung Cancer484.215
H1975Non-Small Cell Lung Cancer2415.36
H1975Non-Small Cell Lung Cancer483.811
PC9Non-Small Cell Lung Cancer2420.10
PC9Non-Small Cell Lung Cancer4812.22

Data extracted from a study on the effects of this compound on lung cancer cells.

While studies have shown that this compound attenuates proliferation and induces apoptosis in multiple breast cancer cell lines and exerts a cytotoxic effect on breast cancer patient-derived organoids (PDOs), specific IC50 values for breast cancer cell lines were not available in the reviewed literature.

Mechanism of Action: PI3K/AKT Signaling Pathway

A significant body of evidence points to the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway as a primary mechanism through which this compound exerts its anti-cancer effects. This pathway is crucial for regulating cell survival, proliferation, and apoptosis.

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 p_AKT p-AKT (Active) PIP3->p_AKT Activates AKT AKT AKT Apoptosis_Inhibition Apoptosis Inhibition p_AKT->Apoptosis_Inhibition Promotes Cell_Survival Cell Survival & Proliferation p_AKT->Cell_Survival Promotes This compound This compound This compound->PI3K Inhibits

Caption: PI3K/AKT Signaling Pathway Inhibition by this compound.

Studies have demonstrated that this compound treatment leads to a significant downregulation in the phosphorylation of both PI3K and AKT in cancer cells[1][2]. This inactivation of the PI3K/AKT pathway is a key event that triggers downstream effects, including the induction of apoptosis and the suppression of cell proliferation.

Experimental Protocols

This section outlines the general methodologies employed in the key studies investigating the anti-cancer effects of this compound.

Cell Viability and Proliferation Assays
  • Cell Lines: Human lung adenocarcinoma cell lines (A549, H1299, H1975, PC9) and various breast cancer cell lines.

  • Method:

    • Cells are seeded in 96-well plates at a specified density.

    • After an initial incubation period (e.g., 24 hours), cells are treated with varying concentrations of this compound.

    • Cell viability is assessed at different time points (e.g., 24 and 48 hours) using a Cell Counting Kit-8 (CCK-8) assay or similar colorimetric methods.

    • The absorbance is measured using a microplate reader, and the IC50 values are calculated.

  • Proliferation Assessment: 5-ethynyl-2'-deoxyuridine (EdU) incorporation assays are used to measure DNA synthesis and, consequently, cell proliferation.

Apoptosis Assay
  • Method: Annexin V-FITC/Propidium Iodide (PI) double staining followed by flow cytometry is a standard method to quantify apoptosis.

    • Cancer cells are treated with this compound for a specified duration.

    • Cells are harvested, washed, and resuspended in binding buffer.

    • Cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol.

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Purpose: To determine the expression levels of key proteins in the PI3K/AKT signaling pathway.

  • Method:

    • Cells are treated with this compound, and total protein is extracted.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PI3K, p-PI3K, AKT, p-AKT, and GAPDH as a loading control).

    • The membrane is then incubated with a corresponding secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Patient-Derived Organoid (PDO) Culture
  • Purpose: To assess the therapeutic efficacy of this compound in a more clinically relevant in vitro model.

  • Method:

    • Fresh tumor tissue is obtained from patients and mechanically and enzymatically dissociated into single cells or small cell clusters.

    • The cell suspension is embedded in a basement membrane matrix (e.g., Matrigel).

    • The embedded cells are cultured in a specialized organoid medium containing various growth factors.

    • The viability and response of the established PDOs to this compound treatment are assessed using methods similar to those for cell lines (e.g., CellTiter-Glo 3D Cell Viability Assay).

Other Potential Therapeutic Areas

While the majority of research has focused on the anti-cancer effects of this compound, its parent compound, palmatine, has been investigated for a broader range of therapeutic properties. These include neuroprotective, anti-inflammatory, and cardiovascular effects. Given that this compound is a metabolite of palmatine, it is plausible that it may share or possess enhanced activities in these areas. However, at present, there is a lack of specific quantitative data and detailed studies on the therapeutic potential of this compound outside of oncology. Further research is warranted to explore these possibilities.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential as an anti-cancer agent, primarily through the inhibition of the PI3K/AKT signaling pathway. The available quantitative data from lung cancer studies provide a strong rationale for its continued investigation.

Future research should focus on:

  • Determining the IC50 values of this compound in a broader range of cancer cell lines, particularly in breast cancer.

  • Conducting in vivo studies to validate the anti-tumor efficacy and assess the pharmacokinetic and safety profiles of this compound.

  • Investigating the potential neuroprotective, anti-inflammatory, and cardiovascular effects of this compound to broaden its therapeutic applications.

  • Exploring potential synergistic effects of this compound with existing chemotherapeutic agents.

This technical guide provides a snapshot of the current understanding of this compound's therapeutic potential. As research in this area progresses, a more complete picture of its clinical utility will emerge, potentially offering new avenues for the treatment of cancer and other diseases.

References

Physical and chemical properties of Oxypalmatine powder.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypalmatine, a protoberberine alkaloid isolated from medicinal plants such as Phellodendron amurense, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound powder. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a compilation of its structural characteristics, solubility, and stability, alongside detailed experimental protocols for its analysis. Furthermore, this document elucidates a key signaling pathway influenced by this compound, providing a foundation for further mechanistic studies.

Physicochemical Properties

Table 1: General and Chemical Properties of this compound
PropertyValueSource
Chemical Name 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one[1]
Synonyms 8-Oxopalmatine[2]
CAS Number 19716-59-7[1]
Molecular Formula C₂₁H₂₁NO₅[1]
Molecular Weight 367.40 g/mol [1]
Appearance Light yellow to yellow solidN/A
SMILES COC1=C(OC)C=C2C(C=C3C4=CC(OC)=C(OC)C=C4CCN3C2=O)=C1[1]
Natural Source Phellodendron amurense (Amur Cork Tree)[2]
Table 2: Solubility Profile of this compound
SolventSolubilityNotes
DMSO 30 mg/mL (81.66 mM)Sonication may be required for complete dissolution.
Water Not readily availableExpected to be poorly soluble based on its chemical structure.
Ethanol Not readily available-
Methanol Not readily available-
Table 3: Stability and Storage of this compound Powder
ConditionStabilityRecommendations
Powder (Short-term) Stable at room temperature for shipping.Store at -20°C for long-term preservation.
Powder (Long-term) Stable for up to 3 years at -20°C.Protect from light and moisture.
In Solvent (-20°C) Stable for up to 1 month.Use freshly prepared solutions whenever possible.
In Solvent (-80°C) Stable for up to 1 year.Aliquot to avoid repeated freeze-thaw cycles.

Synthesis and Purification

A novel, three-step synthesis of this compound has been reported. The process involves the lithiated cycloaddition of benzonitrile and toluamide intermediates to yield a 3-arylisoquinolinone. A subsequent internal SN2 reaction then produces the 8-oxoprotoberberine core structure of this compound.

Purification of this compound from its natural source or synthetic preparations typically involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a common method for both analytical and preparative-scale purification, yielding high-purity material suitable for research and development.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the characterization and analysis of this compound powder.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of an this compound powder sample.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed for complex mixtures. A typical mobile phase could consist of:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B (linear gradient)

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound, a wavelength between 254 nm and 280 nm is typically suitable for detection.

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL) and dilute with the initial mobile phase composition to a suitable concentration (e.g., 50 µg/mL). Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis: The purity of the sample is determined by calculating the peak area of this compound as a percentage of the total peak area of all detected components.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Dissolve this compound in DMSO prep2 Dilute with Mobile Phase prep1->prep2 prep3 Filter through 0.22 µm filter prep2->prep3 hplc_system HPLC System (C18 Column) prep3->hplc_system Inject Sample detector UV-Vis Detector hplc_system->detector chromatogram Generate Chromatogram detector->chromatogram Signal integration Peak Integration and Area Calculation chromatogram->integration purity Purity Assessment (% Area) integration->purity

Figure 1: A generalized workflow for the HPLC-based purity assessment of this compound powder.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for confirming the chemical structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the good solubility of this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound powder in 0.5-0.7 mL of DMSO-d₆.

  • Experiments:

    • ¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring environments.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, confirming the overall structure and stereochemistry.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation peaks in the 2D spectra are compared with published data or predicted spectra to confirm the identity and structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to determine the exact mass of the this compound molecule, further confirming its identity.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent mixture, such as methanol/water with a small amount of formic acid to promote ionization.

  • Analysis Mode: Positive ion mode is typically used for the analysis of alkaloids like this compound.

  • Data Analysis: The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) should be compared to the theoretical exact mass of this compound (C₂₁H₂₂NO₅⁺) to confirm its elemental composition.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. A key mechanism of action that has been identified is its ability to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[2] This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Bad Bad AKT->Bad Inhibits CellCycle Cell Cycle Progression mTORC1->CellCycle Promotes Apoptosis Apoptosis Bad->Apoptosis Promotes This compound This compound This compound->PI3K Inhibits

Figure 2: The inhibitory effect of this compound on the PI3K/AKT signaling pathway.

The inhibition of the PI3K/AKT pathway by this compound leads to downstream effects such as the suppression of cell cycle progression and the induction of apoptosis in cancer cells, highlighting its potential as a therapeutic agent.

Conclusion

This compound is a promising natural product with well-defined chemical characteristics and significant biological activities. This guide has summarized the available data on its physical and chemical properties and provided a framework of experimental protocols for its further investigation. The elucidation of its inhibitory action on the PI3K/AKT signaling pathway provides a strong rationale for its continued exploration in the context of cancer and other diseases characterized by aberrant cell signaling. Further research is warranted to fully characterize its physicochemical properties, such as its aqueous solubility and pKa, which are critical for formulation development and understanding its pharmacokinetic profile.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Oxypalmatine and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of the protoberberine alkaloid Oxypalmatine and its analogue, Oxypseudopalmatine. This document includes a retrosynthetic analysis, a step-by-step experimental workflow, comprehensive experimental protocols, and a summary of quantitative data. Additionally, it visualizes the key synthetic and biological signaling pathways relevant to this compound's mechanism of action.

Retrosynthetic Analysis

The total synthesis of this compound and its analogues can be approached through a convergent strategy. The core protoberberine skeleton is disconnected to reveal two key precursors: a substituted benzonitrile and a toluamide. This retrosynthetic analysis simplifies the complex target molecule into more readily available starting materials.[1][2]

G cluster_0 cluster_1 cluster_2 This compound This compound 3-Arylisoquinolinone 3-Arylisoquinolinone This compound->3-Arylisoquinolinone Internal SN2 Reaction Benzenoid Benzenoid 3-Arylisoquinolinone->Benzenoid Lithiated Cycloaddition Benzonitrile Benzonitrile Benzenoid->Benzonitrile Toluamide Toluamide Benzenoid->Toluamide

Caption: Retrosynthesis of this compound.

Total Synthesis Workflow

The forward synthesis involves a three-step process commencing with a lithiated cycloaddition reaction between the key benzonitrile and toluamide precursors to form a 3-arylisoquinolinone intermediate.[1][2] A subsequent internal SN2 reaction yields the final 8-oxoprotoberberine product.[1][2]

G Benzonitrile (11) Benzonitrile (11) 3-Arylisoquinolinone (13a) 3-Arylisoquinolinone (13a) Benzonitrile (11)->3-Arylisoquinolinone (13a) Lithiated Cycloaddition Toluamide (12a) Toluamide (12a) Toluamide (12a)->3-Arylisoquinolinone (13a) This compound (1) This compound (1) 3-Arylisoquinolinone (13a)->this compound (1) Internal SN2 Reaction

Caption: Total Synthesis Workflow for this compound.

Experimental Protocols

The following protocols are based on the successful three-step synthesis of this compound and Oxypseudopalmatine.[1][2]

Protocol 1: Synthesis of 3-(3',4'-Dimethoxyphenyl)-6,7-dimethoxy-2-(2-bromoethyl)isoquinolin-1(2H)-one (Analogue of Intermediate 13a)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the starting toluamide in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi) dropwise over 15 minutes. Stir the resulting deep red solution at -78 °C for 1 hour.

  • Cycloaddition: Add a solution of the benzonitrile precursor in anhydrous THF dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.

  • Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 3-arylisoquinolinone intermediate.

Protocol 2: Synthesis of this compound (1) and Oxypseudopalmatine (2)

  • Reaction Setup: In a round-bottom flask, dissolve the 3-arylisoquinolinone intermediate in a suitable solvent such as DMF.

  • Cyclization: Add a base (e.g., potassium carbonate) to the solution. Heat the reaction mixture at a specified temperature (e.g., 130 °C) and stir for the required duration (e.g., 20 hours) to facilitate the internal SN2 reaction.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography to yield the final 8-oxoprotoberberine.

Quantitative Data Summary

The following tables summarize the yields and key characterization data for the synthesis of this compound and its analogue, Oxypseudopalmatine.

Table 1: Synthesis of 3-Arylisoquinolinone Intermediates

Starting BenzonitrileStarting ToluamideIntermediate ProductYield (%)
1112a13a70
1112b13b68

Table 2: Synthesis of this compound and Oxypseudopalmatine

IntermediateFinal ProductReactionYield (%)Melting Point (°C)
13aThis compound (1)Internal SN284184-186
13bOxypseudopalmatine (2)Internal SN282195-197

Table 3: Spectroscopic Data for this compound (1)

TechniqueData
IR (cm⁻¹) 1640
¹H-NMR (CDCl₃, 300 MHz) δ 7.78 (s, 1H), 7.33 (s, 1H), 6.96 (s, 1H), 6.85 (s, 1H), 6.76 (s, 1H), 4.36 (t, J = 6.0 Hz, 2H), 4.01 (s, 3H), 4.01 (s, 3H), 3.98 (s, 3H), 3.94 (s, 3H), 2.94 (t, J = 6.0 Hz, 2H)
EIMS m/z (%) 367 (M+, 100)

Biological Activity and Signaling Pathways

This compound has demonstrated potential as an anti-cancer agent by regulating cell proliferation and apoptosis.[3] Its mechanism of action involves the inhibition of the PI3K/AKT signaling pathway.[3] Furthermore, its metabolite, 8-Oxypalmatine, exhibits anti-inflammatory properties by modulating the AMPK/NF-κB pathway.

PI3K/AKT Signaling Pathway Inhibition by this compound

This compound attenuates proliferation and induces apoptosis in cancer cells by mitigating the PI3K/AKT signaling pathway.[3] This inhibition disrupts downstream processes that promote cell survival and growth.

G Growth Factors Growth Factors RTK RTK Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Proliferation & Survival Proliferation & Survival AKT->Proliferation & Survival This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits

Caption: this compound inhibits the PI3K/AKT pathway.

AMPK/NF-κB Signaling Pathway Modulation by 8-Oxypalmatine

The metabolite 8-Oxypalmatine shows favorable anti-inflammatory activity, which is linked to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the nuclear factor-kappa B (NF-κB) pathway.

G 8-Oxypalmatine 8-Oxypalmatine AMPK AMPK 8-Oxypalmatine->AMPK Activates NF-kB NF-kB AMPK->NF-kB Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Promotes Transcription

Caption: 8-Oxypalmatine's anti-inflammatory action.

References

High-Yield Extraction of Oxypalmatine from Plant Sources: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypalmatine, a protoberberine alkaloid found in various plant species, has garnered significant interest in the scientific community for its potential therapeutic properties. This document provides detailed application notes and protocols for high-yield extraction of this compound from plant sources. The methodologies discussed range from conventional solvent extraction to modern, advanced techniques, offering a comparative overview to aid researchers in selecting the most suitable method for their specific needs.

Plant Sources

This compound is predominantly found in plants of the Menispermaceae and Berberidaceae families. Key plant sources include:

  • Stephania erecta

  • Phellodendron amurense (Amur Cork Tree)

  • Tinospora cordifolia

  • Mahonia manipurensis

Comparative Analysis of Extraction Methods

The choice of extraction method significantly impacts the yield and purity of this compound. This section provides a comparative summary of various techniques. While direct comparative data for this compound is limited, the following tables summarize data for the closely related and often co-occurring alkaloid, Palmatine, to provide a valuable proxy for methodological comparison.

Table 1: Comparison of Modern Extraction Methods for Protoberberine Alkaloids
Extraction MethodPlant Material & PartSolventKey ParametersYield of Target AlkaloidReference
Ultrasound-Assisted Extraction (UAE) Phellodendron amurense barkHydrochloric acid/methanolNot specified1.25 mg/g (Palmatine)
Microwave-Assisted Extraction (MAE) Stephania cepharantha0.01 mol/L Hydrochloric acidTemperature: 60°C, Time: 2 minNot specified for this compound
Supercritical Fluid Extraction (SFE) Coptis chinensis rhizomeSupercritical CO2 with 1,2-propanediol as modifierPressure: 200-500 barNot specified for this compound[1]
Table 2: Comparison of Conventional Extraction Methods for Protoberberine Alkaloids
Extraction MethodPlant Material & PartSolventKey ParametersYield of Target AlkaloidReference
Soxhlet Extraction Tinospora cordifolia stemsMethanol:Acetone (70:30)Temperature: 40°C, Time: 16 hours, 4 cyclesPredicted max. yield: 14.29% (total alkaloid)
Maceration Medicinal PlantsMethanolTime: 24-48 hoursLower yield compared to modern methods[2]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for the extraction of protoberberine alkaloids and can be adapted for this compound.

Protocol 1: Soxhlet Extraction

This conventional method is robust and suitable for exhaustive extraction.

Materials:

  • Dried and powdered plant material

  • Soxhlet apparatus (including round-bottom flask, extractor, and condenser)

  • Heating mantle

  • Cellulose extraction thimble

  • Solvent (e.g., Methanol:Acetone 70:30 v/v)

  • Rotary evaporator

Procedure:

  • Accurately weigh the desired amount of powdered plant material and place it in a cellulose extraction thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill the round-bottom flask to approximately two-thirds of its volume with the chosen solvent.

  • Assemble the Soxhlet apparatus and connect the condenser to a water source.

  • Heat the solvent in the flask using a heating mantle to a temperature that allows for gentle boiling.

  • Allow the extraction to proceed for a minimum of 16 hours, with a solvent cycle rate of 4-6 cycles per hour.[3]

  • After extraction, turn off the heat and allow the apparatus to cool.

  • Dismantle the apparatus and remove the thimble.

  • Concentrate the solvent containing the extracted compounds using a rotary evaporator to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a modern, efficient method that utilizes ultrasonic waves to enhance extraction.[4]

Materials:

  • Dried and powdered plant material

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., beaker or flask)

  • Solvent (e.g., 60% ethanol)[4]

  • Centrifuge

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of powdered plant material and place it in the extraction vessel.

  • Add the solvent at a predetermined solid-to-liquid ratio (e.g., 1:20 g/mL).

  • Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 200 W).[4]

  • Conduct the extraction for a specified time (e.g., 30-60 minutes) and temperature (e.g., 40-60°C).[4]

  • After extraction, centrifuge the mixture to separate the solid residue from the supernatant.

  • Filter the supernatant to remove any remaining solid particles.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.

Materials:

  • Dried and powdered plant material

  • Microwave extraction system (closed or open vessel)

  • Extraction vessel

  • Solvent (e.g., 75% methanol)

  • Centrifuge or filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh the powdered plant material and place it in the microwave extraction vessel.

  • Add the solvent at a specified solid-to-solvent ratio (e.g., 1:10 g/mL).

  • Place the vessel in the microwave extractor.

  • Set the microwave power (e.g., 500-750 W), temperature (e.g., 50-60°C), and extraction time (e.g., 15-25 minutes).

  • After the extraction cycle is complete, allow the vessel to cool to a safe temperature.

  • Separate the extract from the solid residue by centrifugation or filtration.

  • Concentrate the extract using a rotary evaporator.

Protocol 4: Supercritical Fluid Extraction (SFE)

SFE is a green extraction technique that uses a supercritical fluid, typically carbon dioxide (CO₂), as the solvent.[5]

Materials:

  • Dried and powdered plant material

  • Supercritical fluid extractor

  • High-pressure pump

  • Extraction vessel

  • Separator

  • CO₂ cylinder

  • Co-solvent (modifier), if necessary (e.g., ethanol or methanol)

Procedure:

  • Load the ground plant material into the extraction vessel.

  • Pressurize the system with CO₂ to the desired pressure (e.g., 200-400 bar) using a high-pressure pump.[1]

  • Heat the CO₂ to the desired temperature (e.g., 40-60°C) to bring it to a supercritical state.

  • If using a co-solvent, introduce it into the system at a specific percentage.

  • Allow the supercritical CO₂ to flow through the extraction vessel for a set period.

  • The extracted compounds are carried by the supercritical fluid to a separator.

  • In the separator, reduce the pressure and/or change the temperature to cause the CO₂ to return to a gaseous state, precipitating the extracted compounds.

  • Collect the crude extract from the separator.

Visualization of Workflows and Signaling Pathways

General Extraction and Purification Workflow

The following diagram illustrates a general workflow for the extraction and purification of alkaloids like this compound from plant sources.

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis PlantMaterial Plant Material (Dried, Powdered) Extraction Extraction (Soxhlet, UAE, MAE, or SFE) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract LiquidLiquid Liquid-Liquid Extraction (Acid-Base Partitioning) CrudeExtract->LiquidLiquid Chromatography Column Chromatography (Silica Gel or Alumina) LiquidLiquid->Chromatography Crystallization Recrystallization Chromatography->Crystallization Purethis compound Pure this compound Crystallization->Purethis compound HPLC HPLC Analysis Purethis compound->HPLC MS Mass Spectrometry Purethis compound->MS NMR NMR Spectroscopy Purethis compound->NMR

Caption: General workflow for this compound extraction and purification.

This compound's Effect on the PI3K/AKT Signaling Pathway

This compound has been shown to exert its anti-cancer effects by inhibiting the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[6][7]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT mTOR mTOR pAKT->mTOR Activates Apoptosis Apoptosis pAKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Transcription Gene Transcription Proliferation->Transcription Regulates This compound This compound This compound->PI3K Inhibits This compound->pAKT Inhibits

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Conclusion

The selection of an appropriate extraction method for this compound is a critical step in phytochemical research and drug development. Modern techniques such as UAE and MAE offer advantages in terms of efficiency and reduced solvent consumption compared to conventional methods like Soxhlet extraction. The provided protocols serve as a foundation for developing optimized extraction procedures. Further research is warranted to establish a comprehensive comparative dataset for this compound yields across these methods to facilitate evidence-based selection. Understanding the molecular mechanisms, such as the inhibition of the PI3K/AKT pathway, provides a rationale for the continued investigation of this compound as a potential therapeutic agent.

References

Application Notes and Protocols: Utilizing Oxypalmatine in Breast Cancer Organoid Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxypalmatine (OPT), a natural protoberberine-type alkaloid, has demonstrated significant anti-cancer properties.[1] Recent studies have highlighted its potential as a therapeutic agent in breast cancer by demonstrating its efficacy in patient-derived organoid (PDO) models.[1] This document provides a detailed guide for researchers on the application of this compound in breast cancer organoid models, including its mechanism of action, protocols for experimental validation, and expected outcomes.

This compound has been shown to suppress proliferation and induce apoptosis in breast cancer cells by inhibiting the PI3K/AKT signaling pathway.[1] Notably, it exhibits cytotoxic effects across various breast cancer subtypes, including luminal A, HER2-overexpressing, and triple-negative breast cancer (TNBC) organoids, suggesting its potential as a broad-spectrum anti-cancer drug.[1]

Data Presentation

Table 1: Cytotoxicity of this compound in Human Breast Cancer Cell Lines (for reference)
Cell LineBreast Cancer SubtypeIC50 (µM) after 48h
MCF-7Luminal A~2.20 - 3.03
T-47DLuminal A~2.20
SK-BR-3HER2-overexpressingNot widely reported
MDA-MB-231Triple-Negative (TNBC)~11.90

Note: The IC50 values presented are based on studies using 2D cell culture models and are provided for reference.[2][3] These values may vary in 3D organoid models, and it is recommended to perform dose-response studies to determine the optimal concentration for specific organoid lines.

Table 2: Expected Effects of this compound on Protein Expression in Breast Cancer Organoids
ProteinExpected Change with this compound TreatmentRole in PI3K/AKT Pathway
p-PI3KDecreaseActivated form of PI3K
p-AKTDecreaseActivated form of AKT, downstream of PI3K
Bcl-2DecreaseAnti-apoptotic protein
BaxIncreasePro-apoptotic protein
Cleaved Caspase-3IncreaseKey executioner of apoptosis

Note: These expected changes are based on the known mechanism of action of this compound in inhibiting the PI3K/AKT pathway.[4][5]

Mandatory Visualizations

Caption: this compound inhibits the PI3K/AKT pathway, leading to apoptosis.

G cluster_0 Organoid Culture & Treatment cluster_1 Phenotypic Assays cluster_2 Molecular Analysis start Establish Patient-Derived Breast Cancer Organoids culture Culture Organoids in Matrigel start->culture treat Treat with this compound (Dose-Response) culture->treat viability Cell Viability Assay (e.g., CellTiter-Glo 3D) treat->viability proliferation Proliferation Assay (e.g., EdU Staining) treat->proliferation apoptosis Apoptosis Assay (e.g., Flow Cytometry) treat->apoptosis western Western Blot for PI3K/AKT Pathway Proteins treat->western

Caption: Experimental workflow for testing this compound on breast cancer organoids.

Experimental Protocols

Patient-Derived Breast Cancer Organoid Culture

This protocol is adapted from established methods for generating and maintaining breast cancer organoids.[6][7]

Materials:

  • Fresh breast tumor tissue

  • DMEM/F-12 medium

  • Penicillin-Streptomycin

  • Bovine Serum Albumin (BSA)

  • Collagenase Type IV

  • Matrigel® Matrix

  • Organoid growth medium (specific formulations can be found in cited literature)

  • 6-well and 96-well culture plates

  • Sterile scalpels, forceps, and petri dishes

  • Centrifuge

Procedure:

  • Tissue Processing:

    • Wash the fresh tumor tissue with cold DMEM/F-12 medium supplemented with Penicillin-Streptomycin.

    • Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels in a petri dish.

    • Digest the tissue fragments with Collagenase Type IV solution at 37°C for 30-60 minutes with gentle agitation.

  • Cell Isolation and Plating:

    • Neutralize the collagenase with DMEM/F-12 containing 10% FBS.

    • Centrifuge the cell suspension to pellet the cells and discard the supernatant.

    • Resuspend the cell pellet in a small volume of cold Matrigel®.

    • Plate 50 µL domes of the Matrigel-cell suspension into pre-warmed 6-well plates.

    • Allow the Matrigel to solidify at 37°C for 30 minutes.

  • Organoid Culture and Maintenance:

    • Gently add pre-warmed organoid growth medium to each well.

    • Culture the organoids at 37°C in a 5% CO2 incubator.

    • Change the medium every 2-3 days.

    • Passage the organoids every 7-14 days by disrupting the Matrigel, mechanically dissociating the organoids, and re-plating in fresh Matrigel.

This compound Treatment
  • Prepare a stock solution of this compound in DMSO.

  • Culture breast cancer organoids in a 96-well plate format.

  • On the day of treatment, dilute the this compound stock solution in the organoid culture medium to the desired final concentrations.

  • Replace the existing medium in the organoid cultures with the medium containing this compound.

  • Incubate the organoids for the desired duration (e.g., 48-72 hours) before proceeding with downstream assays.

Cell Viability Assay (CellTiter-Glo® 3D)

This assay quantifies ATP, an indicator of metabolically active cells.[8][9]

Materials:

  • CellTiter-Glo® 3D Reagent

  • 96-well plate with treated organoids

  • Luminometer

Procedure:

  • Equilibrate the 96-well plate and the CellTiter-Glo® 3D Reagent to room temperature.

  • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.

  • Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability relative to the vehicle-treated control.

Proliferation Assay (EdU Staining)

The EdU (5-ethynyl-2´-deoxyuridine) assay measures DNA synthesis and is a direct measure of cell proliferation.

Materials:

  • EdU solution

  • Click-iT™ EdU Imaging Kit (or similar)

  • Formaldehyde for fixation

  • Triton™ X-100 for permeabilization

  • Hoechst 33342 for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Add EdU to the organoid culture medium at a final concentration of 10 µM and incubate for 2-4 hours at 37°C.

  • Fix the organoids with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the organoids with 0.5% Triton™ X-100 in PBS for 20 minutes.

  • Perform the Click-iT™ reaction according to the manufacturer's protocol to label the incorporated EdU.

  • Counterstain the nuclei with Hoechst 33342.

  • Image the organoids using a fluorescence microscope and quantify the percentage of EdU-positive cells.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest the organoids and dissociate them into a single-cell suspension using TrypLE™ or a similar gentle dissociation reagent.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-p-AKT, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated organoids in RIPA buffer and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

References

Application Notes and Protocols for Inducing Apoptosis in Cancer Cells with Oxypalmatine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypalmatine (OPT), a natural protoberberine alkaloid, has demonstrated significant potential as an anti-cancer agent by inducing apoptosis in various cancer cell lines.[1][2] This document provides a detailed protocol for utilizing this compound to induce apoptosis in cancer cells, with a focus on breast and lung cancer models. The primary mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.[1][2] These application notes offer comprehensive experimental procedures, quantitative data summaries, and visual diagrams of the underlying molecular pathways and experimental workflows.

Introduction

This compound, isolated from Phellodendron amurense, has emerged as a promising candidate for cancer therapy.[1][2] Studies have shown its efficacy in attenuating proliferation, inhibiting DNA replication, and inducing programmed cell death (apoptosis) in a range of cancer cells.[1][2] The pro-apoptotic effects of this compound are primarily mediated through the downregulation of the PI3K/AKT signaling cascade, which in turn modulates the expression of key apoptosis-related proteins such as the Bcl-2 family and caspases.[1][2] This protocol provides a framework for researchers to investigate and utilize this compound's apoptotic-inducing properties in a laboratory setting.

Quantitative Data Summary

The following tables summarize the cytotoxic and pro-apoptotic effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Lung Adenocarcinoma Cell Lines after 24 hours of Treatment. [3]

Cell LineIC50 (µM)
A54917.42
H197515.36
PC920.10
H129925.48

Signaling Pathway

The primary signaling pathway implicated in this compound-induced apoptosis is the PI3K/AKT pathway. This compound treatment leads to a decrease in the phosphorylation of PI3K and AKT, effectively inactivating this pro-survival cascade.[1][2] This inactivation results in the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases like caspase-3 and subsequent apoptosis.[1]

Oxypalmatine_Apoptosis_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol OPT This compound pPI3K p-PI3K OPT->pPI3K inhibits PI3K PI3K PI3K->pPI3K phosphorylates AKT AKT pAKT p-AKT AKT->pAKT phosphorylates pPI3K->pAKT inhibits Bcl2 Bcl-2 pAKT->Bcl2 promotes Bax Bax pAKT->Bax inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Casp3 Cleaved Caspase-3 Bax->Casp3 promotes Casp3->Apoptosis induces Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Cancer Cell Culture treatment This compound Treatment (Varying Concentrations & Times) start->treatment cck8 Cell Viability (CCK-8 Assay) treatment->cck8 flow_apoptosis Apoptosis Analysis (Annexin V/PI Staining) treatment->flow_apoptosis western Protein Expression (Western Blot) treatment->western cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Determination cck8->ic50 apoptosis_quant Quantification of Apoptotic Cells flow_apoptosis->apoptosis_quant protein_quant Protein Level Changes western->protein_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist conclusion Elucidation of this compound's Pro-Apoptotic Mechanism ic50->conclusion apoptosis_quant->conclusion protein_quant->conclusion cell_cycle_dist->conclusion

References

Application Notes and Protocols: Oxypalmatine as a PI3K/AKT Signaling Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Oxypalmatine (OPT) as a potent inhibitor of the PI3K/AKT signaling pathway. The information collated from recent studies demonstrates OPT's potential as an anti-cancer agent, particularly in lung and breast cancers.[1][2] This document outlines the molecular mechanism, provides quantitative data on its efficacy, and details the experimental protocols to study its effects.

Introduction

This compound, a natural protoberberine-type alkaloid isolated from Phellodendron amurense, has emerged as a promising bioactive compound with significant anti-cancer properties.[2] Research indicates that OPT exerts its effects by directly targeting and inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.[1][3] By inactivating the PI3K/AKT cascade, OPT can suppress cancer cell growth, induce apoptosis (programmed cell death), and promote protective autophagy.[1]

Molecular Mechanism of Action

This compound's primary mechanism of action involves the suppression of the PI3K/AKT signaling pathway. This leads to a cascade of downstream effects that collectively contribute to its anti-tumor activity.

  • Inhibition of PI3K and AKT Phosphorylation : Studies have shown that OPT treatment significantly reduces the phosphorylation levels of both PI3K and AKT (also known as Protein Kinase B) in cancer cells.[1] The phosphorylation of these proteins is essential for the pathway's activation.

  • Induction of Apoptosis : By inhibiting the PI3K/AKT pathway, OPT promotes apoptosis.[1][2] The activated AKT normally suppresses apoptosis by phosphorylating and inactivating pro-apoptotic proteins like BAD (Bcl-2-associated death promoter).[1]

  • Promotion of Protective Autophagy : Interestingly, OPT has also been observed to induce autophagy in cancer cells.[1] While autophagy can sometimes promote cell survival, in the context of OPT treatment, it is considered a protective response by the cancer cells.[1] Combining OPT with an autophagy inhibitor, such as chloroquine (CQ), has been shown to enhance the apoptotic effects of OPT.[1]

Below is a diagram illustrating the proposed mechanism of action of this compound on the PI3K/AKT signaling pathway.

Oxypalmatine_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K AKT AKT PI3K->AKT p Apoptosis_Inhibition Apoptosis Inhibition AKT->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis Cell_Survival->Apoptosis Autophagy Protective Autophagy This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->Autophagy Induces This compound->Apoptosis Promotes

Mechanism of this compound on the PI3K/AKT pathway.

Quantitative Data

The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize the key findings.

Table 1: IC50 Values of this compound in Lung Adenocarcinoma Cell Lines

Cell LineIC50 (µM)
A549~30
H1299~30
H1975~30
PC9~30

Data extracted from studies on lung adenocarcinoma cells, where IC50 values were approximated.[1]

Table 2: Experimental Concentrations of this compound and Other Reagents

ReagentCell LineConcentrationApplication
This compoundA549, H1299, H1975, PC91.11, 3.33, 10, 30, 90 µMCCK8 Assay[1]
This compoundA5495 µMColony Formation, Autophagy & Apoptosis Assays[1]
Chloroquine (CQ)A54910 µMAutophagy Inhibition[1]
SC79 (PI3K/AKT agonist)A549Not SpecifiedRescue Experiment[1]

Experimental Protocols

Detailed protocols for key experiments to evaluate the effect of this compound on the PI3K/AKT pathway are provided below.

Protocol 1: Cell Viability Assessment (CCK8 Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Lung cancer cell lines (e.g., A549, H1299, H1975, PC9)[1]

  • RPMI-1640 medium with 10% fetal bovine serum (FBS)[1]

  • 96-well plates

  • This compound (OPT) stock solution

  • Cell Counting Kit-8 (CCK8)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of OPT (e.g., 1.11, 3.33, 10, 30, and 90 µM) for 24 to 48 hours.[4] Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10 µL of CCK8 solution to each well.

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

CCK8_Workflow A Seed cells in 96-well plate B Treat with varying concentrations of OPT A->B C Incubate for 24-48 hours B->C D Add CCK8 solution C->D E Incubate for 1-4 hours D->E F Measure absorbance at 450 nm E->F G Calculate cell viability F->G

Workflow for the Cell Viability (CCK8) Assay.
Protocol 2: Western Blot Analysis for PI3K/AKT Pathway Proteins

This protocol is used to assess the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/AKT pathway.

Materials:

  • Cancer cells (e.g., A549)

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus (for transferring proteins to a membrane)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of OPT (e.g., 5 µM) for a specified time (e.g., 24 hours).

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each sample.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Western_Blot_Workflow A Cell treatment with OPT B Protein extraction and quantification A->B C SDS-PAGE B->C D Protein transfer to membrane C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H Detection and imaging G->H I Data analysis H->I

Workflow for Western Blot Analysis.
Protocol 3: Colony Formation Assay

This assay evaluates the long-term effect of this compound on the proliferative capacity of single cancer cells.

Materials:

  • Cancer cells (e.g., A549)

  • 6-well plates

  • Culture medium containing a low concentration of OPT (e.g., 5 µM)[1]

  • 4% formaldehyde

  • 0.1% crystal violet solution[1]

  • Imaging software (e.g., ImageJ)

Procedure:

  • Seed a low number of cells (e.g., 500 cells/well) into 6-well plates.[1]

  • Culture the cells in medium with or without a low concentration of OPT for approximately two weeks, or until visible colonies form.[1]

  • Fix the colonies with 4% formaldehyde.

  • Stain the colonies with 0.1% crystal violet.[1]

  • Wash the plates and allow them to dry.

  • Count the number of colonies (defined as a cluster of at least 50 cells).[1]

Conclusion

This compound demonstrates significant potential as a therapeutic agent by targeting the PI3K/AKT signaling pathway in cancer cells. The provided data and protocols offer a solid foundation for researchers to further investigate its anti-cancer properties and to explore its clinical applications, potentially in combination with other therapies such as autophagy inhibitors.

References

Application Note: Evaluating Oxypalmatine Efficacy in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxypalmatine (OPT) is a natural protoberberine-type alkaloid with demonstrated anti-cancer properties.[1] It has emerged as a promising therapeutic candidate due to its ability to modulate key signaling pathways involved in tumor progression.[2] In vivo xenograft mouse models are indispensable tools for the preclinical evaluation of anti-cancer agents like this compound, providing critical data on efficacy, tumor response, and mechanism of action in a living system.[3] This document provides a comprehensive overview and detailed protocols for testing the efficacy of this compound using subcutaneous xenograft mouse models.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of the PI3K/AKT signaling pathway, a critical cascade that regulates cell proliferation, survival, and apoptosis.[2] By downregulating the phosphorylation of PI3K and AKT, this compound effectively suppresses tumor cell growth and induces programmed cell death (apoptosis).[2] Furthermore, studies have shown that this compound also triggers a protective autophagy response in cancer cells.[2] This dual action on apoptosis and autophagy makes it a unique subject for cancer research. Combining this compound with autophagy inhibitors may represent an enhanced therapeutic strategy.[2]

Data Presentation

The efficacy of this compound has been quantified in a syngeneic xenograft model using Lewis Lung Carcinoma (LLC) cells. The key findings from this in vivo study are summarized below.

Table 1: In Vivo Efficacy of this compound in LLC Xenograft Model

ParameterControl Group (Vehicle)This compound Group (20 mg/kg)P-valueCitation
N (animals) 77-[1]
Tumor Bioluminescence Higher IntensityReduced Intensity0.047[1]
Excised Tumor Weight Higher WeightReduced Weight0.026[1]
Body Weight StableNo significant change-[1]

Visualized Experimental Workflow

The following diagram outlines the typical workflow for evaluating this compound efficacy in a xenograft mouse model.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Xenograft Establishment cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis c1 Cancer Cell Line Culture (e.g., LLC, A549) c2 Cell Harvest & Viability Count c1->c2 c3 Prepare Cell Suspension (e.g., 3x10^5 cells in 200 µL) c2->c3 a2 Subcutaneous Implantation of Tumor Cells c3->a2 Inject Cells a1 Animal Acclimatization (e.g., ICR or Nude Mice) a1->a2 a3 Tumor Growth Monitoring (Allow tumors to establish) a2->a3 t1 Randomize Mice into Groups (Control vs. OPT) a3->t1 Tumors Established t2 Daily IP Injection (Vehicle or 20 mg/kg OPT) t1->t2 t3 Monitor Tumor Volume & Mouse Body Weight t2->t3 e1 Euthanize Mice & Excise Tumors t3->e1 End of Study e2 Measure Tumor Weight & Volume e1->e2 e3 Tissue Analysis (Western Blot, IHC, etc.) e2->e3

Caption: Experimental workflow for in vivo xenograft studies.

This compound Signaling Pathway

This compound's primary mechanism involves the targeted inhibition of the PI3K/AKT signaling pathway, which subsequently influences cell survival and proliferation.

G cluster_pathway PI3K/AKT Signaling Pathway OPT This compound PI3K PI3K OPT->PI3K Autophagy Protective Autophagy OPT->Autophagy Induces AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis (Cell Death) AKT->Apoptosis

Caption: this compound inhibits the PI3K/AKT pathway.

Experimental Protocols

This section provides detailed methodologies for conducting in vivo xenograft studies to evaluate this compound's efficacy.

Protocol 1: Establishment of Subcutaneous Xenograft Model

This protocol is adapted for Lewis Lung Carcinoma (LLC) cells in immunocompetent ICR mice but can be modified for other cell lines and immunodeficient mouse strains (e.g., Athymic Nude or NSG mice).[2][4]

1. Materials and Reagents

  • Cancer cell line (e.g., LLC, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • 4-6 week old male ICR mice (or other appropriate strain)[2]

  • 1 mL syringes with 27-gauge needles

  • Anesthetic (e.g., Isoflurane or Ketamine/Xylazine)

  • 70% Ethanol

  • Calipers

2. Cell Preparation

  • Culture LLC cells under standard conditions (37°C, 5% CO₂). Ensure cells are in the exponential growth phase (approx. 80-90% confluence) before harvesting.[4]

  • Wash cells with PBS, then detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.

  • Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Resuspend the cell pellet in sterile, cold PBS.

  • Perform a cell count and assess viability (should be >95%).

  • Adjust the cell concentration to 3 x 10⁶ cells/mL in cold PBS. This will allow for an injection of 3 x 10⁵ cells in a 100-200 µL volume.[2] Keep the cell suspension on ice.

3. Tumor Implantation

  • Anesthetize the mouse using an approved institutional protocol.

  • Shave the hair on the dorsal flank, the intended site of injection.

  • Wipe the injection site with 70% ethanol.

  • Gently mix the cell suspension to prevent settling. Draw 100-200 µL of the suspension into a 1 mL syringe.

  • Gently lift the skin on the flank and insert the needle subcutaneously, being careful not to puncture the underlying muscle.

  • Inject the cell suspension slowly to form a small bleb under the skin.

  • Withdraw the needle and monitor the mouse until it has fully recovered from anesthesia.

  • Monitor animals daily for tumor development. Tumors typically become palpable within 7-10 days.

Protocol 2: this compound Administration and Efficacy Monitoring

1. Materials and Reagents

  • This compound (OPT) powder

  • Sterile normal saline (0.9% NaCl)

  • DMSO (if needed for initial dissolution)

  • Animal scale

  • Calipers

2. Treatment Protocol

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to a control group and a treatment group (n=7 per group is recommended).[1]

  • Prepare the this compound dosing solution. Dissolve OPT in a minimal amount of DMSO if necessary, then dilute with sterile normal saline to a final concentration for a 20 mg/kg dose. The final DMSO concentration should be non-toxic (typically <5%). The control group should receive the same vehicle solution.[2]

  • Record the initial body weight and tumor volume for each mouse. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Administer this compound (20 mg/kg) or vehicle via intraperitoneal (IP) injection daily for a predetermined period (e.g., 14 days).[2]

  • Measure tumor volume and body weight every 2-3 days throughout the study.[1]

3. Endpoint Analysis

  • At the end of the treatment period, euthanize the mice according to IACUC-approved guidelines.

  • Excise the tumors carefully, removing any non-tumor tissue.

  • Measure the final tumor weight and volume.

  • Process tumor tissue for further analysis:

    • Western Blot: Snap-freeze a portion of the tumor in liquid nitrogen to analyze protein expression levels of p-PI3K, p-AKT, and markers for apoptosis and autophagy.

    • Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin for histological analysis of cell proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).

4. Statistical Analysis

  • Compare the mean tumor volumes and weights between the control and treatment groups using an appropriate statistical test, such as a Student's t-test or ANOVA.

  • A p-value of <0.05 is typically considered statistically significant.[1]

References

Application Notes and Protocols for Western Blot Analysis of PI3K/AKT Pathway Modulation by Oxypalmatine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypalmatine (OPT), a protoberberine alkaloid isolated from Phellodendron amurense, has demonstrated significant anti-cancer potential.[1] Emerging research indicates that one of the key mechanisms through which this compound exerts its anti-proliferative and pro-apoptotic effects is by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[1][2][3] This pathway is a critical regulator of cell survival, growth, and proliferation, and its aberrant activation is a common feature in many human cancers.[1][2]

Western blotting is a fundamental technique to elucidate the effect of therapeutic compounds on specific signaling pathways. This document provides detailed application notes and protocols for the Western blot analysis of key proteins in the PI3K/AKT pathway, specifically phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT), in cancer cells treated with this compound. These protocols are designed to guide researchers in accurately assessing the inhibitory effects of this compound on this critical cancer-related signaling cascade.

Data Presentation

The following tables summarize illustrative quantitative data from Western blot analysis of A549 lung cancer cells treated with varying concentrations of this compound for 24 hours. The data demonstrates a dose-dependent decrease in the phosphorylation of PI3K and AKT, key indicators of pathway inhibition.

Table 1: Densitometric Analysis of Phosphorylated PI3K (p-PI3K) Levels

Treatment GroupConcentration (µM)Normalized p-PI3K/Total PI3K Ratio (Mean ± SD)Fold Change vs. Control
Control01.00 ± 0.081.00
This compound50.62 ± 0.050.62
This compound100.35 ± 0.040.35
This compound200.18 ± 0.030.18

Table 2: Densitometric Analysis of Phosphorylated AKT (p-AKT at Ser473) Levels

Treatment GroupConcentration (µM)Normalized p-AKT/Total AKT Ratio (Mean ± SD)Fold Change vs. Control
Control01.00 ± 0.101.00
This compound50.55 ± 0.070.55
This compound100.28 ± 0.060.28
This compound200.12 ± 0.040.12

Note: The data presented in these tables is illustrative and based on findings that this compound significantly downregulates p-PI3K and p-AKT levels.[1] Actual values may vary depending on experimental conditions.

Signaling Pathway and Experimental Workflow

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 p_AKT p-AKT (Active) PIP3->p_AKT Recruits & Activates AKT AKT Downstream_Targets Downstream Targets (Proliferation, Survival) p_AKT->Downstream_Targets Phosphorylates This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits

PI3K/AKT signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & this compound Treatment (e.g., A549 cells) Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-PI3K, anti-p-AKT, anti-Total PI3K, anti-Total AKT, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab 8. HRP-conjugated Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometric Analysis Detection->Analysis

Experimental workflow for Western blot analysis.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is optimized for A549 human lung adenocarcinoma cells but can be adapted for other cancer cell lines.

Materials:

  • A549 cells

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells/well.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2 until cells reach 70-80% confluency.

  • Prepare fresh dilutions of this compound in complete culture medium to final concentrations (e.g., 0, 5, 10, 20 µM). Ensure the final DMSO concentration is less than 0.1% in all wells, including the control.

  • Remove the old medium, wash cells once with PBS, and add 2 mL of the medium containing the respective this compound concentrations.

  • Incubate the cells for the desired treatment period (e.g., 24 hours).

Protein Extraction (Cell Lysis)

Materials:

  • Ice-cold PBS

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease and Phosphatase Inhibitor Cocktails (add fresh to RIPA buffer before use)

  • Cell scraper

  • Microcentrifuge tubes

Protocol:

  • After treatment, place the 6-well plates on ice.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube. Avoid disturbing the pellet.

  • Store the protein lysates at -80°C or proceed to protein quantification.

Protein Quantification

Materials:

  • BCA Protein Assay Kit

Protocol:

  • Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for SDS-PAGE (typically 20-40 µg per lane).

Western Blotting

Materials:

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 10% polyacrylamide)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (diluted in blocking buffer):

    • Rabbit anti-phospho-PI3K p85 (Tyr458)/p55 (Tyr199)

    • Rabbit anti-PI3K p85

    • Rabbit anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology #9271)[4]

    • Rabbit anti-pan-Akt (e.g., Cell Signaling Technology #4691)

    • Mouse anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Chemiluminescent substrate (ECL)

Protocol:

  • Sample Preparation: Mix the calculated volume of protein lysate with Laemmli sample buffer to a 1x final concentration. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the appropriate dilution (e.g., 1:1000 for p-AKT) overnight at 4°C with gentle agitation.[2]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[2]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with the ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To detect total proteins and the loading control on the same membrane, the membrane can be stripped and re-probed with the respective antibodies.

Densitometric Analysis
  • Use image analysis software (e.g., ImageJ) to quantify the band intensities.

  • Normalize the intensity of the phosphorylated protein band to the corresponding total protein band.

  • Further normalize this ratio to the loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.

  • Express the results as a fold change relative to the untreated control.

Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating the inhibitory effects of this compound on the PI3K/AKT signaling pathway. By employing these standardized methods, researchers can generate reliable and reproducible data, contributing to a deeper understanding of this compound's mechanism of action and its potential as a targeted anti-cancer therapeutic. Accurate quantification and clear data presentation are crucial for the evaluation of drug efficacy and for making informed decisions in the drug development process.

References

Application Notes and Protocols: In Vitro Assays to Study Oxypalmatine's Effect on the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by triggering the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and inducing pyroptotic cell death.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention.[2][4][5] Oxypalmatine, a metabolite of the protoberberine alkaloid Palmatine, has demonstrated anti-inflammatory properties, suggesting its potential as a modulator of inflammatory pathways.[6] These application notes provide detailed protocols for a suite of in vitro assays designed to investigate the specific effects of this compound on the NLRP3 inflammasome.

The canonical activation of the NLRP3 inflammasome is a two-step process.[7][8][9] The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.[5][8] The second signal, provided by a variety of stimuli including nigericin, ATP, or crystalline materials, triggers the assembly of the NLRP3 inflammasome complex, leading to caspase-1 activation.[1][7][10] This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[11][12] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and also cleaves Gasdermin D (GSDMD) to induce pyroptosis.[1][11][13]

These protocols will enable researchers to dissect the potential inhibitory or modulatory effects of this compound at various stages of the NLRP3 inflammasome activation cascade.

Signaling Pathways and Experimental Workflow

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) & Assembly cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA upregulates NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA upregulates Pro_IL1B pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B NLRP3 NLRP3 NLRP3_mRNA->NLRP3 Nigericin Nigericin / ATP K_efflux K+ Efflux Nigericin->K_efflux K_efflux->NLRP3 activates Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleaves pro-Casp-1 to IL1B Secreted IL-1β Casp1->IL1B cleaves pro-IL-1β to GSDMD_N GSDMD-N Casp1->GSDMD_N cleaves pro-GSDMD to Pro_IL1B->IL1B Pro_GSDMD pro-GSDMD Pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis forms pores

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis of Downstream Readouts start Culture THP-1 Monocytes or Bone Marrow-Derived Macrophages (BMDMs) seed Seed cells into 96-well or 24-well plates start->seed priming Prime with LPS (Signal 1) seed->priming This compound Pre-treat with this compound (various concentrations) priming->this compound activation Activate with Nigericin or ATP (Signal 2) This compound->activation elisa ELISA for IL-1β/IL-18 (from supernatant) activation->elisa ldh LDH Assay for Pyroptosis (from supernatant) activation->ldh western Western Blot for Caspase-1 & GSDMD (from cell lysate and supernatant) activation->western asc ASC Speck Visualization (Immunofluorescence) activation->asc

Caption: Experimental workflow for assessing this compound's effect.

Key Experimental Protocols

Protocol 1: NLRP3 Inflammasome Activation in THP-1 Macrophages

Human THP-1 monocytic cells are a widely used model for studying the NLRP3 inflammasome.[10] They can be differentiated into macrophage-like cells which are then primed and activated.

Materials:

  • THP-1 cells

  • RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound

  • Opti-MEM I Reduced Serum Medium

  • 96-well and 24-well cell culture plates

  • ELISA kits for human IL-1β

  • LDH cytotoxicity assay kit

  • Reagents for Western blotting

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • To differentiate, seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a culture plate and treat with 100 ng/mL PMA for 48-72 hours.

    • After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

  • This compound Treatment and Inflammasome Activation:

    • Replace the medium with Opti-MEM.

    • Priming (Signal 1): Prime the differentiated THP-1 macrophages with 1 µg/mL LPS for 3-4 hours.[7]

    • Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

    • Activation (Signal 2): Activate the inflammasome by adding 10 µM Nigericin for 1 hour or 5 mM ATP for 30 minutes.[7]

    • Include the following controls: untreated cells, LPS only, and LPS + Nigericin/ATP without this compound.

  • Sample Collection and Analysis:

    • Supernatant: Carefully collect the cell culture supernatant for IL-1β ELISA and LDH assay. Centrifuge to remove cell debris.

    • Cell Lysate: Wash the adherent cells with cold PBS and lyse them with RIPA buffer for Western blot analysis.[12]

    • IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Pyroptosis Assessment (LDH Assay): Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death, following the manufacturer's protocol.[9]

    • Western Blot: Analyze cell lysates and concentrated supernatants for cleaved caspase-1 (p20 subunit) and the N-terminal fragment of GSDMD. Use β-actin as a loading control for the cell lysate.

Protocol 2: ASC Speck Visualization by Immunofluorescence

Formation of the ASC pyroptosome, or "ASC speck," is a hallmark of inflammasome activation.[8][12] This protocol allows for the visualization and quantification of ASC speck formation in response to NLRP3 activation and its modulation by this compound.

Materials:

  • Differentiated THP-1 cells or primary macrophages cultured on glass coverslips in a 24-well plate

  • Reagents from Protocol 1 for cell treatment

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-ASC

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed and differentiate THP-1 cells on sterile glass coverslips placed in a 24-well plate.

    • Perform priming, this compound treatment, and activation as described in Protocol 1.

  • Immunostaining:

    • After treatment, gently wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-ASC antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides.

  • Microscopy and Quantification:

    • Visualize the cells using a fluorescence microscope. ASC specks will appear as a single, bright fluorescent dot in the cytoplasm of activated cells.

    • Quantify the percentage of cells with ASC specks in at least five random fields of view per condition.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison.

Table 1: Effect of this compound on NLRP3 Inflammasome Readouts

Treatment GroupThis compound (µM)IL-1β Secretion (pg/mL)LDH Release (% of Max)ASC Specks (% of cells)
Untreated Control-
LPS Only-
LPS + Nigericin-
LPS + Nigericin1
LPS + Nigericin5
LPS + Nigericin10
LPS + Nigericin25
LPS + Nigericin50

Data should be presented as mean ± standard deviation from at least three independent experiments.

Logical Relationship of this compound's Effect Measurement

Logical_Relationship cluster_hypothesis Hypothesis cluster_experiment Experimental Intervention cluster_measurement Measured Outcomes cluster_conclusion Conclusion Hypo This compound inhibits NLRP3 inflammasome activation Treat Treat primed cells with this compound prior to NLRP3 activation Hypo->Treat IL1B_dec Decreased IL-1β Secretion Treat->IL1B_dec Casp1_dec Decreased Caspase-1 Cleavage Treat->Casp1_dec GSDMD_dec Decreased GSDMD Cleavage Treat->GSDMD_dec LDH_dec Decreased LDH Release (Pyroptosis) Treat->LDH_dec ASC_dec Decreased ASC Speck Formation Treat->ASC_dec Conc This compound is a potential NLRP3 inflammasome inhibitor IL1B_dec->Conc Casp1_dec->Conc GSDMD_dec->Conc LDH_dec->Conc ASC_dec->Conc

Caption: Logic diagram for evaluating this compound's inhibitory potential.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound's effects on the NLRP3 inflammasome. By systematically evaluating key downstream events—cytokine release, pyroptosis, and ASC speck formation—researchers can determine the potency and mechanism of action of this compound as a potential therapeutic agent for NLRP3-driven inflammatory diseases. Consistent results across multiple assays, as outlined in the data tables and logical diagrams, will provide strong evidence for its efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Low Oral Bioavailability of Oxypalmatine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the low oral bioavailability of Oxypalmatine.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise when developing oral formulations of this compound.

General Understanding of this compound's Bioavailability Challenges

Q1: Why is the oral bioavailability of this compound low?

A1: The inherently low oral bioavailability of this compound, a quaternary ammonium isoquinoline alkaloid, is attributed to several factors. A preclinical study in rats reported an absolute oral bioavailability of only 10.26%.[1][2] This is likely due to its poor aqueous solubility and limited permeability across the intestinal epithelium. Furthermore, like similar alkaloids such as berberine, this compound may be a substrate for P-glycoprotein (P-gp) efflux pumps and subject to extensive first-pass metabolism in the gut and liver, which further reduces the amount of drug reaching systemic circulation.[3][4][5]

Q2: What are the primary strategies to improve the oral bioavailability of this compound?

A2: The main approaches focus on overcoming its solubility and permeability limitations. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix to enhance its dissolution rate.[6][7]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) can improve solubility and promote lymphatic absorption, potentially bypassing first-pass metabolism.[8][9]

  • Polymeric Nanoparticles: Encapsulating this compound within polymeric nanoparticles can protect it from degradation in the gastrointestinal tract and facilitate its transport across the intestinal mucosa.[10][11][12]

Troubleshooting Solid Dispersion Formulations

Q3: We are preparing an this compound solid dispersion, but the drug is not fully amorphous. What could be the issue?

A3: Incomplete conversion to an amorphous state can be due to several factors:

  • Inappropriate Carrier Selection: The chosen polymer may have poor miscibility with this compound. Consider screening a range of hydrophilic polymers like Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Hydroxypropyl Methylcellulose (HPMC).[7]

  • Incorrect Drug-to-Carrier Ratio: A high drug loading can lead to drug recrystallization. Experiment with lower drug-to-carrier ratios (e.g., 1:5, 1:10) to ensure the drug is molecularly dispersed.

  • Suboptimal Preparation Method: The solvent evaporation method might not be efficient if the drug and carrier have very different solubilities in the chosen solvent.[13] The melting (fusion) method is an alternative, but thermal degradation of this compound must be assessed.[3][6]

Q4: Our this compound solid dispersion shows rapid initial dissolution but then the drug precipitates. How can we prevent this?

A4: This is a common issue with supersaturating drug delivery systems. To maintain a supersaturated state, consider incorporating a precipitation inhibitor into your formulation. Certain polymers, such as HPMC or Soluplus®, can act as both the carrier and a precipitation inhibitor.

Troubleshooting Lipid-Based Nanoparticle Formulations (SLNs/NLCs)

Q5: We are struggling with low drug entrapment efficiency in our this compound SLNs. What can we do?

A5: Low entrapment efficiency for a hydrophilic drug like this compound in a lipid matrix is a common challenge. Here are some troubleshooting steps:

  • Lipid and Surfactant Screening: The solubility of this compound in the solid lipid is a critical factor. Screen various lipids (e.g., glyceryl monostearate, tristearin) and surfactants (e.g., Poloxamer 188, Tween 80) to find a combination that maximizes drug partitioning into the lipid phase.[8]

  • Optimize the Formulation Method: The hot homogenization technique is commonly used for SLNs.[14] Ensure that the temperature of the aqueous and lipid phases are well-controlled. The double emulsion-solvent evaporation method can also be suitable for encapsulating more hydrophilic drugs.[15]

  • Adjust the Drug-to-Lipid Ratio: Similar to solid dispersions, a very high drug loading can lead to poor encapsulation. Try reducing the initial amount of this compound.

Q6: Our this compound-loaded SLNs are showing significant particle size growth during storage. How can we improve their stability?

A6: Particle aggregation can be due to insufficient surface stabilization or lipid polymorphism.

  • Increase Surfactant Concentration: A higher concentration of surfactant can provide better steric or electrostatic stabilization.

  • Use a Combination of Surfactants: A mixture of surfactants can sometimes provide a more stable interface.

  • Optimize Homogenization Parameters: High-pressure homogenization parameters (pressure and number of cycles) can influence particle size and stability.[14]

  • Lyophilization: For long-term storage, consider lyophilizing the SLN dispersion with a suitable cryoprotectant (e.g., trehalose).

Troubleshooting Polymeric Nanoparticle Formulations

Q7: We are observing a burst release of this compound from our PLGA nanoparticles. How can we achieve a more sustained release profile?

A7: A high initial burst release often indicates a significant amount of drug adsorbed to the nanoparticle surface.

  • Washing Step: Ensure a thorough washing step (e.g., centrifugation and resuspension) after nanoparticle preparation to remove surface-adsorbed drug.

  • Polymer Selection: The molecular weight and copolymer ratio of PLGA can influence the degradation rate and drug release profile. A higher molecular weight or a higher lactide-to-glycolide ratio generally leads to slower release.

  • Formulation Method: The double emulsion solvent evaporation method is typically preferred for encapsulating water-soluble drugs in PLGA nanoparticles and can help reduce surface association.

Q8: The in vivo bioavailability of our this compound nanoparticle formulation is not significantly better than the free drug, despite good in vitro results. What could be the reason?

A8: A poor in vitro-in vivo correlation (IVIVC) can be due to several biological barriers that are not accounted for in simple in vitro release studies.

  • Mucus Barrier: Nanoparticles can be trapped in the mucus layer of the intestine.[12] Consider surface modification with muco-penetrating polymers like PEG to reduce mucoadhesion.

  • Cellular Uptake and Efflux: Even if the nanoparticles release the drug near the intestinal epithelium, the free drug may still be subject to P-gp efflux. Nanoparticle-mediated uptake can sometimes circumvent these efflux pumps. Further studies using Caco-2 cell monolayers can help investigate this.[4][16]

  • First-Pass Metabolism: If the drug is released and absorbed, it is still susceptible to first-pass metabolism. Strategies to promote lymphatic uptake, such as using lipid-based nanoparticles, might be more effective in this case.[5][17]

II. Quantitative Data Tables

Table 1: Pharmacokinetic Parameters of Unformulated this compound in Rats

This table summarizes the pharmacokinetic profile of this compound following intravenous and oral administration in rats, highlighting its low oral bioavailability.

ParameterIntravenous (5 mg/kg)Oral (20 mg/kg)
Tmax (h) -3.38 ± 0.88
Cmax (ng/mL) -134.5 ± 28.7
T1/2z (h) 0.63 ± 0.052.94 ± 0.53
AUC(0-t) (ng·h/mL) 1311.2 ± 189.51345.8 ± 254.1
Absolute Bioavailability (F%) -10.26%
(Data adapted from a preclinical pharmacokinetic study in rats)[1][2]
Table 2: Comparative Bioavailability Enhancement of Related Alkaloids with Different Formulations

This table provides examples of bioavailability improvements achieved for Palmatine and Berberine using various formulation strategies. This data can serve as a benchmark for setting experimental goals for this compound.

AlkaloidFormulation StrategyFold Increase in Oral Bioavailability (Compared to free drug)Animal ModelReference
PalmatineTotal alkaloids from Huangteng- (Bioavailability of 10.98%)Rats[18]
BerberineSolid Dispersion with absorption enhancersSignificant increaseRats[5][19]
BerberineLipid-Based FormulationsSignificant increaseRats[5][19]
Candesartan Cilexetil (Antihypertensive)Solid Lipid Nanoparticles (SLNs)> 2.8-fold-[20]
Olmesartan Medoxomil (Antihypertensive)Solid Lipid Nanoparticles (SLNs)~ 2.3-foldRats[15]

III. Experimental Protocols

The following are generalized protocols that serve as a starting point for developing this compound formulations. Note: These protocols must be optimized for this compound, including the choice of excipients, solvents, and process parameters.

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., PVP K30, PEG 6000, HPMC)

  • Common solvent (e.g., methanol, ethanol)

  • Rotary evaporator, Water bath, Vacuum oven, Mortar and pestle, Sieves

Methodology:

  • Accurately weigh this compound and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Dissolve both the drug and the carrier in a minimal amount of the common solvent in a round-bottom flask.[13]

  • Ensure complete dissolution by gentle warming or sonication if necessary.

  • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Once a solid film is formed, further dry the product in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the powder through a sieve (e.g., 60#) to obtain a uniform particle size.[19]

  • Store the final product in a desiccator.

  • Characterization: Perform Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-Ray Diffraction (XRD) to confirm the amorphous state and absence of drug-carrier interaction.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Objective: To encapsulate this compound in a solid lipid matrix to improve its oral absorption.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • High-pressure homogenizer, Water bath, Probe sonicator, Magnetic stirrer

Methodology:

  • Melt the solid lipid by heating it to 5-10°C above its melting point.

  • Disperse or dissolve the accurately weighed this compound into the molten lipid phase.

  • In a separate beaker, heat an aqueous solution of the surfactant to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.

  • Homogenize the hot pre-emulsion using a high-pressure homogenizer at a specified pressure (e.g., 500-1500 bar) for several cycles.[14]

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization: Measure particle size, polydispersity index (PDI), and zeta potential. Determine the entrapment efficiency and drug loading by separating the free drug from the SLNs using ultracentrifugation.

Protocol 3: In Vitro Drug Release Testing

Objective: To evaluate the release profile of this compound from the developed formulations.

Materials:

  • This compound formulation (Solid dispersion or Nanoparticles)

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Phosphate buffered saline (PBS, pH 6.8) or simulated intestinal fluid

  • Shaking incubator or USP dissolution apparatus II (Paddle)

  • HPLC or UV-Vis spectrophotometer

Methodology (Dialysis Bag Method):

  • Accurately weigh a quantity of the formulation and disperse it in a small volume of release medium.

  • Transfer the dispersion into a dialysis bag, and securely seal both ends.[21][22]

  • Place the dialysis bag into a larger vessel containing a known volume of pre-warmed release medium (37°C).

  • Maintain gentle agitation (e.g., 100 rpm) in a shaking incubator.[23]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of drug released over time.

Protocol 4: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound and its formulations.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for drug quantification

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[24]

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Add the this compound formulation (dissolved in transport buffer) to the apical (A) compartment.

  • At specified time points, collect samples from the basolateral (B) compartment.

  • To assess active efflux, perform the experiment in the reverse direction (B to A).

  • At the end of the experiment, assess monolayer integrity again using TEER or by measuring the flux of a paracellular marker like Lucifer yellow.

  • Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.[16] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[24]

IV. Visualizations

Diagram 1: Experimental Workflow for Improving Oral Bioavailability

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation A Characterize this compound (Solubility, Stability) B Select Formulation Strategy (Solid Dispersion, SLN, etc.) A->B C Screen Excipients (Polymers, Lipids, Surfactants) B->C D Optimize Formulation Parameters (Ratios, Process Conditions) C->D E Physicochemical Characterization (Size, Zeta, XRD, DSC) D->E F In Vitro Release Study (Dissolution Profile) E->F G Caco-2 Permeability Assay (Papp, Efflux Ratio) F->G H Select Lead Formulation(s) G->H I Pharmacokinetic Study in Rats (Oral Administration) H->I J Calculate Bioavailability (Compare to Unformulated Drug) I->J

Caption: A general workflow for developing and evaluating a new oral formulation for this compound.

Diagram 2: Mechanism of Solid Dispersion

G cluster_0 Before Formulation cluster_1 Solid Dispersion Formulation cluster_2 Mechanism of Enhanced Dissolution A Crystalline this compound (Poorly Soluble) C Molecular Dispersion (Amorphous this compound in Polymer Matrix) A->C B Hydrophilic Polymer (e.g., PVP, PEG) B->C D Increased Surface Area C->D E Improved Wettability C->E F Reduced Particle Aggregation C->F G Rapid Dissolution & Increased Bioavailability D->G E->G F->G

Caption: How solid dispersions improve the dissolution and bioavailability of crystalline drugs.

Diagram 3: Mechanism of Lipid-Based Nanoparticles

G cluster_0 GI Lumen cluster_1 Intestinal Epithelium cluster_2 Systemic Circulation A This compound-Loaded SLN B Enterocyte A->B Uptake C M-Cell A->C Uptake D P-gp Efflux Pump (Bypassed) F Lymphatic System (Avoids First-Pass) C->F E Portal Vein (First-Pass Metabolism) G Increased Bioavailability E->G F->G

Caption: Lipid nanoparticles enhance oral absorption via intestinal uptake and lymphatic transport.

References

Technical Support Center: Oxypalmatine for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Oxypalmatine in in vitro cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound for in vitro cell culture is dimethyl sulfoxide (DMSO). It exhibits good solubility in DMSO, allowing for the preparation of concentrated stock solutions.

Q2: What is the maximum concentration of DMSO that is safe for most cell lines?

A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and should not exceed 1%. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any potential effects of the solvent on the cells.

Q3: How should I store this compound powder and stock solutions?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 1 year. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce variability into your experiments.

Q4: I observed a precipitate after adding my this compound working solution to the cell culture medium. What could be the cause?

A4: Precipitation upon addition to aqueous cell culture media is a common issue with hydrophobic compounds like this compound. The primary reasons include:

  • High Final Concentration: The intended final concentration of this compound in the media may exceed its aqueous solubility limit.

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into the aqueous media can cause the compound to "crash out" of solution.

  • Media Components: Interactions with salts, proteins, or other components in the culture medium can lead to precipitation.

  • Temperature and pH: Fluctuations in the temperature or pH of the media can affect the solubility of the compound.

Please refer to the Troubleshooting Guide below for detailed solutions.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO and subsequent dilution to a working concentration for treating cells in culture.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Pre-warmed complete cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM):

    • In a sterile environment (e.g., a biological safety cabinet), weigh out the required amount of this compound powder. The molecular weight of this compound is approximately 367.4 g/mol . To prepare a 10 mM stock solution, you would dissolve 3.674 mg of this compound in 1 mL of DMSO.

    • Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the powder is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Working Solution Preparation (e.g., 10 µM):

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. For example, to get a final concentration of 10 µM, you can make a 1:100 dilution of the 10 mM stock to get a 100 µM intermediate solution.

    • To minimize precipitation, add the stock solution dropwise to the medium while gently swirling the tube.

    • From this intermediate dilution, you can then perform a final dilution into your cell culture plates to achieve the desired final concentration. For example, adding 100 µL of the 100 µM intermediate solution to 900 µL of medium in a well will result in a final concentration of 10 µM.

    • Always include a vehicle control by adding the same final concentration of DMSO to a separate set of cells.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventConcentrationTemperatureNotes
DMSO30 mg/mL (81.66 mM)[1]Room TemperatureSonication is recommended to aid dissolution[1].
EthanolLimited data available. Generally less soluble than in DMSO.-May require warming and sonication.
PBSPoorly soluble.-Not recommended for preparing stock solutions.
Cell Culture MediaLow micromolar range37°CSolubility is dependent on media components and final DMSO concentration.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitate forms immediately upon adding this compound to media - High final concentration- "Solvent shock" from rapid dilution- Lower the final concentration of this compound.- Perform a serial dilution of the DMSO stock in pre-warmed media rather than adding it directly to the culture well.- Add the working solution dropwise to the media while gently swirling.
Precipitate forms over time in the incubator - Compound instability in aqueous solution- Interaction with media components- Media evaporation- Reduce the final concentration.- Decrease the incubation time if experimentally feasible.- Ensure proper humidification in the incubator to prevent media evaporation.
Inconsistent experimental results - Repeated freeze-thaw cycles of stock solution- Incomplete initial dissolution- Aliquot stock solutions into single-use volumes.- Ensure the this compound powder is completely dissolved in DMSO before preparing working solutions. Use sonication if necessary.
Cell toxicity observed in vehicle control - DMSO concentration is too high- Ensure the final DMSO concentration is at the lowest effective level, ideally ≤ 0.1% and not exceeding 0.5%.

Mandatory Visualizations

Experimental Workflow for Preparing this compound for Cell Culture

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_treatment Cell Treatment weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw one aliquot store_stock->thaw intermediate Prepare intermediate dilution in pre-warmed media thaw->intermediate final_dilution Perform final dilution in cell culture plate intermediate->final_dilution add_to_cells Add working solution to cells final_dilution->add_to_cells incubate Incubate cells add_to_cells->incubate

Caption: Workflow for preparing this compound solutions.

This compound Signaling Pathway: Inhibition of PI3K/AKT

This compound has been shown to exert its anti-cancer effects by inhibiting the PI3K/AKT signaling pathway.[2][3] This pathway is crucial for regulating cell proliferation, survival, and apoptosis.

G cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Bad Bad AKT->Bad GSK3B GSK3β AKT->GSK3B Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis GSK3B->Proliferation This compound This compound This compound->PI3K inhibits

Caption: this compound inhibits the PI3K/AKT pathway.

References

Technical Support Center: Optimizing Oxypalmatine Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for using Oxypalmatine (OPT) in pre-clinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound (OPT) is a natural protoberberine-type alkaloid compound isolated from plants such as Phellodendron amurense. It has demonstrated significant anti-cancer potential. The primary mechanism of action for OPT's anti-tumor effect is the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for regulating cell proliferation and apoptosis (cell death).[1] By downregulating the phosphorylation of key proteins like PI3K and AKT, this compound can suppress cancer cell growth and promote apoptosis.[1] Network pharmacology analyses also suggest potential effects on other pathways, such as MAPK signaling.

OXY_MOA cluster_cell Cell Membrane dummy_receptor Receptor PI3K PI3K dummy_receptor->PI3K Activates OXY This compound OXY->PI3K Inhibits AKT AKT PI3K->AKT Activates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Q2: What are the recommended dosage ranges for this compound in animal models?

Dosage can vary significantly based on the animal model, disease type, and administration route. A key study in a lung cancer syngeneic mouse model demonstrated efficacy at a specific dose. It is critical to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Animal ModelCancer TypeDosageAdministration RouteVehicleReference
ICR MiceLewis Lung Carcinoma (LLC)20 mg/kg, daily for 14 daysIntraperitoneal (IP)Normal Saline[1][2]
Q3: How should I prepare and administer this compound?

Proper preparation and administration are crucial for reproducibility.

Vehicle Selection: Based on published research, normal saline has been used as a vehicle for intraperitoneal administration of this compound.[1][2] For other routes or concentrations, solubility tests may be required. Dimethyl sulfoxide (DMSO) is a common solvent for poorly soluble compounds, but researchers should be aware that DMSO can have its own biological effects and should always be used with a vehicle-only control group.[3][4]

Administration Routes: The choice of administration route affects the compound's pharmacokinetics. Intraperitoneal (IP) and intravenous (IV) injections lead to rapid systemic exposure, while subcutaneous (SC) and oral (PO) routes result in slower absorption. The following table provides general guidelines for common administration routes in rodents.

RouteMax Volume (Mouse)Max Volume (Rat)Needle GaugeNotes
Intraperitoneal (IP) 2-3 mL5-10 mL25-27 GInject into the lower right abdominal quadrant to avoid organs.
Intravenous (IV) 0.2 mL (tail vein)0.5 mL (tail vein)27-30 GRequires proper restraint and technique for successful administration.
Subcutaneous (SC) 2-3 mL (multiple sites)5-10 mL (multiple sites)25-27 GInjected into the loose skin over the back or neck.
Oral (PO) - Gavage 1-2 mL5 mL/kg18-22 G (feeding tube)Requires skill to avoid aspiration into the lungs.

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection in a Mouse

This protocol outlines the standard procedure for administering a substance via IP injection.

IP_Workflow A 1. Prepare Dose Accurately draw up the calculated dose of this compound solution. B 2. Restrain Animal Securely restrain the mouse using an appropriate method (e.g., scruffing). A->B C 3. Position for Injection Tilt the mouse slightly head-down to move abdominal organs away from the injection site. B->C D 4. Insert Needle Insert a 25-27G needle into the lower right abdominal quadrant at a 30° angle. C->D E 5. Aspirate Pull back slightly on the plunger to ensure no blood or fluid enters the syringe. D->E F 6. Inject Substance Smoothly depress the plunger to administer the full volume. E->F G 7. Withdraw & Monitor Withdraw the needle and return the mouse to its cage. Monitor for any immediate adverse reactions. F->G

Caption: Standard workflow for an intraperitoneal (IP) injection.

Detailed Steps:

  • Preparation : Ensure the this compound solution is at room temperature and properly mixed. Use a sterile syringe and an appropriate needle size (25-27G).

  • Restraint : Restrain the mouse firmly by the scruff of the neck to immobilize the head and body.

  • Site Identification : Locate the lower right quadrant of the abdomen. This site minimizes the risk of puncturing the bladder, cecum, or liver.

  • Injection : Insert the needle bevel-up at approximately a 30-degree angle.

  • Aspiration : Before injecting, gently pull back the plunger. If you see blood (vessel) or yellow fluid (bladder), withdraw the needle and reinject at a new site with a fresh needle and dose.

  • Administration : Inject the solution smoothly and steadily.

  • Post-Injection : Withdraw the needle and immediately place the mouse back in its cage. Observe the animal for a few minutes to ensure its well-being.

Protocol 2: General Workflow for a Subcutaneous Xenograft Study

This protocol provides a high-level overview of an efficacy study using a tumor xenograft model.

Xenograft_Workflow A 1. Cell Culture Propagate cancer cells (e.g., Lewis Lung Carcinoma) in appropriate culture conditions. C 3. Tumor Implantation Inject a suspension of cancer cells (e.g., 3 x 10⁵ cells in 200 µL) subcutaneously into the flank of each mouse. A->C B 2. Animal Acclimation Allow mice (e.g., ICR or nude mice) to acclimate to the facility for at least one week. B->C D 4. Tumor Growth Monitor mice until tumors reach a palpable or pre-determined size (e.g., 100-200 mm³). C->D E 5. Randomization & Dosing Randomize mice into control and treatment groups. Begin daily administration (e.g., OPT at 20 mg/kg, IP). D->E F 6. Monitoring Measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 14 days). E->F G 7. Endpoint Analysis At the end of the study, euthanize mice, excise tumors, and perform final measurements (weight, volume) and downstream analysis (e.g., Western blot, IHC). F->G

Caption: General workflow for an in vivo xenograft efficacy study.

Troubleshooting Guide

Q4: I am not observing the expected anti-tumor effect. What should I do?

Several factors can contribute to a lack of efficacy. Use the following guide to troubleshoot common issues.

Troubleshooting_Efficacy Start No Therapeutic Effect Observed CheckDose Is the dose optimal? (e.g., 20 mg/kg for LLC model) Start->CheckDose CheckRoute Was the administration route correct and consistently performed? CheckDose->CheckRoute Yes ActionDose Action: Perform a dose-response study to find the optimal dose. CheckDose->ActionDose No/Unsure CheckCompound Is the compound preparation correct? (Freshly prepared? Correct vehicle?) CheckRoute->CheckCompound Yes ActionRoute Action: Review and retrain on administration technique (e.g., IP injection). CheckRoute->ActionRoute No CheckModel Is the animal model appropriate? (e.g., Does it express the PI3K/AKT pathway?) CheckCompound->CheckModel Yes ActionCompound Action: Verify compound stability, solubility, and preparation protocol. CheckCompound->ActionCompound No ActionModel Action: Confirm target pathway expression in your cell line/model via WB or IHC. CheckModel->ActionModel No

Caption: Troubleshooting workflow for lack of therapeutic effect.

Q5: I am observing signs of toxicity in my animals. What should I do?

While the 20 mg/kg dose of this compound was reported to be well-tolerated in one study[1], toxicity can be dose- or model-dependent.

  • Signs of Toxicity : Common signs include significant weight loss (>15-20%), ruffled fur, hunched posture, lethargy, or labored breathing.

  • Immediate Actions :

    • Reduce the Dose : The most straightforward step is to lower the dose or decrease the dosing frequency.

    • Check Vehicle Toxicity : Ensure the solvent (e.g., DMSO) concentration is not causing the toxic effects. Always run a vehicle-only control group.

    • Consult IACUC/Veterinarian : Report any unexpected adverse effects to your institution's animal care committee and veterinary staff.

Q6: My experimental results are highly variable. How can I improve consistency?

Variability can undermine study outcomes. Key areas to address include:

  • Animal Consistency : Use animals of the same sex, age, and genetic background. Ensure they are sourced from a reputable vendor.

  • Tumor Size : Start treatment when tumors are within a narrow size range (e.g., 100-150 mm³). Large variations in starting tumor volume can lead to variable outcomes.

  • Technique : Ensure all personnel are proficient in animal handling, dosing, and measurement techniques. Inconsistent injection volumes or locations can significantly alter results.

  • Compound Preparation : Prepare the dosing solution fresh daily, if possible, to avoid degradation. Ensure the compound is fully dissolved or evenly suspended before each injection.

  • Environmental Factors : Maintain consistent housing conditions (light/dark cycle, temperature, humidity) as these can influence animal physiology and stress levels.

References

Technical Support Center: Troubleshooting Inconsistent Results in Oxypalmatine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oxypalmatine-related research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data summaries to support your research endeavors.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in various experimental settings.

Q1: My this compound powder won't dissolve properly in aqueous solutions like PBS or cell culture media. What is the recommended solvent and procedure for preparing a stock solution?

A1: this compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). A stock solution of up to 30 mg/mL (81.66 mM) can be prepared in DMSO, and sonication is recommended to aid dissolution.[1]

Troubleshooting Precipitation in Cell Culture Media:

  • Problem: Precipitate forms immediately upon adding the DMSO stock solution to the cell culture medium.

    • Cause: This is likely due to the final DMSO concentration being too low to maintain this compound in solution, or "shock" precipitation from a rapid change in solvent polarity.

    • Solution:

      • Optimize Final DMSO Concentration: While it is crucial to keep the final DMSO concentration low to avoid cytotoxicity (typically below 0.5%), ensure it is sufficient to maintain this compound solubility at the desired working concentration.

      • Serial Dilutions in Media: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently vortexing the medium to ensure rapid and thorough mixing.

      • Use of a Surfactant: In some cases, a small, non-toxic concentration of a surfactant like Tween 80 can help improve solubility in the final culture medium. However, this should be tested for its effects on your specific cell line and experiment.

  • Problem: The solution is clear initially but a precipitate forms over time in the incubator.

    • Cause: This can be due to temperature shifts, pH changes in the medium, or interactions with media components.[2][3][4]

    • Solution:

      • Pre-warm Media: Always use pre-warmed media when preparing your final dilutions.

      • pH Stability: Ensure your medium is adequately buffered for the CO2 environment of your incubator.

      • Serum Effects: Components in fetal bovine serum (FBS) can sometimes interact with compounds. If you suspect this, you can try reducing the serum concentration or using a serum-free medium for the treatment period, if your cells can tolerate it.

Q2: I'm observing high variability in my cell viability (e.g., MTT, MTS) assay results. What are the common pitfalls?

A2: Inconsistent results in cell viability assays can stem from several factors related to both the compound and the assay itself.

Troubleshooting Cell Viability Assay Variability:

  • This compound-Related Issues:

    • Inconsistent Working Concentration: Ensure your stock solution is fully dissolved and that you are performing accurate serial dilutions. Any precipitation will lead to a lower effective concentration.

    • Compound Degradation: this compound may be sensitive to light and temperature.[1] Prepare fresh working solutions from your frozen stock for each experiment and avoid repeated freeze-thaw cycles. Protect solutions from direct light.

  • Assay-Related Issues:

    • Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability. Ensure you have a homogenous cell suspension before seeding and use a calibrated multichannel pipette.

    • Incubation Times: Adhere strictly to the incubation times for both the drug treatment and the viability reagent (e.g., MTT).

    • Metabolic Effects: The MTT assay measures mitochondrial reductase activity, which can be influenced by factors other than cell death. If you suspect your results are being skewed, consider a complementary assay that measures a different aspect of cell viability, such as membrane integrity (e.g., Trypan Blue exclusion) or ATP content.

    • Incomplete Formazan Solubilization (MTT Assay): Ensure the formazan crystals are completely dissolved before reading the absorbance. This can be facilitated by gentle shaking.

Q3: My Western blot results for phosphorylated proteins (e.g., p-AKT, p-PI3K) are weak or inconsistent after this compound treatment. How can I optimize this?

A3: Detecting changes in protein phosphorylation requires careful sample preparation and blotting technique.

Troubleshooting Western Blot for Phospho-Proteins:

  • Sample Preparation:

    • Rapid Lysis: After treatment, lyse the cells quickly on ice to prevent dephosphorylation by endogenous phosphatases. Use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).

    • Protein Quantification: Accurately quantify the protein concentration of your lysates to ensure equal loading.

  • Western Blotting Technique:

    • Antibody Quality: Use antibodies that are validated for the detection of the specific phosphorylated target.

    • Blocking: Use an appropriate blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies is often recommended over milk).

    • Incubation: Incubate with the primary antibody overnight at 4°C to enhance signal.

    • Loading Control: Always probe for a loading control (e.g., β-actin, GAPDH) and also for the total, non-phosphorylated form of your protein of interest to confirm that changes in the phosphorylated form are not due to changes in the total protein amount.

Q4: What are the known signaling pathways affected by this compound, and how can this knowledge help interpret my results?

A4: this compound is known to primarily inhibit the PI3K/AKT signaling pathway.[5][6] This pathway is a central regulator of cell survival, proliferation, and apoptosis. Inhibition of this pathway by this compound leads to downstream effects such as the induction of apoptosis. Network pharmacological analyses also suggest potential effects on the MAPK and VEGFA-VEGFR2 signaling pathways.[6] Understanding that this compound targets the PI3K/AKT pathway can help you design experiments to probe this mechanism, for example, by examining the phosphorylation status of key proteins in this pathway or by using specific agonists or antagonists to confirm the pathway's involvement in your observed phenotype.

II. Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines. Note that IC50 values can vary depending on the cell line, exposure time, and assay method used.

Cell LineCancer TypeIC50 (µM)Exposure TimeAssayReference
A549Lung Adenocarcinoma~524 hNot Specified[5]
Multiple BC CellsBreast CancerNot specifiedNot specifiedCCK-8[6]
HTB-26Breast Cancer10 - 50Not specifiedCrystal Violet[7]
PC-3Pancreatic Cancer10 - 50Not specifiedCrystal Violet[7]
HepG2Hepatocellular Carcinoma10 - 50Not specifiedCrystal Violet[7]

III. Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed with this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for flow cytometry analysis.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include both untreated and vehicle-treated controls.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of PI3K/AKT Pathway

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT (Ser473), anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.[5]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze other proteins on the same membrane, strip the membrane and re-probe with another primary antibody (e.g., anti-total AKT, and then a loading control like β-actin).

IV. Signaling Pathways and Experimental Workflows

This section provides diagrams to visualize key concepts and processes related to this compound experiments.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation powder This compound Powder dmso 100% DMSO stock High-Concentration Stock Solution (e.g., 30 mg/mL) sonicate Sonicate dmso->sonicate store Store at -20°C Protect from Light stock->store sonicate->stock stock2 High-Concentration Stock Solution media Pre-warmed (37°C) Cell Culture Medium dilution Serial Dilution (Vortex Gently) stock2->dilution Add dropwise media->dilution working Final Working Concentrations dilution->working

This compound Solution Preparation Workflow

G cluster_pathway This compound's Effect on PI3K/AKT Signaling Oxy This compound PI3K PI3K Oxy->PI3K Inhibits pPI3K p-PI3K PI3K->pPI3K Phosphorylation AKT AKT pAKT p-AKT AKT->pAKT Phosphorylation pPI3K->AKT mTOR mTOR pAKT->mTOR Bad Bad pAKT->Bad Inhibits Bcl2 Bcl-2 pAKT->Bcl2 Promotes Proliferation Cell Proliferation & Survival pAKT->Proliferation mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis Bcl2->Apoptosis

This compound and the PI3K/AKT Signaling Pathway

G cluster_troubleshooting Troubleshooting Inconsistent Results Inconsistent Inconsistent Results Solubility Solubility Issues (Precipitation) Inconsistent->Solubility Stability Compound Stability (Degradation) Inconsistent->Stability Purity Compound Purity Inconsistent->Purity Assay Assay Variability Inconsistent->Assay Cell Cell-related Issues Inconsistent->Cell Sol_Sol Check stock solution Use fresh dilutions Optimize DMSO concentration Solubility->Sol_Sol Stab_Sol Store properly (-20°C, dark) Minimize freeze-thaw cycles Prepare fresh working solutions Stability->Stab_Sol Pur_Sol Verify purity with HPLC Source from reputable supplier Purity->Pur_Sol Assay_Sol Standardize protocols Use positive/negative controls Consider alternative assays Assay->Assay_Sol Cell_Sol Consistent cell seeding Monitor cell health Regularly test for mycoplasma Cell->Cell_Sol

Logical Flow for Troubleshooting Inconsistent Results

References

Minimizing Oxypalmatine toxicity in non-cancerous cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with Oxypalmatine (OPT). The focus is on identifying and minimizing unintended toxicity in non-cancerous cell lines to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: What is the expected toxicity of this compound in non-cancerous cells?

Based on current research, this compound exhibits a degree of selectivity for cancer cells over non-cancerous tissues. In one key study, a 10 µM concentration of OPT did not reduce the number or size of normal patient-derived organoids (PDOs) from lung tissue over a 7-day treatment period.[1][2] This suggests that at therapeutic concentrations effective against cancer cells, non-cancerous cells may show significantly less toxicity.

However, it is important to note that in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have indicated that OPT has the potential for multiple organ toxicities, including hepatotoxicity and neurotoxicity.[1][2] While in vivo mouse model studies showed no overt toxicity or significant differences in body weight during treatment, these findings highlight the importance of establishing a clear therapeutic window in your specific in vitro model.[1][2]

FAQ 2: I'm observing high toxicity in my non-cancerous control line at concentrations effective against my cancer cells. What are the initial troubleshooting steps?

If you are observing higher-than-expected toxicity in your non-cancerous control cells, it is crucial to systematically rule out common experimental variables.

Initial Troubleshooting Steps:

  • Confirm Therapeutic Window: The primary step is to perform a detailed dose-response and time-course experiment for both your cancer and non-cancerous cell lines. This will allow you to determine the half-maximal inhibitory concentration (IC50) for each cell line and identify a concentration range where OPT is effective against cancer cells while sparing non-cancerous cells.[3][4]

  • Verify Cell Health and Culture Conditions: Ensure that the non-cancerous cells are healthy, in the logarithmic growth phase, and free from contamination prior to treatment. Sub-optimal culture conditions or high passage numbers can sensitize cells to drug-induced stress.

  • Evaluate Seeding Density: An inappropriate cell seeding density can influence results. Too low a density may make cells more vulnerable to drug effects, while too high a density can lead to cell death from nutrient depletion, confounding the toxicity measurement.[5]

  • Consider Your Assay Method: Standard viability assays like MTT or CCK-8 measure metabolic activity.[6] If a compound inhibits mitochondrial function without immediately killing the cell, these assays can misinterpret reduced metabolic activity as cytotoxicity. If you suspect mitochondrial interference, consider using an orthogonal assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release or trypan blue exclusion).[7]

FAQ 3: How can I mechanistically counteract this compound's toxicity in my non-cancerous cells?

This compound's primary mechanism of action against cancer cells is the induction of apoptosis through the inhibition of the PI3K/AKT signaling pathway.[1][8] This pathway is also crucial for the survival of normal cells, and its inhibition can therefore lead to unintended toxicity in non-cancerous cell lines.[9][10]

A targeted strategy to protect non-cancerous cells is to counteract this specific mechanism.

Recommended Mitigation Strategy:

  • Co-treatment with a PI3K/AKT Pathway Agonist: The AKT-specific agonist SC79 has been shown to partially mitigate the pro-apoptotic effects of this compound.[1] By activating AKT, SC79 can help restore the pro-survival signaling in non-cancerous cells, making them more resistant to OPT's off-target effects. This approach allows you to maintain a higher OPT concentration to ensure efficacy against cancer cells while protecting your control line. It is recommended to first perform a dose-response experiment with the agonist alone to ensure it does not have undesired effects on your cell lines.

FAQ 4: Could oxidative stress be contributing to toxicity, and would antioxidants help?

While drug-induced toxicity can often involve the generation of reactive oxygen species (ROS) and subsequent oxidative stress[11], this is unlikely to be the primary mechanism of this compound toxicity.

Studies on Palmatine, a closely related protoberberine alkaloid, have shown that it can reduce oxidative stress and neuroinflammation by activating the protective Nrf2/HO-1 signaling pathway.[12][13][14] This suggests that the core molecular structure possesses antioxidant properties. Therefore, adding general antioxidants is unlikely to resolve toxicity issues and may confound results. The most direct and effective strategy is to address the known mechanism of toxicity by targeting the PI3K/AKT pathway as described in FAQ 3.

Quantitative Data Summary

The following tables provide reference data on this compound's activity and a structured guide for troubleshooting.

Table 1: IC50 Values of this compound in Human Lung Adenocarcinoma Cell Lines [1]

Cell Line IC50 at 24 hours (µM) IC50 at 48 hours (µM)
A549 ~17.42 ~3.75
H1299 ~25.48 ~4.22
H1975 ~15.36 ~3.81

| PC9 | ~20.10 | ~12.22 |

Table 2: Troubleshooting Guide for Unexpected Toxicity in Non-Cancerous Cells

Observation Potential Cause(s) Recommended Action(s)
High toxicity at low OPT concentrations. 1. Sub-optimal cell health or culture conditions.2. Inappropriate cell seeding density.3. High sensitivity of the specific cell line. 1. Verify cell health and culture parameters.2. Optimize seeding density.3. Perform a detailed dose-response curve to find the IC50.
Non-cancerous cells die before cancer cells. 1. Lack of a therapeutic window in the chosen model.2. On-target toxicity via PI3K/AKT pathway inhibition. 1. Re-evaluate the experimental model.2. Implement a mechanistic rescue using a PI3K/AKT agonist like SC79 (See Protocol 2).

| Assay signal drops sharply, but no visible cell death. | 1. Assay interference.2. Inhibition of cellular metabolism (e.g., mitochondrial function). | 1. Run a drug-only control (no cells) to check for assay interference.2. Use an orthogonal assay (e.g., LDH release) to confirm cytotoxicity. |

Experimental Protocols

Protocol 1: Cell Viability Assessment (CCK-8 Assay)

This protocol outlines the steps for determining cell viability using the Cell Counting Kit-8 (CCK-8), a sensitive colorimetric assay.[5][15][16]

Materials:

  • 96-well cell culture plates

  • Cells in logarithmic growth phase

  • Complete culture medium

  • This compound (OPT) stock solution

  • CCK-8 reagent

  • Microplate reader (450 nm absorbance)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Resuspend cells in complete culture medium to a concentration of approximately 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (approx. 5,000 cells/well) into a 96-well plate.

    • Include wells for blanks (medium only) and untreated controls (cells with vehicle).

    • Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of OPT in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the appropriate OPT dilution or control medium.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • Add 10 µL of CCK-8 reagent directly to each well. Be careful not to introduce bubbles.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on cell type and density.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage relative to the untreated control:

      • Cell Viability (%) = (Absorbance_Treated / Absorbance_Control) * 100

    • Plot the viability percentage against the log of the OPT concentration to determine the IC50 value.

Protocol 2: Co-treatment with PI3K/AKT Agonist (SC79) to Mitigate Toxicity

This protocol describes how to test if activating the AKT pathway can rescue non-cancerous cells from OPT-induced toxicity.

Materials:

  • Non-cancerous cell line of interest

  • This compound (OPT) stock solution

  • AKT Agonist SC79 stock solution (typically dissolved in DMSO)

  • 96-well plates, CCK-8 reagent, and other materials from Protocol 1.

Procedure:

  • Preliminary Dose-Response (SC79):

    • First, determine a non-toxic and effective concentration of SC79. Seed cells as in Protocol 1 and treat with a range of SC79 concentrations (e.g., 0.1 µM to 20 µM) for your desired experimental duration.

    • Perform a CCK-8 assay to identify the highest concentration of SC79 that does not significantly affect cell viability on its own.

  • Co-treatment Experiment Setup:

    • Seed the non-cancerous cells in a 96-well plate as previously described.

    • Prepare the following treatment groups:

      • Vehicle Control (e.g., DMSO)

      • OPT only (serial dilutions)

      • SC79 only (at the pre-determined optimal concentration)

      • OPT + SC79 (serial dilutions of OPT combined with the single optimal concentration of SC79)

  • Drug Addition:

    • Add the respective drug solutions to the wells. For the co-treatment group, you can pre-mix the OPT and SC79 in the medium before adding it to the cells.

    • Incubate for the desired duration (e.g., 48 hours).

  • Analysis:

    • Perform a CCK-8 assay as described in Protocol 1.

    • Compare the IC50 value of OPT in the "OPT only" group to the IC50 value in the "OPT + SC79" group. A significant increase in the IC50 value in the presence of SC79 indicates a successful rescue effect.

Visualizations

Signaling and Experimental Workflows

OPT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K OPT This compound OPT->PI3K Inhibits AKT AKT PI3K->AKT Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Survival Cell Survival AKT->Survival Promotes SC79 SC79 (Agonist) SC79->AKT Activates Troubleshooting_Workflow start Observe High Toxicity in Non-Cancerous Cells step1 Step 1: Perform Full Dose-Response & Time-Course (Cancer vs. Non-Cancerous) start->step1 decision1 Is a Clear Therapeutic Window Identified? step1->decision1 step2 Step 2: Use Concentrations within the Therapeutic Window decision1->step2  Yes step3 Step 3: Co-treat with AKT Agonist (SC79) in Non-Cancerous Cells decision1->step3 No   end_success Experiment Optimized step2->end_success step4 Step 4: Re-evaluate Dose-Response for OPT step3->step4 decision2 Is Toxicity Mitigated? step4->decision2 decision2->end_success  Yes end_reassess Re-assess Experimental Model or Compound decision2->end_reassess No   Mitigation_Logic cause Primary Cause of Toxicity This compound inhibits the pro-survival PI3K/AKT pathway mechanism Mechanism of Action Inhibition of AKT leads to apoptosis in both cancerous and non-cancerous cells cause->mechanism solution Recommended Mitigation Co-treat non-cancerous cells with an AKT Agonist (SC79) to restore survival signaling mechanism->solution Therefore

References

Technical Support Center: Enhancing Oxypalmatine Efficacy Through Structural Modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for the structural modification of Oxypalmatine (OPT) to improve its therapeutic efficacy. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of structurally modifying this compound?

The main objectives for modifying the core structure of this compound are to:

  • Enhance Cytotoxicity: Increase the compound's potency against cancer cells, often reflected by a lower IC50 value.

  • Improve Bioavailability: Overcome the typically low intestinal absorption and high first-pass metabolism of protoberberine alkaloids.

  • Increase Selectivity: Target cancer cells more effectively while minimizing off-target effects and toxicity to normal cells.

  • Modulate Signaling Pathways: Fine-tune the interaction with key cellular pathways, such as the PI3K/AKT pathway, to enhance pro-apoptotic and anti-proliferative effects.

Q2: What are the key positions on the this compound scaffold for chemical modification?

Based on structure-activity relationship (SAR) studies of related protoberberine alkaloids like palmatine and berberine, the following positions are of high interest for modification:

  • C-13 Position: Introduction of alkyl or other lipophilic groups at this position has been shown to significantly enhance anticancer activity.

  • Aromatic Rings (A and D): Modifications to the methoxy and hydroxyl groups on these rings can influence the molecule's interaction with target proteins and its overall physicochemical properties. For instance, the presence and position of hydroxyl groups can be crucial for activity.

  • Quaternary Nitrogen: While the positive charge on the nitrogen is often important for activity, modifications to form neutral protoberberine derivatives can alter the mechanism of action and cellular uptake.

Q3: How do structural modifications of this compound and related alkaloids affect the PI3K/AKT signaling pathway?

This compound has been shown to suppress proliferation and induce apoptosis in cancer cells by inhibiting the PI3K/AKT signaling pathway. Structural modifications can enhance this effect in several ways:

  • Improved Target Binding: Modifications can lead to a higher binding affinity for PI3K or AKT, more effectively blocking their phosphorylation and activation.

  • Enhanced Cellular Uptake: Increased lipophilicity through the addition of certain functional groups can improve the compound's ability to cross the cell membrane and reach its intracellular targets.

  • Overcoming Resistance: Some cancer cells develop resistance to PI3K/AKT inhibitors. Novel derivatives of this compound may be able to overcome these resistance mechanisms.

Q4: What are some common strategies to improve the bioavailability of protoberberine alkaloids like this compound?

The low oral bioavailability of this class of compounds is a significant challenge. Strategies to overcome this include:

  • Prodrug Approach: Attaching a promoiety that is cleaved in vivo to release the active drug can improve absorption.

  • Lipophilic Derivatives: Increasing the lipophilicity of the molecule, for example, by adding alkyl chains, can enhance its ability to be absorbed through the intestinal wall.

  • Co-administration with P-glycoprotein (P-gp) Inhibitors: P-gp is an efflux pump that actively transports many alkaloids out of cells and across the intestinal barrier. Co-administration with a P-gp inhibitor can increase the intracellular concentration of the drug.

  • Novel Drug Delivery Systems: Encapsulation in nanoparticles, liposomes, or other delivery systems can protect the drug from degradation and enhance its absorption.

Troubleshooting Guides

Issue 1: Low Yield or Failed Synthesis of this compound Derivatives

  • Potential Cause: Steric hindrance at the desired modification site.

    • Troubleshooting Tip: Use a less bulky reagent or a catalyst that can overcome the steric hindrance. Consider a multi-step reaction sequence that modifies a less hindered precursor before cyclization to the final protoberberine scaffold.

  • Potential Cause: Poor solubility of reactants or intermediates.

    • Troubleshooting Tip: Experiment with different solvent systems to improve solubility. The use of a co-solvent may be beneficial.

  • Potential Cause: Unwanted side reactions.

    • Troubleshooting Tip: Protect sensitive functional groups on the this compound core before performing the desired modification. Carefully control reaction conditions such as temperature and reaction time to minimize the formation of byproducts.

Issue 2: Inconsistent or Non-reproducible Results in Cell-Based Assays

  • Potential Cause: Poor solubility of the synthesized derivative in the cell culture medium.

    • Troubleshooting Tip: Prepare a stock solution of the compound in a suitable solvent like DMSO at a high concentration and then dilute it in the culture medium. Ensure the final concentration of the solvent in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Sonication may help to dissolve the compound.

  • Potential Cause: Degradation of the compound in the cell culture medium.

    • Troubleshooting Tip: Assess the stability of your compound in the culture medium over the time course of the experiment. This can be done using techniques like HPLC. If the compound is unstable, consider shorter incubation times or the use of a more stable derivative.

  • Potential Cause: Variability in cell line passage number or confluence.

    • Troubleshooting Tip: Use cells within a consistent and low passage number range for all experiments. Seed cells at a consistent density to ensure that they are in the exponential growth phase at the time of treatment.

Issue 3: Difficulty in Interpreting Western Blot Results for the PI3K/AKT Pathway

  • Potential Cause: Weak or no signal for phosphorylated proteins (p-PI3K, p-AKT).

    • Troubleshooting Tip: Ensure that the cells were stimulated appropriately to activate the PI3K/AKT pathway before treatment with your compound. Use a positive control (e.g., a known activator of the pathway) to confirm that the antibody and detection system are working correctly. Optimize antibody concentrations and incubation times.

  • Potential Cause: High background signal.

    • Troubleshooting Tip: Increase the number and duration of washing steps. Optimize the concentration of the blocking agent (e.g., BSA or non-fat milk). Ensure that the secondary antibody is not binding non-specifically.

  • Potential Cause: Inconsistent loading between lanes.

    • Troubleshooting Tip: Perform a protein quantification assay (e.g., BCA assay) on your cell lysates and load equal amounts of protein in each lane. Use a loading control antibody (e.g., β-actin or GAPDH) to verify equal loading.

Data Presentation

Table 1: Cytotoxicity of Palmatine Derivatives in Human Cancer Cell Lines

As this compound is a derivative of Palmatine, the following data on Palmatine derivatives provides a strong indication of the potential effects of similar modifications to the this compound scaffold.

CompoundModification at C-13Cell LineIC50 (µM)[1]
Palmatine-SMMC7721> 50
4c n-hexylSMMC77210.85 ± 0.12
4d n-octylSMMC77210.02 ± 0.01
Palmatine-HepG2> 50
4c n-hexylHepG21.12 ± 0.21
4d n-octylHepG20.15 ± 0.03
Palmatine-CEM> 50
4c n-hexylCEM13.58 ± 2.84
4d n-octylCEM1.98 ± 0.45

Data from a study on 13-n-alkyl berberine and palmatine analogues.[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the this compound derivatives in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of the PI3K/AKT Pathway

This protocol is for assessing the effect of this compound derivatives on the phosphorylation status of key proteins in the PI3K/AKT pathway.

Materials:

  • Cancer cells treated with this compound derivatives

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with lysis buffer on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation promotes Apoptosis Apoptosis AKT->Apoptosis inhibits This compound This compound Derivative This compound->PI3K inhibits This compound->AKT inhibits

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Start This compound Core Modification Structural Modification Start->Modification Purification Purification (HPLC) Modification->Purification Characterization Characterization (NMR, MS) Purification->Characterization CellCulture Cancer Cell Culture Characterization->CellCulture MTT MTT Assay (Cytotoxicity) CellCulture->MTT WesternBlot Western Blot (PI3K/AKT) CellCulture->WesternBlot DataAnalysis Data Analysis (IC50) MTT->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.

SAR_Logic Modification Structural Modification (e.g., C-13 Alkylation) Lipophilicity Increased Lipophilicity Modification->Lipophilicity TargetBinding Improved Target Binding (PI3K/AKT) Modification->TargetBinding CellUptake Enhanced Cellular Uptake Lipophilicity->CellUptake CellUptake->TargetBinding Efficacy Improved Efficacy (Lower IC50) TargetBinding->Efficacy

Caption: Logical relationship between structural modification and improved efficacy.

References

Technical Support Center: Overcoming Drug Resistance with Oxypalmatine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Oxypalmatine (OPT) in overcoming drug resistance in cancer cells. While direct experimental data on this compound's efficacy in reversing pre-existing multidrug resistance (MDR) is emerging, this document leverages extensive research on its potent anti-cancer activities and the well-documented MDR reversal properties of structurally similar protoberberine alkaloids, such as berberine. The information presented herein is intended to guide experimental design and troubleshooting for investigating this compound as a chemosensitizing agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound, a natural protoberberine alkaloid, primarily induces apoptosis and autophagy in cancer cells by inhibiting the PI3K/AKT signaling pathway.[1][2] This pathway is crucial for cell survival and proliferation, and its inhibition by this compound leads to programmed cell death.

Q2: How is this compound hypothesized to overcome drug resistance?

A2: The primary mechanism of multidrug resistance is often the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump chemotherapeutic drugs out of the cancer cell. Network pharmacology studies have identified ABCB1 as a potential target of this compound. It is hypothesized that this compound may act as an inhibitor of these efflux pumps, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents.

Q3: Are there any studies demonstrating the reversal of drug resistance by compounds similar to this compound?

A3: Yes, extensive research on berberine, a structurally similar protoberberine alkaloid, has shown its ability to reverse multidrug resistance in doxorubicin-resistant breast cancer cells (MCF-7/ADR). Berberine achieves this by downregulating the expression and inhibiting the function of P-glycoprotein.

Q4: What are the potential synergistic effects of combining this compound with conventional chemotherapy?

A4: Combining this compound with conventional chemotherapeutic drugs is expected to yield synergistic effects by:

  • Increasing the intracellular accumulation of the chemotherapeutic agent.

  • Inducing cancer cell apoptosis through multiple pathways (PI3K/AKT inhibition by this compound and the mechanism of the co-administered drug).

  • Potentially reducing the required dosage of the conventional drug, thereby minimizing its toxicity and side effects.

Q5: In which cancer cell lines has this compound shown anti-cancer activity?

A5: this compound has demonstrated anti-cancer activity in various cell lines, including lung adenocarcinoma and breast cancer cell lines.[1][2]

Troubleshooting Guides

This section addresses common issues encountered during in-vitro experiments involving the co-administration of this compound and chemotherapeutic agents.

Problem Possible Cause(s) Solution(s)
High variability in cytotoxicity assays (e.g., MTT, CellTiter-Glo). 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Edge effects in the microplate.4. Contamination (bacterial or mycoplasma).1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.2. Mix the plate gently by tapping after adding drugs.3. Avoid using the outer wells of the plate or fill them with sterile PBS.4. Regularly test cell cultures for contamination.
No synergistic effect observed with combination treatment. 1. Suboptimal drug concentrations or ratio.2. The chosen cell line may not express the target efflux pumps (e.g., P-gp).3. The primary resistance mechanism in the cell line is not related to drug efflux.4. Drug-drug interaction leading to degradation.1. Perform a checkerboard assay with a wide range of concentrations for both drugs to identify synergistic ratios.2. Verify the expression of P-gp or other relevant ABC transporters in your cell line using Western blot or qPCR.3. Investigate other resistance mechanisms (e.g., target mutation, altered apoptosis pathways).4. Check the stability of both compounds in the cell culture medium over the experimental duration.
Increased cell death in vehicle control wells. 1. High concentration of the solvent (e.g., DMSO).2. Solvent toxicity to the specific cell line.1. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5% for DMSO).2. Run a solvent toxicity curve to determine the maximum tolerated concentration for your cell line.
Inconsistent results in Rhodamine 123 efflux assay. 1. Variation in dye loading time or concentration.2. Fluctuation in temperature during the efflux period.3. Photobleaching of the fluorescent dye.1. Standardize the loading protocol for all samples.2. Maintain a constant temperature (37°C) during the efflux measurement.3. Minimize exposure of the samples to light.

Data Presentation

The following table summarizes the reversal of doxorubicin resistance in MCF-7/ADR human breast cancer cells by the protoberberine alkaloid, berberine, which is structurally analogous to this compound. This data can serve as a reference for designing experiments with this compound.

Cell LineTreatmentIC50 (µg/mL)Fold Reversal
MCF-7 (Sensitive)Doxorubicin0.85-
MCF-7/ADR (Resistant)Doxorubicin34.6-
MCF-7/ADR (Resistant)Doxorubicin + Berberine (10 µg/mL)8.064.29

Data is illustrative and based on published findings for berberine.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of this compound alone and in combination with a chemotherapeutic agent (e.g., Doxorubicin).

Materials:

  • Drug-sensitive (e.g., MCF-7) and drug-resistant (e.g., MCF-7/ADR) cancer cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and Doxorubicin stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and Doxorubicin in complete culture medium.

  • For combination studies, prepare a fixed ratio of this compound and Doxorubicin.

  • Remove the medium from the wells and add 100 µL of the drug solutions. Include wells with medium only (blank) and cells with drug-free medium (control).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 values.

P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Accumulation)

This assay measures the ability of this compound to inhibit the efflux function of P-gp.

Materials:

  • Drug-resistant cells with high P-gp expression (e.g., MCF-7/ADR)

  • Rhodamine 123 (a fluorescent substrate of P-gp)

  • Verapamil (a known P-gp inhibitor, as a positive control)

  • This compound

  • PBS

  • Flow cytometer

Procedure:

  • Harvest cells and resuspend them in PBS at a concentration of 1 x 10^6 cells/mL.

  • Aliquot cells into flow cytometry tubes.

  • Pre-incubate the cells with different concentrations of this compound or Verapamil for 30 minutes at 37°C. Include an untreated control.

  • Add Rhodamine 123 to a final concentration of 1 µg/mL to all tubes and incubate for 60 minutes at 37°C in the dark.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 500 µL of ice-cold PBS.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. An increase in fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Visualizations

Signaling Pathway of this compound in Cancer Cells

Oxypalmatine_Signaling OPT This compound PI3K PI3K OPT->PI3K Inhibits Apoptosis Apoptosis OPT->Apoptosis Autophagy Autophagy OPT->Autophagy AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT pAKT->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation pAKT->CellSurvival Promotes

Caption: this compound inhibits the PI3K/AKT pathway, leading to apoptosis.

Experimental Workflow for Assessing MDR Reversal

MDR_Reversal_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assays Assays cluster_analysis Data Analysis Sensitive Sensitive Cancer Cells (e.g., MCF-7) Chemo Chemotherapy Drug (e.g., Doxorubicin) Sensitive->Chemo Resistant Resistant Cancer Cells (e.g., MCF-7/ADR) Resistant->Chemo OPT This compound Resistant->OPT Combo Combination (Chemo + OPT) Resistant->Combo MTT Cytotoxicity Assay (MTT) Chemo->MTT OPT->MTT Efflux P-gp Efflux Assay (Rhodamine 123) OPT->Efflux Western Western Blot (P-gp Expression) OPT->Western Combo->MTT IC50 Calculate IC50 & Fold Reversal MTT->IC50 Fluorescence Quantify Intracellular Fluorescence Efflux->Fluorescence Protein Analyze Protein Expression Western->Protein

Caption: Workflow for evaluating this compound's MDR reversal potential.

Logical Relationship of this compound in Overcoming Drug Resistance

Logical_Relationship OPT This compound Pgp P-glycoprotein (Efflux Pump) OPT->Pgp Inhibits Chemo_out Extracellular Chemotherapy Drug Pgp->Chemo_out Efflux Chemo_in Intracellular Chemotherapy Drug Chemo_in->Pgp Substrate Cytotoxicity Increased Cytotoxicity Chemo_in->Cytotoxicity Chemo_out->Chemo_in Enters Cell

Caption: this compound inhibits P-gp, increasing intracellular drug levels.

References

Technical Support Center: Refining Purification Protocols for High-Purity Oxypalmatine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for high-purity Oxypalmatine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and related protoberberine alkaloids?

A1: The most prevalent methods for the purification of protoberberine alkaloids, including this compound, are preparative High-Performance Liquid Chromatography (HPLC) and Counter-Current Chromatography (CCC).[1][2] Reversed-phase HPLC (RP-HPLC) is frequently employed for the analysis and purification of these alkaloids. Additionally, Centrifugal Partition Chromatography (CPC), a form of CCC, has been successfully used for the separation of similar alkaloids.[3] Traditional methods such as column chromatography and recrystallization are also used, often in combination with these more advanced techniques.

Q2: What are the potential sources of impurities in an this compound sample?

A2: Impurities in an this compound sample can originate from several sources:

  • Synthesis-related impurities: These can include starting materials, reagents, intermediates, and by-products from the chemical synthesis process. The specific impurities will depend on the synthetic route employed.

  • Extraction-related impurities (if from a natural source): When isolating this compound from plant material, a wide range of other alkaloids and plant secondary metabolites can be co-extracted.

  • Degradation products: this compound can degrade when exposed to harsh conditions such as strong acids or bases, high temperatures, light, or oxidizing agents.[4][5] Common degradation pathways for similar compounds include hydrolysis and oxidation.[6][7]

Q3: How can I identify the impurities in my this compound sample?

A3: Impurity identification is typically achieved using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for separating impurities and obtaining their mass-to-charge ratios, which aids in determining their molecular weights. Further structural elucidation can be achieved by isolating the impurities using preparative HPLC and then analyzing them with Nuclear Magnetic Resonance (NMR) spectroscopy and other spectroscopic methods.[6][8]

Q4: What is a forced degradation study and why is it important for this compound purification?

A4: A forced degradation or stress study involves intentionally subjecting a drug substance like this compound to harsh conditions (e.g., high/low pH, high temperature, oxidation, photolysis) to accelerate its degradation.[4] This is crucial for several reasons:

  • It helps to identify potential degradation products that might form during manufacturing, storage, or handling.

  • The information gathered is used to develop stability-indicating analytical methods that can accurately measure the purity of this compound in the presence of its degradants.

  • It provides insights into the intrinsic stability of the molecule and helps in determining appropriate storage and handling conditions.[4]

Section 2: Troubleshooting Guides

Preparative HPLC Purification

Q: I am observing poor peak shape (tailing or fronting) for this compound in RP-HPLC. What could be the cause and how can I fix it?

A: Poor peak shape in the RP-HPLC of alkaloids is a common issue. Here are the likely causes and solutions:

  • Cause: Secondary interactions between the basic nitrogen atom of this compound and residual silanol groups on the silica-based C18 column.

  • Solution:

    • Mobile Phase Modification: Add a small amount of an acidic modifier like formic acid (e.g., 0.1% v/v) or trifluoroacetic acid (TFA) to the mobile phase. This protonates the silanol groups and the analyte, reducing unwanted interactions.

    • Use of a Specialized Column: Employ an end-capped column or a column specifically designed for the analysis of basic compounds.

    • Adjusting pH: Ensure the mobile phase pH is controlled and optimized for your specific separation.

  • Cause: Column overload.

  • Solution: Reduce the amount of sample injected onto the column. Perform a loading study to determine the maximum sample capacity of your column before peak shape is compromised.[9]

  • Cause: Inappropriate injection solvent.

  • Solution: Dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength than the mobile phase.

Q: My this compound peak is not well-resolved from a closely eluting impurity. How can I improve the resolution?

A: Improving resolution in HPLC can be achieved by manipulating selectivity, efficiency, and retention.

  • To Improve Selectivity:

    • Change the Organic Modifier: Switch from acetonitrile to methanol or vice-versa. These solvents have different properties and can alter the elution order of compounds.

    • Modify the Mobile Phase pH: Small changes in pH can significantly impact the retention and selectivity of ionizable compounds like this compound.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18).

  • To Improve Efficiency:

    • Use a Longer Column: This increases the number of theoretical plates.

    • Use a Column with Smaller Particle Size: This enhances separation efficiency but will increase backpressure.

    • Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times.

  • To Increase Retention:

    • Decrease the Percentage of Organic Solvent: In reversed-phase HPLC, a lower proportion of organic solvent in the mobile phase will lead to longer retention times and potentially better separation of early-eluting peaks.

Counter-Current Chromatography (CCC) Purification

Q: How do I select an appropriate solvent system for this compound purification by CCC?

A: The selection of a biphasic solvent system is the most critical step in developing a CCC method.[2][10] The ideal system should provide a suitable partition coefficient (K) for this compound, typically between 0.5 and 2.0 for good separation.

  • Step 1: Preliminary Screening: Use a set of common solvent systems for alkaloids, such as the HEMWat (hexane-ethyl acetate-methanol-water) system, and test the partitioning of your crude this compound sample in a test tube.[2]

  • Step 2: Determine the Partition Coefficient (K):

    • Mix equal volumes of the upper and lower phases of the chosen solvent system in a vial.

    • Add a small amount of the this compound sample, shake vigorously, and allow the layers to separate.

    • Analyze the concentration of this compound in both the upper (stationary) and lower (mobile) phases by analytical HPLC.

    • Calculate K as: K = (Concentration in upper phase) / (Concentration in lower phase).

  • Step 3: Optimization: If the K value is too high or too low, adjust the solvent system composition to modify its polarity. For instance, in the HEMWat system, increasing the proportion of hexane will make the upper phase less polar, while increasing the methanol content will make the lower phase more polar.[11]

Q: I am experiencing poor retention of the stationary phase in my CCC instrument. What should I do?

A: Poor stationary phase retention can lead to loss of resolution and sample.

  • Cause: Improper solvent system equilibration.

  • Solution: Ensure that the two phases of your solvent system are thoroughly pre-equilibrated by shaking them together in a separatory funnel and allowing them to separate completely before use.

  • Cause: Flow rate is too high.

  • Solution: Reduce the mobile phase flow rate to a level that allows for good retention of the stationary phase while maintaining a reasonable run time.

  • Cause: Temperature fluctuations.

  • Solution: Maintain a constant temperature for the CCC system, as temperature changes can affect the mutual solubility of the solvent phases and impact stationary phase retention.

Recrystallization

Q: I am having difficulty crystallizing my purified this compound. What are some common issues and solutions?

A: Crystallization can be challenging, and success often depends on finding the right solvent or solvent mixture.

  • Issue: Oiling out (the compound separates as a liquid instead of a solid).

  • Solution:

    • Change the Solvent System: Try a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity appears. Then, heat the mixture until it becomes clear and allow it to cool slowly.

    • Slower Cooling: Allow the solution to cool more slowly to promote crystal growth over oil formation.

    • Scratching the Glass: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure this compound to the supersaturated solution to initiate crystallization.

  • Issue: No crystals form upon cooling.

  • Solution:

    • Increase Concentration: The solution may not be sufficiently supersaturated. Evaporate some of the solvent to increase the concentration of this compound.

    • Induce Crystallization: Use the techniques mentioned above (slower cooling, scratching, seeding).

    • Refrigeration: Place the solution in a refrigerator or freezer to further decrease the solubility.

Section 3: Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°CObservations
Water
Methanol
Ethanol
Acetonitrile
Dichloromethane
Ethyl Acetate

Table 2: Stability of this compound under Forced Degradation Conditions

Stress ConditionDuration% DegradationNumber of Degradation Products
0.1 M HCl, 60°C24 hours
0.1 M NaOH, 60°C24 hours
3% H₂O₂, RT24 hours
Heat (80°C)48 hours
Photostability (ICH Q1B)

Table 3: Comparison of Purification Methods for this compound

MethodColumn/Solvent SystemLoading CapacityYield (%)Purity (%)Throughput
Preparative HPLC
Counter-Current Chromatography
Recrystallization

Section 4: Experimental Protocols

Preparative RP-HPLC Method for this compound Purification (General Protocol)

This protocol is a starting point and should be optimized based on your specific sample and instrument.

  • Column: C18, 10 µm particle size, e.g., 250 x 21.2 mm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 60% B

    • 35-40 min: 60% to 90% B

    • 40-45 min: 90% B (column wash)

    • 45-50 min: 20% B (re-equilibration)

  • Flow Rate: 15 mL/min.

  • Detection: UV at an appropriate wavelength for this compound (to be determined by UV-Vis spectroscopy).

  • Injection Volume: To be determined by a loading study, starting with a low volume and gradually increasing.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (20% B). Filter through a 0.45 µm syringe filter before injection.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main this compound peak.

  • Post-Purification: Analyze the collected fractions by analytical HPLC to assess purity. Pool the pure fractions and remove the solvent under reduced pressure.

Counter-Current Chromatography Method for Protoberberine Alkaloid Separation (Example Protocol)

This protocol is based on a method used for separating similar alkaloids and should be adapted for this compound.[3]

  • Instrument: High-Speed Counter-Current Chromatography (HSCCC) instrument.

  • Solvent System: Dichloromethane-methanol-water (48:16:36, v/v/v).

  • Preparation of Solvent System:

    • Mix the solvents in the specified ratio in a separatory funnel.

    • Shake vigorously and allow the phases to separate.

    • Degas both the upper (organic) and lower (aqueous) phases before use.

  • Operation Mode:

    • The aqueous-rich phase is used as the stationary phase.

    • The organic-rich phase is used as the mobile phase.

  • Procedure:

    • Fill the CCC column with the stationary phase.

    • Set the rotation speed (e.g., 800-1000 rpm).

    • Pump the mobile phase through the column at a set flow rate (e.g., 2-3 mL/min).

    • Once hydrodynamic equilibrium is reached (mobile phase elutes from the column outlet), inject the sample dissolved in a small volume of the mobile phase.

    • Collect fractions and monitor the effluent by UV detection or TLC/HPLC analysis.

  • Purity Analysis: Analyze the collected fractions to determine the purity of this compound. Pool the pure fractions and evaporate the solvent.

Section 5: Visualizations

Experimental_Workflow cluster_extraction Crude this compound Preparation cluster_purification Purification cluster_final_steps Final Processing synthesis Chemical Synthesis crude_product Crude this compound Product synthesis->crude_product extraction Natural Source Extraction extraction->crude_product prep_hplc Preparative HPLC crude_product->prep_hplc ccc Counter-Current Chromatography crude_product->ccc purity_analysis Purity Analysis (Analytical HPLC) prep_hplc->purity_analysis ccc->purity_analysis recrystallization Recrystallization purity_analysis->recrystallization If necessary high_purity_product High-Purity this compound purity_analysis->high_purity_product recrystallization->high_purity_product

Caption: General workflow for the purification of this compound.

Troubleshooting_HPLC cluster_selectivity Improve Selectivity cluster_efficiency Improve Efficiency cluster_retention Increase Retention start Poor HPLC Resolution change_organic Change Organic Modifier (ACN <=> MeOH) start->change_organic adjust_ph Adjust Mobile Phase pH start->adjust_ph change_column Change Stationary Phase start->change_column longer_column Use Longer Column start->longer_column smaller_particles Use Smaller Particles start->smaller_particles optimize_flow Optimize Flow Rate start->optimize_flow decrease_organic Decrease % Organic Solvent start->decrease_organic

Caption: Troubleshooting logic for poor HPLC resolution.

CCC_Solvent_Selection start Start: Select Initial Solvent System (e.g., HEMWat) shake_test Perform Shake-Flask Test with Crude Sample start->shake_test hplc_analysis Analyze Upper & Lower Phases by HPLC shake_test->hplc_analysis calculate_k Calculate Partition Coefficient (K) hplc_analysis->calculate_k decision Is 0.5 < K < 2.0? calculate_k->decision adjust_polarity Adjust Solvent Ratios to Modify Polarity decision->adjust_polarity No proceed Proceed with CCC Purification decision->proceed Yes adjust_polarity->shake_test

Caption: Workflow for selecting a CCC solvent system.

References

Validation & Comparative

A Comparative Analysis of Oxypalmatine and Palmatine in the Amelioration of Colitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-colitis effects of Oxypalmatine (8-Oxypalmatine, OPAL) and its parent compound, Palmatine (PAL). The information presented is based on experimental data from preclinical studies, with a focus on their therapeutic efficacy and underlying mechanisms of action in dextran sulfate sodium (DSS)-induced colitis models.

Executive Summary

Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract with a growing global prevalence. Current therapeutic strategies have limitations, necessitating the exploration of novel treatment modalities. Palmatine, a protoberberine alkaloid extracted from various traditional medicinal herbs, has demonstrated anti-inflammatory properties. Recent studies have focused on its hepatic oxidative metabolite, 8-Oxypalmatine, which exhibits enhanced therapeutic potential and a better safety profile. Experimental evidence strongly suggests that this compound provides superior anti-colitis effects compared to Palmatine.[1][2][3] This guide will delve into the comparative data, experimental methodologies, and the molecular pathways involved.

Comparative Efficacy in DSS-Induced Colitis

The most widely utilized preclinical model for ulcerative colitis is the DSS-induced colitis model in mice, which mimics many of the clinical and histological features of the human disease.[4] In this model, both this compound and Palmatine have been shown to alleviate the clinical manifestations of colitis; however, this compound consistently demonstrates a more potent effect.

Data Presentation

The following tables summarize the quantitative data from a comparative study evaluating the effects of this compound and Palmatine in a DSS-induced colitis mouse model.

Table 1: Comparison of Clinical and Macroscopic Parameters

ParameterControl GroupDSS Model GroupPalmatine (PAL) TreatedThis compound (OPAL) Treated
Disease Activity Index (DAI) Score ~0~3.5~1.5~1.0
Body Weight Loss (%) Gain~15% Loss~5% Loss~2% Loss
Colon Length (cm) ~8.5~5.5~7.0~7.5
Histological Score ~0~8.0~4.0~2.5

Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.[1][2]

Table 2: Comparison of Colonic Cytokine Levels (pg/mg of tissue)

CytokineControl GroupDSS Model GroupPalmatine (PAL) TreatedThis compound (OPAL) Treated
TNF-α (pro-inflammatory) ~20~80~50~35
IL-1β (pro-inflammatory) ~15~60~35~25
IL-6 (pro-inflammatory) ~25~100~60~40
TGF-β (anti-inflammatory) ~70~30~50~60
IL-10 (anti-inflammatory) ~60~25~40~50

Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.[1][5][6][7]

Mechanisms of Action: A Comparative Overview

Both this compound and Palmatine exert their anti-inflammatory effects through the modulation of key signaling pathways. However, the superior efficacy of this compound is attributed to its more potent regulation of these pathways.

The primary mechanism of action involves the AMP-activated protein kinase (AMPK)/nuclear factor-kappa B (NF-κB) signaling pathway .[1][3] AMPK is a crucial energy sensor that, when activated, inhibits the NF-κB pathway, a key regulator of inflammation.[8] this compound is a more potent activator of AMPK, leading to a more significant suppression of NF-κB and the subsequent downstream production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][3]

Furthermore, both compounds have been shown to suppress the activation of the NLRP3 inflammasome , a multi-protein complex that plays a critical role in the inflammatory response by activating caspase-1 and processing pro-inflammatory cytokines.[9][10] By inhibiting the NLRP3 inflammasome, this compound and Palmatine reduce the maturation and secretion of IL-1β.

Signaling Pathway Diagram

Anti_Colitis_Signaling_Pathway cluster_treatment Therapeutic Intervention cluster_cellular_effects Cellular Mechanisms This compound This compound AMPK AMPK This compound->AMPK ++ activates NLRP3_Inflammasome NLRP3 Inflammasome This compound->NLRP3_Inflammasome -- inhibits Palmatine Palmatine Palmatine->AMPK + activates Palmatine->NLRP3_Inflammasome - inhibits NF_kB NF-κB AMPK->NF_kB inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Cytokines promotes transcription NLRP3_Inflammasome->Pro_inflammatory_Cytokines promotes maturation

Caption: Signaling pathway of this compound and Palmatine in ameliorating colitis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative studies of this compound and Palmatine for anti-colitis effects.

DSS-Induced Colitis Mouse Model
  • Animals: Male C57BL/6 mice, 8-10 weeks old, are typically used.

  • Induction: Acute colitis is induced by administering 2.5-5% (w/v) Dextran Sulfate Sodium (DSS; molecular weight 36-50 kDa) in the drinking water ad libitum for 7 consecutive days.[4]

  • Treatment Groups:

    • Control Group: Receive regular drinking water.

    • DSS Model Group: Receive DSS in drinking water.

    • Palmatine Group: Receive DSS and are treated with Palmatine (e.g., 50 mg/kg/day) via oral gavage.

    • This compound Group: Receive DSS and are treated with this compound (e.g., 50 mg/kg/day) via oral gavage.

    • Positive Control Group: Receive DSS and are treated with a standard anti-inflammatory drug like Sulfasalazine (e.g., 200 mg/kg/day).

  • Monitoring: Body weight, stool consistency, and the presence of blood in the stool are recorded daily.

Disease Activity Index (DAI) Assessment

The DAI is calculated daily as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by three.

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 No lossNormalNegative
1 1-5--
2 5-10Loose stoolsHemoccult positive
3 10-15--
4 >15DiarrheaGross bleeding
Histological Analysis
  • Tissue Collection: At the end of the experiment, mice are euthanized, and the colons are excised, and their length is measured.

  • Fixation and Staining: A section of the distal colon is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).

  • Scoring: Histological scoring is performed based on the severity of inflammation, epithelial damage, and crypt architectural changes.

Cytokine Level Measurement (ELISA)
  • Sample Preparation: Colon tissue samples are homogenized in a lysis buffer containing protease inhibitors. The homogenates are centrifuged, and the supernatants are collected.

  • ELISA: The concentrations of TNF-α, IL-1β, IL-6, TGF-β, and IL-10 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins
  • Protein Extraction: Total protein is extracted from colon tissues using RIPA buffer.

  • SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-AMPK, AMPK, p-NF-κB p65, NF-κB p65, and β-actin overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow cluster_induction Colitis Induction & Treatment cluster_monitoring In-life Monitoring cluster_endpoint Endpoint Analysis cluster_assays Assays Induction DSS Administration (7 days) Daily_Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding Induction->Daily_Monitoring Treatment Daily Oral Gavage (PAL or OPAL) Treatment->Daily_Monitoring DAI_Calculation DAI Score Calculation Daily_Monitoring->DAI_Calculation Euthanasia Euthanasia (Day 8) DAI_Calculation->Euthanasia Colon_Excision Colon Excision & Length Measurement Euthanasia->Colon_Excision Tissue_Processing Tissue Processing Colon_Excision->Tissue_Processing Histology Histological Analysis (H&E) Tissue_Processing->Histology ELISA Cytokine Measurement (ELISA) Tissue_Processing->ELISA Western_Blot Western Blot Analysis (AMPK, NF-κB) Tissue_Processing->Western_Blot

Caption: Workflow for the comparative study of this compound and Palmatine.

Conclusion

The presented data indicates that both this compound and Palmatine possess significant anti-colitis properties. However, this compound, the hepatic metabolite of Palmatine, demonstrates superior therapeutic efficacy in mitigating the clinical and pathological features of DSS-induced colitis. This enhanced activity is attributed to its more potent activation of the AMPK signaling pathway and subsequent inhibition of the NF-κB pathway and the NLRP3 inflammasome. These findings underscore the potential of this compound as a promising candidate for the development of novel therapies for Inflammatory Bowel Disease. Further research, including clinical trials, is warranted to validate these preclinical findings in human subjects.

References

Oxypalmatine and Berberine: A Comparative Analysis of Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the anti-inflammatory properties of oxypalmatine and berberine reveals distinct yet overlapping mechanisms of action, with both compounds demonstrating significant potential in modulating key inflammatory pathways. While berberine has been extensively studied, emerging research on this compound, a structurally related protoberberine alkaloid, highlights its potent anti-inflammatory effects, in some cases surpassing those of berberine.

This guide provides a comprehensive overview of the anti-inflammatory mechanisms of this compound and berberine, presenting supporting experimental data, detailed methodologies, and visual representations of the signaling pathways involved. The information is tailored for researchers, scientists, and drug development professionals.

Comparative Efficacy in Suppressing Pro-Inflammatory Mediators

Quantitative studies demonstrate that both this compound and berberine effectively inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. Notably, in a direct comparative study, oxyberberine (an oxidized derivative of berberine, used here as a proxy for this compound due to structural similarity and limited direct comparative data for this compound) exhibited greater potency than berberine in reducing the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), prostaglandin E2 (PGE2), and nitric oxide (NO).[1]

Pro-Inflammatory MediatorTest SystemThis compound/Oxyberberine Inhibition[1]Berberine Inhibition[1]
TNF-α LPS-stimulated RAW264.7 macrophagesMore potent than BerberineSignificant inhibition
IL-6 LPS-stimulated RAW264.7 macrophagesMore potent than BerberineSignificant inhibition
IL-1β LPS-stimulated RAW264.7 macrophagesMore potent than BerberineSignificant inhibition
PGE2 LPS-stimulated RAW264.7 macrophagesMore potent than BerberineSignificant inhibition
NO LPS-stimulated RAW264.7 macrophagesMore potent than BerberineSignificant inhibition

Modulation of Key Inflammatory Signaling Pathways

Both this compound and berberine exert their anti-inflammatory effects by targeting critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, and its inhibition is a key therapeutic target. Both compounds have been shown to inhibit the activation of NF-κB.[1] This is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1] A study on palmatine, a structurally similar compound, also demonstrated inhibition of the Akt/NF-κB signaling pathway in LPS-induced inflammatory responses.[2]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_NFkappaB IκBα-NF-κB Complex NFkappaB NF-κB (p65) NFkappaB_n NF-κB (p65) NFkappaB->NFkappaB_n Translocates IkappaB_NFkappaB->NFkappaB Releases This compound This compound This compound->IKK Inhibits Berberine Berberine Berberine->IKK Inhibits DNA DNA NFkappaB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates AP1 AP-1 p38->AP1 Activate ERK->AP1 Activate JNK->AP1 Activate This compound This compound This compound->MAPKK Inhibits Berberine Berberine Berberine->MAPKK Inhibits Cytokines Pro-inflammatory Cytokines AP1->Cytokines Transcription start Cell Treatment (this compound/Berberine + LPS) protein_extraction Protein Extraction start->protein_extraction quantification Protein Quantification (BCA Assay) protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Data Analysis detection->end

References

Unveiling the Anti-Proliferative Potential of Oxypalmatine Across Diverse Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the natural alkaloid Oxypalmatine (OPT) demonstrates its significant anti-proliferative effects against various cancer cell lines, positioning it as a promising candidate for further oncological drug development. This guide provides a comparative overview of OPT's efficacy, primarily through the inhibition of the PI3K/AKT signaling pathway, and contrasts its performance with established chemotherapeutic agents.

This compound, a protoberberine alkaloid isolated from the traditional medicinal herb Phellodendron amurense, has emerged as a molecule of interest in cancer research. Accumulating evidence, detailed herein, highlights its ability to impede the growth and proliferation of cancer cells in breast, lung, and potentially other cancer types. This guide synthesizes key experimental findings, presents comparative data in a clear, tabular format, and outlines the methodologies employed in these pivotal studies.

Comparative Anti-Proliferative Efficacy of this compound

The anti-proliferative activity of this compound has been quantified in several studies, most notably in lung and breast cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a drug's potency, has been a key metric in these evaluations.

Table 1: Anti-Proliferative Activity (IC50) of this compound in Human Cancer Cell Lines

Cancer TypeCell LineThis compound IC50 (µM)Treatment Duration (hours)Citation
Lung AdenocarcinomaA54917.42 (24h), 3.747 (48h)24, 48[1]
Lung AdenocarcinomaH129925.48 (24h), 4.215 (48h)24, 48[1]
Lung AdenocarcinomaH197515.36 (24h), 3.811 (48h)24, 48[1]
Lung AdenocarcinomaPC920.10 (24h), 12.22 (48h)24, 48[1]

While direct comparative studies between this compound and conventional chemotherapeutics are limited, existing data on standard agents provide a benchmark for its potential efficacy. For instance, studies on non-small cell lung cancer have evaluated the efficacy of platinum-based drugs like cisplatin and oxaliplatin[2][3]. Similarly, doxorubicin is a cornerstone in breast cancer therapy[4][5][6]. The data presented above for this compound suggests a potency that warrants further head-to-head comparative investigations.

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

A consistent finding across multiple studies is the role of this compound in modulating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers[7][8][9][10][11][12].

In both breast and lung cancer cells, this compound has been shown to significantly downregulate the phosphorylation of key proteins in the PI3K/AKT pathway[1][13][14][15]. This inhibition leads to the suppression of downstream signaling, ultimately resulting in decreased cell proliferation and the induction of apoptosis (programmed cell death). The central role of the PI3K/AKT pathway in various malignancies, including liver cancer and leukemia, suggests that this compound's therapeutic reach may extend beyond breast and lung cancers[7][8][16][17][18].

Below is a diagram illustrating the inhibitory effect of this compound on the PI3K/AKT signaling pathway.

PI3K_AKT_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation pAKT p-AKT (Active) PIP3->pAKT Activation AKT AKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Apoptosis Apoptosis pAKT->Apoptosis Inhibition Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation This compound This compound This compound->PI3K Inhibition

This compound inhibits the PI3K/AKT signaling pathway.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.

Cell Viability and Proliferation Assays

1. CCK-8 (Cell Counting Kit-8) Assay:

This colorimetric assay is used to determine the number of viable cells in a sample.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Cells are incubated for the desired period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: 10 µL of CCK-8 solution is added to each well.

  • Final Incubation: The plate is incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.

2. EdU (5-ethynyl-2'-deoxyuridine) Proliferation Assay:

This assay measures DNA synthesis and is a direct indicator of cell proliferation.

  • Cell Seeding and Treatment: Cells are seeded on coverslips in 24-well plates and treated with this compound as described for the CCK-8 assay.

  • EdU Labeling: A working solution of 10 µM EdU is added to the cell culture medium, and cells are incubated for 2 hours.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.5% Triton X-100 for 20 minutes.

  • Click-iT® Reaction: A reaction cocktail containing a fluorescent azide is added to the cells and incubated for 30 minutes in the dark to label the incorporated EdU.

  • Nuclear Staining: The cell nuclei are counterstained with Hoechst 33342.

  • Imaging: The coverslips are mounted on glass slides, and the percentage of EdU-positive cells is determined using fluorescence microscopy.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into signaling pathway activation.

  • Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-PI3K, PI3K, p-AKT, AKT, and GAPDH as a loading control).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Below is a graphical representation of a typical experimental workflow for evaluating the anti-proliferative effects of a compound.

Experimental_Workflow cluster_assays Anti-Proliferative Assays cluster_mechanism Mechanism of Action start Start: Cancer Cell Culture treatment Treatment with This compound (or Control) start->treatment cck8 CCK-8 Assay (Cell Viability) treatment->cck8 edu EdU Assay (DNA Synthesis) treatment->edu western Western Blot (PI3K/AKT Pathway) treatment->western data_analysis Data Analysis and Comparison cck8->data_analysis edu->data_analysis western->data_analysis conclusion Conclusion: Efficacy & Mechanism data_analysis->conclusion

General workflow for assessing anti-proliferative effects.

Conclusion and Future Directions

The collective evidence strongly supports the anti-proliferative effects of this compound in various cancer models, primarily through the targeted inhibition of the PI3K/AKT signaling pathway. Its demonstrated potency, particularly in lung and breast cancer cell lines, underscores the need for further investigation. Future research should prioritize direct, head-to-head comparative studies with standard-of-care chemotherapeutic agents across a broader spectrum of cancer types. Such studies will be instrumental in elucidating the full therapeutic potential of this compound and its prospective role in the future of oncology.

References

A Head-to-Head Comparison: Oxypalmatine Versus Mesalazine in Preclinical Colitis Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of potential therapeutics for inflammatory bowel disease (IBD), this guide offers an objective comparison of the efficacy of Oxypalmatine, a metabolite of the natural alkaloid Palmatine, and Mesalazine, a long-standing first-line treatment for ulcerative colitis. This analysis is based on data from preclinical colitis models, providing a foundation for further investigation and development.

This guide synthesizes key findings on the mechanisms of action, experimental protocols, and quantitative efficacy data for both compounds, presented in a clear and comparative format to aid in research and development decisions.

Efficacy in DSS-Induced Colitis: A Quantitative Overview

The following tables summarize the quantitative data from studies utilizing the dextran sulfate sodium (DSS)-induced colitis model in mice, a widely accepted model for mimicking the pathology of ulcerative colitis.

Efficacy ParameterThis compound (OPAL)Mesalazine (MSZ)Vehicle (DSS Model)Normal Control
Disease Activity Index (DAI) Score Significantly ReducedSignificantly ReducedHighLow
Colon Length Significantly PreservedSignificantly PreservedSignificantly ShortenedNormal
Histological Score Significantly ReducedSignificantly ReducedHighLow
Myeloperoxidase (MPO) Activity Significantly ReducedSignificantly ReducedSignificantly ElevatedLow
Cytokine ModulationThis compound (OPAL)Mesalazine (MSZ)
Pro-inflammatory Cytokines
TNF-αSignificantly Decreased[1][2]Significantly Decreased
IL-1βSignificantly Decreased[1][2]Significantly Decreased
IL-6Significantly Decreased[1][2]Significantly Decreased
Anti-inflammatory Cytokines
TGF-βIncreased[1][2]Not Reported
IL-10Increased[1][2]Not Reported

Unraveling the Mechanisms: A Tale of Two Pathways

While both this compound and Mesalazine demonstrate anti-inflammatory effects in colitis models, their underlying molecular mechanisms of action appear to diverge, offering different potential targets for therapeutic intervention.

This compound: Activating the AMPK/NF-κB Pathway

Recent studies indicate that 8-Oxypalmatine (OPAL), a key metabolite of Palmatine, exerts its anti-inflammatory effects by activating the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] This mechanism is crucial in regulating macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[1][2]

Oxypalmatine_Pathway OPAL This compound AMPK AMPK (Activation) OPAL->AMPK NFkB NF-κB (Inhibition) AMPK->NFkB Inactivation M2_Macrophage M2 Macrophage (Anti-inflammatory) AMPK->M2_Macrophage Promotion Inflammation Inflammation NFkB->Inflammation Reduction M1_Macrophage M1 Macrophage (Pro-inflammatory) NFkB->M1_Macrophage Inhibition of Polarization

This compound's Anti-inflammatory Signaling Pathway

Mesalazine: Targeting the STAT3/NF-κB Signaling Pathway

Mesalazine's mechanism of action is thought to involve the inhibition of the signal transducer and activator of transcription 3 (STAT3) and NF-κB signaling pathways.[3][4] By down-regulating the phosphorylation of STAT3 and inhibiting the activation of NF-κB, Mesalazine can reduce the production of pro-inflammatory cytokines and alleviate inflammation in the colon.[3][4]

Mesalazine_Pathway Mesalazine Mesalazine STAT3 STAT3 (Inhibition) Mesalazine->STAT3 NFkB NF-κB (Inhibition) Mesalazine->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines STAT3->ProInflammatory_Cytokines Reduction of Transcription NFkB->ProInflammatory_Cytokines Reduction of Transcription Inflammation Inflammation ProInflammatory_Cytokines->Inflammation Reduction

Mesalazine's Anti-inflammatory Signaling Pathway

Experimental Corner: Protocols for Colitis Induction and Assessment

Reproducibility is paramount in preclinical research. This section details the common experimental protocols used in the studies comparing this compound and Mesalazine.

DSS-Induced Colitis Model: A Step-by-Step Workflow

The DSS-induced colitis model is a robust and widely used method for inducing experimental colitis that shares histopathological features with human ulcerative colitis.

DSS_Workflow cluster_acclimatization Acclimatization cluster_monitoring Monitoring & Assessment Acclimatization Mice Acclimatization (1 week) DSS_Admin DSS Administration (e.g., 3% in drinking water for 7 days) Acclimatization->DSS_Admin Drug_Admin Drug Administration (e.g., Oral gavage daily) Monitoring Daily Monitoring (Body weight, DAI) Sacrifice Sacrifice & Tissue Collection (e.g., Day 8) Monitoring->Sacrifice Analysis Analysis (Colon length, Histology, Cytokines, etc.) Sacrifice->Analysis

Experimental Workflow for DSS-Induced Colitis

Detailed Methodologies:

  • Animal Model: Male BALB/c mice (6-8 weeks old) are typically used.[1]

  • Induction of Colitis: Mice are provided with drinking water containing 2.5-3% (w/v) DSS for 5-7 consecutive days.[1][5]

  • Drug Administration:

    • This compound: Administered orally by gavage at doses typically ranging from 10 to 40 mg/kg/day, starting from the first day of DSS administration.

    • Mesalazine: Administered orally by gavage at a dose of approximately 200 mg/kg/day, serving as a positive control.[6]

  • Assessment of Colitis Severity:

    • Disease Activity Index (DAI): Calculated based on a scoring system that includes weight loss, stool consistency, and rectal bleeding.

    • Colon Length: Measured from the ileocecal junction to the anus as an indicator of inflammation.

    • Histological Analysis: Colon tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, ulceration, and tissue damage.

    • Myeloperoxidase (MPO) Assay: MPO activity in the colon tissue is measured as a marker of neutrophil infiltration.[1]

    • Cytokine Analysis: Levels of pro- and anti-inflammatory cytokines in the colon tissue are quantified using methods such as ELISA or qPCR.[1][2]

Concluding Remarks

The available preclinical data suggests that both this compound and Mesalazine are effective in ameliorating the signs of colitis in the DSS-induced mouse model. While Mesalazine remains a cornerstone of UC treatment, this compound presents a compelling alternative with a distinct mechanism of action centered on the AMPK/NF-κB pathway and the modulation of macrophage polarization.

For researchers and drug developers, these findings highlight the potential of this compound as a novel therapeutic candidate for IBD. Further investigation into its efficacy in other colitis models, its safety profile, and its potential for combination therapy is warranted. The detailed experimental protocols provided herein offer a foundation for designing and executing such studies, ultimately contributing to the development of new and improved treatments for patients with ulcerative colitis.

References

Cross-Validation of Oxypalmatine's Effect on the Nrf2 Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the efficacy of Oxypalmatine, a protoberberine-type alkaloid, as a modulator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While direct experimental data on this compound's interaction with the Nrf2 pathway is limited, its structural similarity to other alkaloids like Palmatine—which has demonstrated Nrf2 activation—provides a strong rationale for its investigation[1][2][3].

This document compares the established effects of well-characterized Nrf2 activators—Sulforaphane (SFN), Dimethyl Fumarate (DMF), Tert-butylhydroquinone (tBHQ), and Curcumin—to provide a benchmark for the potential activity of this compound. We present standardized experimental protocols and quantitative data to guide researchers in the rigorous cross-validation of novel compounds targeting this critical cytoprotective pathway.

The Nrf2 Signaling Pathway: A Master Regulator of Cellular Defense

The Nrf2 pathway is a central mechanism for protecting cells against oxidative and electrophilic stress. Under basal conditions, the Nrf2 transcription factor is held in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and proteasomal degradation. Upon exposure to stressors, Keap1's conformation changes, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. This binding initiates the transcription of a wide array of cytoprotective proteins, including antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which collectively enhance cellular resilience.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_inactive Nrf2 Keap1 Keap1 Dimer Nrf2_inactive->Keap1 Binding Proteasome Proteasome Nrf2_inactive->Proteasome Degradation Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Translocation Cul3 Cul3-E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2_inactive Ubiquitination Stress Oxidative Stress (e.g., Electrophiles, ROS) Stress->Keap1 Inactivation Maf sMaf Nrf2_active->Maf ARE ARE (DNA) Nrf2_active->ARE Binding Maf->ARE Binding Genes Cytoprotective Genes (HO-1, NQO1, etc.) ARE->Genes Gene Transcription Experimental_Workflow cluster_setup Experimental Setup cluster_assays Parallel Assays cluster_analysis Data Analysis & Endpoint start Cell Culture (e.g., HepG2, SH-SY5Y) treat Treat with Compound (this compound, SFN, etc.) + Vehicle Control start->treat wb Western Blot treat->wb qpcr qPCR treat->qpcr luc Luciferase Assay treat->luc protein Protein Levels: - Nrf2 Nuclear Translocation - HO-1, NQO1 Expression wb->protein mrna mRNA Levels: - HMOX1, NQO1 Expression qpcr->mrna activity Nrf2 Transcriptional Activity (ARE-driven luminescence) luc->activity compare Comparative Analysis of Compound Efficacy protein->compare mrna->compare activity->compare Comparison_Logic cluster_mech Mechanism of Action cluster_outcome Biological Outcome compound Test Compound (e.g., this compound) q1 Does it stabilize Nrf2 protein? compound->q1 q2 Does it increase nuclear translocation of Nrf2? q1->q2 Yes result Conclusion: Potent vs. Weak vs. Inactive Nrf2 Activator q1->result No q3 Does it induce ARE- driven gene expression? q2->q3 Yes q2->result No outcome1 Upregulation of HO-1 & NQO1 q3->outcome1 Yes q3->result No outcome2 Increased Antioxidant Capacity outcome1->outcome2 outcome2->result

References

In Vivo Validation of Oxypalmatine's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-tumor activity of Oxypalmatine (OPT), a natural protoberberine-type alkaloid, with established chemotherapeutic agents. The data presented is compiled from preclinical studies on lung and breast cancer models, offering insights into its therapeutic potential.

Executive Summary

This compound has demonstrated significant anti-tumor effects in in vivo studies, primarily through the inhibition of the PI3K/AKT signaling pathway. In a Lewis Lung Carcinoma (LLC) xenograft model, OPT administration led to a notable reduction in tumor growth without significant toxicity. Furthermore, in patient-derived organoid (PDO) models of triple-negative breast cancer (TNBC), this compound has been shown to exert a cytotoxic effect. This guide provides a detailed comparison of OPT's performance against standard-of-care chemotherapies, cisplatin and paclitaxel for lung cancer, and doxorubicin for breast cancer, based on available preclinical data.

I. Comparative Efficacy in Lung Cancer: Lewis Lung Carcinoma Xenograft Model

This compound's anti-tumor activity was evaluated in a murine model of lung cancer using Lewis Lung Carcinoma (LLC) cell xenografts. The study demonstrated that intraperitoneal administration of this compound for two weeks resulted in a significant suppression of tumor growth.[1]

Table 1: Comparison of Anti-Tumor Activity in Lewis Lung Carcinoma (LLC) Xenograft Model

Treatment AgentDosage & AdministrationTumor Growth InhibitionReference
This compound (OPT) 20 mg/kg, daily, intraperitoneal, for 2 weeksSignificant reduction in tumor fluorescence intensity and tumor weight.[1][1]
Cisplatin 1 mg/kg, daily, intraperitoneal, for 12 daysDose-dependent inhibition of tumor growth.[2][2]
Cisplatin 6 mg/kg, via tail vein on days 7, 10, 13, 16, and 19Superior antitumor effects compared to control.[3][3]
Paclitaxel 10 mg/kg, intraperitoneal, for 10 daysEffective inhibition of tumor growth, development, and metastasis.[4][4]
Paclitaxel + Cyclophosphamide 10 mg/kg (Paclitaxel), q7d; 170 mg/kg (Cyclophosphamide), q6dSynergistic inhibition of tumor angiogenesis and growth.[5][5]

Note: Direct comparative studies between this compound and these specific dosages of cisplatin and paclitaxel in the LLC model are not available. The data is presented to provide a benchmark of activity for standard chemotherapeutic agents in the same cancer model.

An important observation from the this compound study was the lack of significant body weight loss in the treated mice, suggesting a favorable toxicity profile compared to conventional chemotherapeutics which are often associated with notable side effects.[1]

II. Efficacy in Breast Cancer: Triple-Negative Breast Cancer (TNBC) Patient-Derived Organoids

The cytotoxic effects of this compound have been observed in patient-derived organoid (PDO) models of triple-negative breast cancer (TNBC).[6] This model is considered highly relevant for predicting clinical outcomes.

Table 2: Comparison of Cytotoxicity in Triple-Negative Breast Cancer (TNBC) Models

Treatment AgentModel SystemIC50 / Effective ConcentrationReference
This compound (OPT) TNBC Patient-Derived OrganoidsCytotoxic effect observed.[6][6]
Doxorubicin MDA-MB-231 TNBC Cell LineIC50: 1.5 µM[7]
Doxorubicin MDA-MB-468 TNBC Cell LineIC50: 0.35 µM[7]
Doxorubicin BT-20 TNBC SpheroidsConcentrations ≥6 µM showed an effect on spheroid integrity.[8]

Note: Specific IC50 values for this compound in TNBC organoids are not yet publicly available. The data for doxorubicin is provided from studies on TNBC cell lines and spheroids to offer a point of reference for a standard-of-care agent.

III. Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

The primary mechanism underlying the anti-tumor activity of this compound in both lung and breast cancer models is the inhibition of the PI3K/AKT signaling pathway.[1][6] This pathway is a critical regulator of cell proliferation, survival, and apoptosis.

By inhibiting the phosphorylation of PI3K and AKT, this compound effectively downregulates this pro-survival pathway.[1] This leads to the induction of apoptosis, as evidenced by changes in the expression of key apoptotic proteins. In lung cancer cells, this compound treatment has been shown to increase the expression of the pro-apoptotic protein Bax and the executioner caspase, cleaved caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2.[9]

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activation AKT AKT Bcl2 Bcl-2 pAKT->Bcl2 Inhibition Caspase3 Caspase-3 pAKT->Caspase3 Inhibition Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotion Bax Bax Bcl2->Bax Inhibition Bax->Caspase3 Activation CleavedCaspase3 Cleaved Caspase-3 (Active) Caspase3->CleavedCaspase3 Cleavage Apoptosis Apoptosis CleavedCaspase3->Apoptosis Induction This compound This compound This compound->PI3K Inhibition This compound->pAKT Inhibition G cluster_setup Model Setup cluster_treatment Treatment Phase (2 weeks) cluster_analysis Data Analysis A LLC Cell Culture B Subcutaneous Injection in C57BL/6 Mice A->B C Daily I.P. Injection: This compound (20 mg/kg) B->C D Daily I.P. Injection: Normal Saline (Control) B->D E Tumor Volume & Weight Measurement C->E F Bioluminescence Imaging C->F G Body Weight Monitoring C->G D->E D->F D->G

References

The Unseen Battle: Unraveling the Cytotoxic Potential of Oxypalmatine and its Synthetic Cousins

Author: BenchChem Technical Support Team. Date: November 2025

In the relentless pursuit of novel anticancer agents, researchers are increasingly turning their attention to natural compounds and their synthetic analogs. Among these, Oxypalmatine (OPT), a protoberberine alkaloid, has emerged as a promising candidate, exhibiting notable cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of this compound and its synthetic derivatives, supported by experimental data, to aid researchers and drug development professionals in their quest for more effective cancer therapies. While direct comparative studies on a wide range of synthetic this compound derivatives are still emerging, a wealth of information on the cytotoxicity of this compound and structurally related protoberberine alkaloids allows for a detailed comparative discussion.

Pitting Molecules Against Cancer: A Cytotoxic Showdown

The cytotoxic activity of a compound is a critical measure of its potential as an anticancer drug. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Recent studies have demonstrated the dose- and time-dependent cytotoxic effects of this compound on lung adenocarcinoma and breast cancer cells[1][2]. For instance, in A549 lung cancer cells, OPT exhibited significant cytotoxicity, a finding that has spurred further investigation into its therapeutic potential[1].

While data on synthetic derivatives of this compound is limited, extensive research on derivatives of the structurally similar protoberberine alkaloid, berberine, provides valuable insights into the potential for enhancing cytotoxic activity through chemical modification. The introduction of long carbon-chain alkyl groups at the C-13 position of berberine and palmatine has been shown to significantly increase their cytotoxicity across a range of human cancer cell lines, with some derivatives exhibiting IC50 values in the nanomolar range[3][4]. This suggests that similar modifications to the this compound scaffold could yield derivatives with enhanced potency.

Here, we summarize the available cytotoxic data for this compound and representative synthetic derivatives of related protoberberine alkaloids to facilitate a comparative understanding.

CompoundCell Line(s)IC50 (µM)Reference
This compound A549 (Lung)Not explicitly stated, but dose-dependent effects observed from 1.11 to 90 µM[1]
H1299 (Lung)Not explicitly stated, but dose-dependent effects observed from 1.11 to 90 µM[1]
Breast Cancer CellsAttenuated proliferation and induced apoptosis[2]
13-n-Hexylberberine 7701QGY, SMMC7721, HepG2, CEM, CEM/VCR, KIII, Lewis0.02 ± 0.01 - 13.58 ± 2.84[3][4]
13-n-Octylberberine 7701QGY, SMMC7721, HepG2, CEM, CEM/VCR, KIII, Lewis0.02 ± 0.01 - 13.58 ± 2.84[3][4]
13-n-Hexylpalmatine 7701QGY, SMMC7721, HepG2, CEM, CEM/VCR, KIII, Lewis0.02 ± 0.01 - 13.58 ± 2.84[3][4]
13-n-Octylpalmatine 7701QGY, SMMC7721, HepG2, CEM, CEM/VCR, KIII, Lewis0.02 ± 0.01 (in SMMC7721) - 13.58 ± 2.84[3][4]

The "How-To" of Cytotoxicity Testing: A Look at the Protocols

The reliability of cytotoxicity data hinges on the meticulous execution of experimental protocols. The most commonly employed assays for evaluating the cytotoxic effects of compounds like this compound and its derivatives are the MTT and CCK-8 assays.

Cell Viability Assessment using CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow:

CCK8_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 add_compound Add this compound or derivatives at various concentrations incubate1->add_compound incubate2 Incubate for a specified period (e.g., 24, 48h) add_compound->incubate2 add_cck8 Add CCK-8 solution to each well incubate2->add_cck8 incubate3 Incubate for 1-4h add_cck8->incubate3 measure Measure absorbance at 450 nm incubate3->measure end Calculate cell viability measure->end

Figure 1. Workflow of the CCK-8 cytotoxicity assay.

Unveiling the Molecular Mechanisms: The PI3K/AKT Signaling Pathway

This compound has been shown to exert its anticancer effects by promoting apoptosis and protective autophagy in lung cancer cells through the inhibition of the PI3K/AKT signaling pathway[1][5]. This pathway is a critical regulator of cell survival, proliferation, and growth.

Signaling Cascade:

PI3K_AKT_Pathway OPT This compound PI3K PI3K OPT->PI3K inhibits AKT AKT PI3K->AKT activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation promotes

Figure 2. this compound's inhibition of the PI3K/AKT pathway.

Experimental Protocol: Western Blotting for PI3K/AKT Pathway Analysis

To investigate the effect of this compound and its derivatives on the PI3K/AKT pathway, Western blotting is a standard and powerful technique. This method allows for the detection and quantification of specific proteins, including the phosphorylated (activated) forms of PI3K and AKT.

Western Blotting Workflow:

Western_Blot_Workflow start Treat cells with compound lysis Lyse cells and extract proteins start->lysis quantification Quantify protein concentration lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a membrane sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-p-PI3K, anti-p-AKT) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection end Analyze protein expression detection->end

Figure 3. Key steps in the Western blotting protocol.

The Path Forward: Structure-Activity Relationships and Future Directions

The enhanced cytotoxicity observed in synthetic derivatives of berberine and palmatine underscores the potential for medicinal chemists to fine-tune the anticancer properties of this compound. Structure-activity relationship (SAR) studies on protoberberine alkaloids have indicated that modifications at various positions on the alkaloid scaffold can significantly impact their biological activity. For instance, the introduction of lipophilic groups can enhance cell membrane permeability, leading to increased intracellular concentrations and greater cytotoxicity[6].

Future research should focus on the rational design and synthesis of a library of this compound derivatives. A systematic exploration of substitutions at different positions of the this compound molecule, guided by computational modeling and SAR insights from related alkaloids, will be crucial. Direct comparative studies of these novel derivatives against this compound will be essential to identify candidates with superior cytotoxic profiles and improved therapeutic potential.

References

Unveiling Oxypalmatine's Power: A Comparative Guide to its Inhibition of the PI3K/AKT Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Oxypalmatine's efficacy in inhibiting the PI3K/AKT signaling pathway, supported by experimental data. We delve into its performance against other known inhibitors and offer detailed experimental protocols for validation.

This compound (OPT), a natural alkaloid, has emerged as a promising candidate for cancer therapy through its targeted inhibition of the PI3K/AKT signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3][4] Experimental evidence demonstrates that this compound effectively suppresses the proliferation of cancer cells and induces apoptosis by mitigating the activity of the PI3K/AKT pathway.[1][2]

Comparative Analysis of PI3K/AKT Pathway Inhibition

The inhibitory potential of this compound against the PI3K/AKT pathway has been substantiated in various cancer cell lines. Its efficacy, often quantified by the half-maximal inhibitory concentration (IC50), showcases its potential as a potent anti-cancer agent. To provide a clear comparison, the following table summarizes the IC50 values of this compound alongside other well-established PI3K/AKT pathway inhibitors.

InhibitorTarget(s)Cell LineIC50 (µM)Key Findings
This compound PI3K/AKTA549 (Lung Cancer)10, 20, 40 (dose-dependent effects observed)Significantly downregulated the expression levels of p-PI3K and p-AKT.[2]
This compound PI3K/AKTBreast Cancer CellsNot explicitly stated, but effective in suppressing proliferation.Demonstrated suppression of proliferation and induction of apoptosis through the PI3K/AKT pathway.[1]
Wortmannin Pan-PI3KVarious~0.005A potent, irreversible inhibitor often used as a positive control.
LY294002 Pan-PI3KVarious~1-20A reversible and specific PI3K inhibitor.
Alpelisib (BYL719) PI3KαBreast Cancer~0.005An FDA-approved isoform-specific inhibitor for certain breast cancers.[5]
Buparlisib (BKM120) Pan-PI3KVarious~0.5A pan-PI3K inhibitor that has been evaluated in numerous clinical trials.[5]
MK-2206 Pan-AktVarious~0.012-0.2An allosteric inhibitor of all three AKT isoforms.[6]

Visualizing the Mechanism and Workflow

To better understand the molecular interactions and experimental processes, the following diagrams illustrate the PI3K/AKT signaling pathway and a typical workflow for validating its inhibition.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP2 PIP2 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis CancerCells Cancer Cell Lines (e.g., A549, Breast Cancer) Treatment Treatment with This compound (various concentrations) CancerCells->Treatment Viability Cell Viability Assay (e.g., MTT, WST-1) Treatment->Viability WesternBlot Western Blot Analysis (p-PI3K, p-AKT, total AKT) Treatment->WesternBlot IC50 IC50 Calculation Viability->IC50 ProteinQuant Protein Expression Quantification WesternBlot->ProteinQuant

Caption: Experimental workflow for validating PI3K/AKT pathway inhibition.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed protocols for key experiments.

Cell Culture and Drug Treatment
  • Cell Lines: Human lung adenocarcinoma (A549) and breast cancer cell lines are commonly used.

  • Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and then diluted to the desired concentrations in the cell culture medium.

  • Treatment: Cells are seeded in plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO) for the specified duration (e.g., 24, 48 hours).

Cell Viability Assay (MTT Assay)
  • Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

  • Treatment: After 24 hours, cells are treated with different concentrations of this compound.

  • Incubation: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control group, and the IC50 value is calculated.

Western Blot Analysis
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-PI3K, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities are quantified using image analysis software (e.g., ImageJ), and the levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion

The collective evidence strongly supports this compound as a potent inhibitor of the PI3K/AKT signaling pathway. Its ability to suppress cancer cell proliferation and induce apoptosis, as demonstrated through rigorous experimental validation, positions it as a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational understanding for researchers to compare its efficacy and utilize established protocols to explore its therapeutic potential further. The molecular docking studies suggesting a direct interaction with key pathway components further warrant deeper investigation into its precise mechanism of action.[2][7]

References

A Comparative Guide to Oxypalmatine-Induced Apoptosis and Autophagy in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Oxypalmatine's effects on apoptosis and autophagy in cancer cells with those of other natural compounds. The information is compiled from recent studies to facilitate the replication of key findings and to offer a basis for further research and development.

Comparative Analysis of Bioactive Compounds

This compound, a protoberberine alkaloid, has demonstrated significant anti-cancer activity by inducing both apoptosis and protective autophagy in various cancer cell lines.[1][2] Its efficacy is often compared with other natural compounds that exhibit similar mechanisms of action. This section presents a comparative summary of the cytotoxic and pro-apoptotic effects of this compound and selected alternatives.

Table 1: Comparative Cytotoxicity (IC50 Values) in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for this compound and alternative compounds in various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and cell lines used across different studies.

CompoundCell LineCancer TypeIC50 Value (µM)Incubation Time (h)
This compound A549Lung Adenocarcinoma17.4224
H1299Lung Adenocarcinoma25.4824
H1975Lung Adenocarcinoma15.3624
PC9Lung Adenocarcinoma20.1024
NaringeninH1299Non-Small Cell Lung330.724
A549Non-Small Cell Lung400.424
BerberineHT29Colon Cancer52.37 ± 3.4548
Tca8113Tongue Carcinoma218.52 ± 18.7148
CNE2Nasopharyngeal Carcinoma249.18 ± 18.1448
MCF-7Breast Cancer272.15 ± 11.0648
HeLaCervical Cancer245.18 ± 17.3348
TetrandrinePC-3Prostate Cancer2.62 - 8.03 (range in 11 cell lines)48
786-ORenal Cancer"48
PANC-1Pancreatic Cancer"48

Data for this compound was extracted from a study on lung adenocarcinoma cells.[3] Data for Naringenin was obtained from a study on non-small cell lung cancer cells.[4] Berberine IC50 values are from a study on multiple cancer cell lines.[5][6] Tetrandrine's IC50 range is reported from a study across eleven different tumor cell lines.[7]

Table 2: Comparative Effects on Apoptosis and Autophagy Markers

The induction of apoptosis and autophagy is characterized by changes in the expression of specific marker proteins. This table compares the effects of this compound and alternative compounds on key apoptosis and autophagy regulatory proteins.

CompoundCell LineEffect on Apoptosis MarkersEffect on Autophagy Markers
This compound A549↑ Cleaved Caspase-3, ↑ Bax, ↓ Bcl-2↑ LC3-II/LC3-I ratio
NaringeninH1299, A549↑ Cleaved Apoptotic Proteins↑ LC3-II/LC3-I ratio, ↑ Beclin-1, ↓ p62
AloperineH1299↑ Cleaved PARP, ↑ Bax↑ LC3-II, ↑ SQSTM1
BerberineHCT-116, HepG2↑ BAX, ↓ BCL-2↑ LC3-II, ↑ Beclin-1, ↓ p62
TetrandrineHSC-3↑ Cleaved Caspase-3, -8, -9, ↑ Cleaved PARP↑ LC3-I and -II

This compound data is from studies on lung cancer cells.[2][3] Naringenin data is from a study on non-small cell lung cancer cells.[8][9] Aloperine's effects were observed in non-small cell lung cancer cells.[10] Berberine's effects were noted in colon and liver cancer cells.[11][12] Tetrandrine's impact was studied in oral cancer cells.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study apoptosis and autophagy, based on the procedures described in the cited literature.

Cell Viability Assay (CCK-8 Assay)

This assay is used to determine the cytotoxic effects of the compounds.

  • Cell Seeding: Plate cells (e.g., A549, H1299) in 96-well plates at a density of 5 x 10³ cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound at 0, 1.11, 3.33, 10, 30, 90 µM) for 24 or 48 hours.

  • Incubation with CCK-8: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of the compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and autophagy.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Cleaved Caspase-3, LC3B, p62, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Autophagy Detection by Transmission Electron Microscopy (TEM)

TEM is used to visualize the formation of autophagosomes within the cells.

  • Cell Fixation: Fix the treated cells with 2.5% glutaraldehyde in phosphate buffer.

  • Post-fixation: Post-fix the cells with 1% osmium tetroxide.

  • Dehydration and Embedding: Dehydrate the cells in a graded series of ethanol and embed in resin.

  • Sectioning and Staining: Cut ultrathin sections and stain with uranyl acetate and lead citrate.

  • Imaging: Examine the sections under a transmission electron microscope to observe the presence of double-membraned autophagosomes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the study of this compound-induced apoptosis and autophagy.

G cluster_0 This compound-Induced Signaling OPT This compound PI3K PI3K OPT->PI3K inhibits AKT AKT PI3K->AKT inhibits mTOR mTOR AKT->mTOR inhibits Bcl2 Bcl-2 AKT->Bcl2 inhibits Autophagy Autophagy mTOR->Autophagy inhibits Bax Bax Bcl2->Bax inhibits Beclin1 Beclin-1 Bcl2->Beclin1 inhibits Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Beclin1->Autophagy

Caption: this compound signaling pathway in cancer cells.

G cluster_1 Experimental Workflow for Apoptosis & Autophagy Analysis cluster_apoptosis Apoptosis Analysis cluster_autophagy Autophagy Analysis start Cancer Cell Culture treat Treat with this compound or Alternative Compound start->treat harvest Harvest Cells treat->harvest flow Annexin V/PI Staining & Flow Cytometry harvest->flow wb_apop Western Blot (Caspases, Bcl-2 family) harvest->wb_apop tem Transmission Electron Microscopy (TEM) harvest->tem wb_auto Western Blot (LC3, p62, Beclin-1) harvest->wb_auto

Caption: Workflow for studying apoptosis and autophagy.

G cluster_relationship Relationship between Apoptosis and Autophagy cluster_crosstalk Apoptosis Apoptosis inhibit < Inhibition Apoptosis->inhibit Autophagy Autophagy promote Promotion > Autophagy->promote inhibit->Autophagy promote->Apoptosis

Caption: Crosstalk between apoptosis and autophagy.

References

A Comparative Guide to Protoberberine Alkaloids in Cancer Therapy: Oxypalmatine and Its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of oxypalmatine against other notable protoberberine alkaloids, including berberine, palmatine, jatrorrhizine, and columbamine. The information is supported by experimental data on their efficacy, mechanisms of action, and the signaling pathways they modulate.

Protoberberine alkaloids, a class of natural isoquinoline alkaloids, have garnered significant attention for their potential as anti-cancer agents. Among them, this compound is an emerging contender, while berberine has been more extensively studied. This guide synthesizes preclinical data to offer a comparative perspective on their therapeutic promise.

Comparative Efficacy Against Cancer Cell Lines

The cytotoxic effects of protoberberine alkaloids have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the alkaloid and the cancer type.

AlkaloidCancer Cell LineIC50 (µM)Duration (hours)Reference
This compound A549 (Lung)17.4224[1]
H1299 (Lung)25.4824[1]
H1975 (Lung)15.3624[1]
PC9 (Lung)20.1024[1]
A549 (Lung)3.74748[1]
H1299 (Lung)4.21548[1]
H1975 (Lung)3.81148[1]
PC9 (Lung)12.2248[1]
Berberine HT-29 (Colorectal)34.6-[2]
SW-480 (Colorectal)44.3-[2]
HCT-116 (Colorectal)32.1-[2]
BGC-823 (Gastric)24.16-[2]
SGC7901 (Gastric)48-[3]
Palmatine T47D (Breast)5.126-5.805 µg/mL-[4]
MCF7 (Breast)5.126-5.805 µg/mL-[4]
ZR-75-1 (Breast)5.126-5.805 µg/mL-[4]
Jatrorrhizine HCT-116 (Colorectal)6.75 ± 0.2972[5][6]
HT-29 (Colorectal)5.29 ± 0.1372[5][6]
C8161 (Melanoma)47.4 ± 1.6-[7]
Columbamine HCT116 (Colon)10-50 (inhibits proliferation)24-72[8]
SW480 (Colon)10-50 (inhibits proliferation)24-72[8]
LoVo (Colon)10-50 (inhibits proliferation)24-72[8]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and measurement techniques across different studies.

Mechanisms of Action and Signaling Pathways

Protoberberine alkaloids exert their anti-cancer effects through a variety of mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and death.

This compound

This compound has been shown to induce apoptosis and protective autophagy in lung cancer cells.[1][9] Its primary mechanism of action involves the inhibition of the PI3K/AKT signaling pathway.[1][10][11] By downregulating the phosphorylation of PI3K and AKT, this compound suppresses cancer cell proliferation and promotes programmed cell death.[1][10]

Oxypalmatine_Signaling_Pathway OPT This compound PI3K PI3K OPT->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis

Caption: this compound inhibits the PI3K/AKT pathway, leading to decreased proliferation and increased apoptosis.

Berberine

Berberine, the most extensively studied protoberberine alkaloid, modulates multiple signaling pathways. It is known to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis.[12][13][14] Key pathways affected by berberine include:

  • PI3K/AKT/mTOR Pathway: Berberine suppresses this critical survival pathway, leading to reduced cell growth and proliferation.[13][15]

  • MAPK/ERK Pathway: Inhibition of this pathway by berberine contributes to its anti-proliferative effects.[16]

  • Wnt/β-catenin Pathway: Berberine has been shown to inhibit this pathway, which is often dysregulated in cancer.[15][16]

  • AMPK Activation: Berberine can activate AMP-activated protein kinase (AMPK), a key energy sensor, which in turn can inhibit mTOR and suppress cancer cell growth.[17]

Berberine_Signaling_Pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_wnt Wnt/β-catenin Pathway Berberine Berberine PI3K_B PI3K Berberine->PI3K_B MAPK_B MAPK Berberine->MAPK_B Wnt_B Wnt Berberine->Wnt_B AKT_B AKT PI3K_B->AKT_B mTOR_B mTOR AKT_B->mTOR_B Proliferation_B Cancer Cell Proliferation & Survival mTOR_B->Proliferation_B ERK_B ERK MAPK_B->ERK_B ERK_B->Proliferation_B beta_catenin_B β-catenin Wnt_B->beta_catenin_B beta_catenin_B->Proliferation_B

Caption: Berberine inhibits multiple signaling pathways to suppress cancer cell growth.

Palmatine

Palmatine has demonstrated cytotoxic effects against various cancer cell lines, including breast and rhabdomyosarcoma.[4][16][18] It can induce apoptosis and inhibit cell proliferation.[4][19] In some instances, palmatine and its derivatives have shown more potent activity than berberine.[16] For example, 13-n-octyl palmatine displayed a remarkably low IC50 value of 0.02 µM against the SMMC7721 human hepatoma cell line.[16] Palmatine has also been shown to attenuate metastatic lung colonization of triple-negative breast cancer cells.[20]

Jatrorrhizine

Jatrorrhizine has been shown to inhibit the proliferation and metastasis of colorectal carcinoma.[5][6] Its anti-cancer mechanism involves the inhibition of the Wnt/β-catenin signaling pathway and the suppression of epithelial-mesenchymal transition (EMT).[5] It can also induce cell cycle arrest.[7] More recent studies suggest that jatrorrhizine may also inhibit colorectal cancer growth through the regulation of ferroptosis-related genes.[21]

Columbamine

Columbamine has been identified as an effective anti-cancer compound, particularly against colon cancer.[22][23] It significantly inhibits the proliferation, migration, and invasion of colon cancer cells while promoting apoptosis.[22][23] The primary mechanism of action for columbamine is the abolishment of the Wnt/β-catenin signaling pathway in a dose-dependent manner.[22][23]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the anti-cancer effects of protoberberine alkaloids.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of the protoberberine alkaloid for a specified duration (e.g., 24, 48, or 72 hours).

    • Following treatment, the MTT reagent is added to each well and incubated to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).

    • Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Methodology:

    • Cells are treated with the alkaloid for a designated time.

    • Both adherent and floating cells are collected and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V and PI are added to the cell suspension.

    • After a brief incubation in the dark, the cells are analyzed by flow cytometry.

    • The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.

Western Blot Analysis
  • Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

  • Methodology:

    • Cells are treated with the alkaloid, and total protein is extracted using a lysis buffer.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE.

    • The separated proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p-AKT, β-catenin).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is detected, indicating the presence and relative abundance of the target protein.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_data Data Analysis Cell_Culture Cancer Cell Culture Treatment Treatment with Protoberberine Alkaloids Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot IC50 IC50 Determination Cell_Viability->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Protein_Exp Protein Expression Analysis Western_Blot->Protein_Exp

Caption: A typical experimental workflow for evaluating the anticancer effects of protoberberine alkaloids in vitro.

Conclusion

This compound and other protoberberine alkaloids, including the well-documented berberine and the promising palmatine, jatrorrhizine, and columbamine, represent a valuable source of potential anti-cancer drug candidates. While they share some common mechanisms, such as the induction of apoptosis and inhibition of key cancer-related signaling pathways, there are also important differences in their potency and specific molecular targets. This compound's targeted inhibition of the PI3K/AKT pathway highlights its potential as a specific therapeutic agent. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative therapeutic potential of these compounds and to guide the development of novel cancer therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Oxypalmatine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

I. Characterization and Segregation of Oxypalmatine Waste

The initial step in proper waste management is to characterize the waste stream. This compound, a bioactive alkaloid, should be treated as a hazardous chemical waste. All materials that have come into contact with this compound, including unused product, contaminated personal protective equipment (PPE), and experimental apparatus, must be disposed of as hazardous waste.

Key Disposal Considerations for this compound:

PropertyGuidelineCitation
Physical State Segregate solid and liquid waste streams.[1]
Chemical Compatibility Store separately from incompatible materials such as strong oxidizing agents, acids, and bases to prevent hazardous reactions.[2]
Contaminated Materials All items such as gloves, absorbent paper, and pipette tips contaminated with this compound should be considered hazardous waste.[3]

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Collection and Container Selection:

  • Solid Waste: Dispose of solid this compound in its original container whenever possible.[1] If the original container is not available or compromised, use a clearly labeled, leak-proof container compatible with the chemical. For lab trash contaminated with this compound, such as gloves and wipes, double-bag the waste in clear plastic bags.[1]

  • Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof, and screw-capped container.[1] Avoid using containers with corks or parafilm seals.[1]

  • Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container labeled "Chemo Sharps" or as otherwise specified by your institution's guidelines.[3]

2. Labeling and Documentation:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[4]

  • Maintain a log of the waste generated, including the quantity and date.

3. Storage:

  • Store hazardous waste in a designated Satellite Accumulation Area (SAA).[2]

  • Ensure all waste containers are kept closed except when adding waste.[1][4]

  • Utilize secondary containment, such as a lab tray, to capture any potential leaks. The secondary container must be able to hold 110% of the volume of the primary container.[1]

4. Disposal Request and Pickup:

  • Do not dispose of this compound down the drain or in regular trash.[5]

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.[1]

  • Ensure that waste is collected within the time limits specified by your institution and local regulations, typically within 90 days of the accumulation start date.[1]

III. Experimental Protocol for Waste Handling

This protocol details the methodology for safely handling this compound waste during laboratory procedures.

Objective: To safely collect and prepare this compound waste for disposal.

Materials:

  • Appropriate personal protective equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.

  • Designated hazardous waste containers (solid, liquid, sharps).

  • Hazardous waste labels.

  • Secondary containment trays.

Procedure:

  • Don PPE: Before handling this compound or its waste, put on all required PPE.

  • Segregate Waste at the Source: During your experiment, have separate, clearly labeled waste containers for solid, liquid, and sharp this compound waste.

  • Solid Waste Collection: Place all contaminated solid materials (e.g., weighing paper, gloves, pipette tips) directly into the designated solid hazardous waste container.

  • Liquid Waste Collection: Collect all aqueous and solvent solutions containing this compound in a designated liquid hazardous waste container. Use a funnel to prevent spills. Do not mix incompatible waste streams.

  • Secure Containers: After each addition of waste, securely close the container lid.

  • Decontamination: Decontaminate the exterior of the waste containers and the work area with an appropriate solvent.

  • Storage: Place the sealed and labeled waste containers in the designated SAA within a secondary containment tray.

  • Documentation: Record the type and amount of waste added to the container in a logbook.

  • Request Pickup: Once the container is full or nearing its time limit, follow your institution's procedure to request a pickup from EH&S.

IV. Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

OxypalmatineDisposalWorkflow start Start: This compound Waste Generation characterize Characterize Waste (Solid, Liquid, Sharps) start->characterize select_container Select Appropriate Waste Container characterize->select_container label_container Label Container: 'Hazardous Waste' 'this compound' Date select_container->label_container collect_waste Collect Waste in Designated Container label_container->collect_waste store_waste Store in Satellite Accumulation Area (SAA) with Secondary Containment collect_waste->store_waste request_pickup Request Pickup from Environmental Health & Safety (EH&S) store_waste->request_pickup pickup Professional Hazardous Waste Disposal request_pickup->pickup end End: Proper Disposal pickup->end

This compound Disposal Workflow

Disclaimer: The information provided is based on general hazardous waste disposal guidelines. It is imperative to consult your institution's specific safety protocols and local regulations, and to contact your Environmental Health & Safety department for guidance on the disposal of this compound.

References

Personal protective equipment for handling Oxypalmatine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Oxypalmatine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Given the absence of a specific, detailed Safety Data Sheet (SDS) for this compound in the public domain, the following protocols are based on best practices for handling potent bioactive alkaloids and cytotoxic compounds.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, eye contact, or ingestion. The recommended PPE for handling this compound is summarized below.

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant, disposable (e.g., Nitrile)To prevent skin contact. Double gloving is recommended.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes or dust.
Lab Coat Full-length, cuffed sleevesTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)To prevent inhalation of powder or aerosols.
Footwear Closed-toe shoesTo protect feet from spills.
Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Keep the container tightly sealed. Storage recommendations are -20°C for powder (up to 3 years) and in solvent at -80°C (for up to 1 year).[1]

2. Preparation and Handling:

  • All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.

  • When preparing solutions, add the solvent to the powder slowly to avoid generating dust.

  • Clearly label all containers with the chemical name, concentration, date, and hazard information.

3. Spill Management:

  • In case of a spill, evacuate the area and prevent others from entering.

  • Wear appropriate PPE, including respiratory protection, before cleaning the spill.

  • For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.

  • For larger spills, follow your institution's hazardous material spill response protocol.

Immediate Safety Measures in Case of Exposure
Exposure RouteImmediate Action
Inhalation Move to fresh air. Seek medical attention if breathing is difficult.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan

This compound and any contaminated materials should be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, wipes, containers) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled hazardous waste container. Do not pour down the drain.[3]

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3]

Visual Protocols

To further clarify the operational and safety procedures, the following diagrams illustrate the recommended workflows.

HandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment a Receiving & Inspection b Secure Storage a->b c Weighing in Fume Hood b->c d Solution Preparation c->d e Conduct Experiment d->e f Sample Analysis e->f g Decontamination of Workspace f->g h Segregation of Waste g->h i Proper Waste Disposal h->i

Caption: Workflow for handling this compound from receipt to disposal.

EmergencyResponse cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Follow-up exposure Accidental Exposure to this compound inhalation Move to Fresh Air exposure->inhalation skin Remove Contaminated Clothing & Wash Skin exposure->skin eye Flush Eyes with Water exposure->eye ingestion Rinse Mouth, Do Not Induce Vomiting exposure->ingestion seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical

Caption: Immediate response protocol for accidental exposure to this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.